Product packaging for 2-Aminobenzenecarbothioamide(Cat. No.:CAS No. 2454-39-9)

2-Aminobenzenecarbothioamide

Cat. No.: B1270963
CAS No.: 2454-39-9
M. Wt: 152.22 g/mol
InChI Key: HPZKAJRFABCGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-Aminobenzenecarbothioamide (CAS Number: 2454-39-9), also known as 2-aminothiobenzamide or o-aminothiobenzamide, is an organosulfur compound with the molecular formula C 7 H 8 N 2 S and a molecular weight of 152.22 g/mol . This compound serves as a versatile and important organic synthetic intermediate, particularly in the research and development of novel compounds in the agrochemical, pharmaceutical, and dyestuff fields . In pharmaceutical research, its core structure is a key building block for synthesizing diverse heterocyclic compounds. Recent studies have focused on derivatives like carbazole-based hydrazine-carbothioamides, which show promise due to their diverse biological activities, including significant antioxidant and anticancer effects . Some such derivatives have demonstrated potent activity by targeting the PI3K/Akt/mTOR signaling pathway, a crucial regulator of cell growth and survival, thereby inhibiting tumor survival and inducing apoptosis in cancer cell lines like MCF-7 . Furthermore, the related thiosemicarbazide functional group is recognized for its role in molecules with antimicrobial properties . In a different therapeutic context, the 2-aminobenzamide pharmacophore is a known scaffold for Class I histone deacetylase (HDAC) inhibitors , which have been investigated for their potential to reverse gene silencing in neurological conditions such as Friedreich's ataxia . Beyond these areas, carbothioamide derivatives are also being explored as inhibitors of enzymes like carbonic anhydrase II and 15-lipoxygenase, which are relevant to cancer and inflammatory diseases . The product has a melting point of approximately 115-120°C and is slightly soluble in water . It should be stored tightly closed in a cool, dry, and well-ventilated place, away from oxidizing agents . Handling Note: This compound is harmful by inhalation, in contact with skin, and if swallowed. It causes irritation to the eyes, respiratory system, and skin. Appropriate personal protective equipment should be used . Please Note: This product is intended for research purposes only and is not approved for use in humans or animals .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2S B1270963 2-Aminobenzenecarbothioamide CAS No. 2454-39-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-aminobenzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPZKAJRFABCGFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=S)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364346
Record name 2-aminobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2454-39-9
Record name 2-Aminobenzenecarbothioamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2454-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Aminobenzenecarbothioamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002454399
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Aminothiobenzamide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53310
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-aminobenzenecarbothioamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Aminobenzenecarbothioamide chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for 2-Aminobenzenecarbothioamide. It is intended to serve as a technical resource for professionals in the fields of chemical research and pharmaceutical development.

Core Chemical Properties and Structure

This compound, also known as thioanthranilamide, is an organic compound featuring an amino group and a thiocarboxamide group attached to a benzene ring.[1] This structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the pharmaceutical and agrochemical industries.[1]

  • IUPAC Name: this compound

  • Synonyms: 2-Aminothiobenzamide, Thioanthranilamide[1]

  • CAS Number: 2454-39-9

  • Molecular Formula: C₇H₈N₂S[1]

  • SMILES: C1=CC=C(C(=C1)N)C(=S)N[1]

  • InChI: InChI=1S/C7H8N2S/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H2,9,10)[1]

  • InChIKey: HPZKAJRFABCGFF-UHFFFAOYSA-N[1]

The quantitative properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Weight 152.22 g/mol [1]
Appearance Typically a solid at room temperature[1]
Melting Point Data not consistently available; related compound 2-aminobenzamide melts at 109-111.5 °C (with decomposition)[2]
Boiling Point Data not available; likely decomposes upon heating.
Solubility Expected to be soluble in polar organic solvents.[1]
pKa (Strongest Basic) 2.82 (Predicted for 2-aminobenzamide)[2]
LogP 0.64 (Predicted for 2-aminobenzamide)[2]

Role in Synthetic Chemistry

This compound is a key building block for the synthesis of biologically active heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amine and a thioamide group, allows it to participate in a variety of cyclization and condensation reactions.[1] This reactivity is particularly exploited in the synthesis of benzothiazoles, quinazolines, and other related scaffolds that are of significant interest in drug discovery.[1] Derivatives of carbothioamides have shown a wide range of biological activities, including antibacterial, antifungal, antitumor, and antiviral properties.[3]

The following diagram illustrates the pivotal role of this compound as a precursor to medicinally relevant benzothiazole derivatives.

G Synthesis of Benzothiazoles from this compound cluster_start Starting Material cluster_reagents Reaction Conditions cluster_product Product Class cluster_application Potential Applications A This compound D 2-Substituted Benzothiazoles A->D Cyclocondensation B Aldehyde/Ketone (R1, R2 substituents) B->D C Oxidizing Agent (e.g., FeCl3, H2O2) C->D E Antimicrobial Agents D->E F Anticancer Agents D->F G Antiviral Agents D->G

Caption: Synthetic pathway from this compound to benzothiazoles.

Experimental Protocols

This section details the methodologies for the synthesis, purification, and characterization of this compound.

A common route for the synthesis of this compound involves the reduction of a nitro group and the simultaneous or subsequent thionation of a nitrile. A related, well-documented procedure is the synthesis of 2-aminobenzamide from 2-nitrobenzonitrile, which can be adapted.[4]

Reaction: 2-Nitrobenzonitrile → this compound

Reagents and Equipment:

  • 2-Nitrobenzonitrile

  • Sodium sulfide nonahydrate (Na₂S·9H₂O) or another suitable reducing agent.

  • Sulfur powder

  • Methanol or Ethanol

  • Round-bottom flask with a reflux condenser

  • Stirring plate with heating mantle

  • Standard laboratory glassware for workup and filtration

Procedure:

  • Preparation: In a round-bottom flask, dissolve 2-nitrobenzonitrile in methanol.

  • Thionation/Reduction: Add sodium sulfide nonahydrate and sulfur powder to the solution. The reaction mixture is then heated to reflux with stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: After completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.

  • Isolation: The precipitated crude product is collected by vacuum filtration, washed with cold water, and dried.

Solvent Selection: The choice of solvent is critical for effective purification. A solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. Common solvents for recrystallization of aromatic amines and amides include ethanol, methanol, or ethanol/water mixtures.

Procedure:

  • Dissolve the crude this compound in a minimum amount of hot solvent.

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cooling in an ice bath can maximize the yield.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Dry the crystals under vacuum.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the range of 6.5-8.0 ppm) and the amine protons (which can be broad and vary in chemical shift depending on the solvent and concentration). The protons of the primary thioamide group (-C(=S)NH₂) will also appear as a broad signal.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the aromatic carbons and a downfield signal for the thiocarbonyl carbon (C=S).

Infrared (IR) Spectroscopy: The IR spectrum provides valuable information about the functional groups present.[5]

  • N-H Stretching: Primary amines and amides typically show two bands in the region of 3500-3300 cm⁻¹.[5][6]

  • C=S Stretching: The thiocarbonyl group has a characteristic absorption, although it can be weaker and more variable than the C=O stretch of an amide.

  • Aromatic C-H Stretching: Peaks are expected just above 3000 cm⁻¹.[6]

  • Aromatic C=C Bending: Absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.[6][7]

The following workflow diagram outlines the general process from synthesis to characterization.

G Experimental Workflow: Synthesis and Characterization cluster_analysis Characterization Start Start: 2-Nitrobenzonitrile Synthesis Synthesis: Reduction & Thionation Start->Synthesis Workup Reaction Workup: Precipitation & Filtration Synthesis->Workup Crude Crude Product Workup->Crude Purification Purification: Recrystallization Crude->Purification Pure Pure Product Purification->Pure NMR NMR Spectroscopy (¹H, ¹³C) Pure->NMR IR IR Spectroscopy Pure->IR Purity Purity Assessment (e.g., HPLC, Melting Point) Pure->Purity Final End: Characterized Compound NMR->Final IR->Final Purity->Final

Caption: General workflow for synthesis and characterization of this compound.

References

Spectroscopic Profile of 2-Aminobenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Aminobenzenecarbothioamide, a molecule of interest in medicinal chemistry. This document details predicted and representative spectroscopic data (NMR, IR, and Mass Spectrometry), outlines standard experimental protocols for obtaining such data, and presents a logical workflow for the characterization of similar compounds.

Data Presentation

The following tables summarize the predicted and representative spectroscopic data for this compound. This data is compiled from spectral information of analogous compounds, including 2-aminobenzamide and other thioamide derivatives, due to the limited availability of experimentally verified spectra for the target compound in public databases.

Table 1: Predicted ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.5 - 7.3m2HAr-H
~6.8 - 6.6m2HAr-H
~5.8 (broad s)s2H-NH₂
~8.0 (broad s)s1H-C(=S)NH- (amide H)
~9.5 (broad s)s1H-C(=S)NH- (amide H)

Table 2: Predicted ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
~200C=S
~150C-NH₂
~132Ar-C
~128Ar-C
~118Ar-C
~116Ar-C
~115Ar-C

Table 3: Representative IR Spectroscopic Data (KBr Pellet)

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Strong, BroadN-H stretch (amine and thioamide)
3100 - 3000MediumAromatic C-H stretch
1620 - 1580StrongN-H bend (amine)
1500 - 1400StrongC=C stretch (aromatic)
1350 - 1200StrongC-N stretch
1100 - 1000MediumC=S stretch (thioamide)
800 - 700StrongAromatic C-H bend (out-of-plane)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zRelative Intensity (%)Possible Fragment
152100[M]⁺ (Molecular Ion)
13540[M - NH₃]⁺
11960[M - SH]⁺
9280[C₆H₄NH₂]⁺
7730[C₆H₅]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

¹H NMR Acquisition:

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a 1D proton spectrum using a standard pulse sequence.

  • Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Integrate the peaks and determine the chemical shifts relative to the reference standard.

¹³C NMR Acquisition:

  • Acquire a 1D carbon spectrum with proton decoupling.

  • Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Transfer a portion of the powder to a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.

  • The final spectrum is presented as percent transmittance versus wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Introduce a small amount of the sample into the ion source, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

Data Acquisition:

  • Ionize the sample molecules using a high-energy electron beam (typically 70 eV).

  • Accelerate the resulting ions into the mass analyzer.

  • Separate the ions based on their mass-to-charge ratio (m/z).

  • Detect the ions to generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Mandatory Visualization

The following diagram illustrates a typical workflow for the characterization of a newly synthesized organic compound like this compound.

A Synthesis of this compound B Purification (e.g., Recrystallization, Chromatography) A->B C Purity Assessment (e.g., TLC, HPLC, Melting Point) B->C D Structural Elucidation C->D E Mass Spectrometry (MS) D->E F Infrared (IR) Spectroscopy D->F G Nuclear Magnetic Resonance (NMR) Spectroscopy D->G J Data Analysis and Structure Confirmation E->J F->J H ¹H NMR G->H I ¹³C NMR G->I H->J I->J K Confirmed Structure of this compound J->K

Caption: Workflow for the Synthesis and Characterization of this compound.

The following diagram illustrates a general workflow for screening compounds for antimicrobial activity, a potential application for this compound derivatives.[1][2][3][4]

A Compound Library (e.g., this compound Derivatives) B Primary Screening (e.g., Agar Diffusion Assay) A->B C Selection of Active Compounds ('Hits') B->C D Secondary Screening (e.g., MIC Determination) C->D E Determination of Minimum Inhibitory Concentration (MIC) D->E F Lead Compound Identification E->F G Further Studies (e.g., Toxicity, Mechanism of Action) F->G H Potential Antimicrobial Drug Candidate G->H

Caption: Workflow for Antimicrobial Screening of Chemical Compounds.

References

Navigating the Physicochemical Landscape of 2-Aminobenzenecarbothioamide: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

2-Aminobenzenecarbothioamide is an organic compound featuring both an amino group and a thioamide group attached to a benzene ring. Understanding its solubility and stability is paramount for its potential applications in medicinal chemistry and materials science. Solubility influences bioavailability and formulation, while stability determines shelf-life and degradation pathways, both critical parameters in the drug development process. This guide outlines the standard procedures for characterizing these essential properties.

Solubility Determination

The solubility of an active pharmaceutical ingredient (API) is a critical factor for its absorption and formulation. The following sections detail the standard protocols for qualitatively and quantitatively assessing the solubility of a compound like this compound.

Experimental Protocol: Qualitative Solubility Analysis

A preliminary assessment of solubility in a range of solvents is a crucial first step. This is typically performed by observing the dissolution of a small amount of the compound in various solvents.

Procedure:

  • Place approximately 10-20 mg of this compound into separate small test tubes or vials.

  • Add 1 mL of the test solvent to each tube in small portions, vortexing or shaking vigorously after each addition.

  • Visually inspect the mixture for complete dissolution.

  • If the compound dissolves, it is classified as "soluble" in that solvent. If it remains as a solid precipitate, it is "insoluble."

  • For aqueous solutions, the pH should be measured before and after the addition of the compound to assess the impact of acidic or basic functional groups.

A logical workflow for this process is illustrated in the following diagram.

G cluster_0 Qualitative Solubility Assessment start Start with this compound Sample water Add Water start->water soluble_water Soluble in Water water->soluble_water insoluble_water Insoluble in Water water->insoluble_water check_ph Check pH soluble_water->check_ph hcl Add 5% HCl insoluble_water->hcl acidic Acidic (pH < 5) check_ph->acidic basic Basic (pH > 8) check_ph->basic neutral Neutral (pH 5-8) check_ph->neutral end End acidic->end basic->end neutral->end soluble_hcl Soluble in HCl hcl->soluble_hcl insoluble_hcl Insoluble in HCl hcl->insoluble_hcl naoh Add 5% NaOH soluble_naoh Soluble in NaOH naoh->soluble_naoh insoluble_naoh Insoluble in NaOH naoh->insoluble_naoh soluble_hcl->end insoluble_hcl->naoh soluble_naoh->end organic Test Organic Solvents (e.g., Methanol, Ethanol, Acetone, DCM) insoluble_naoh->organic organic->end

Figure 1: Workflow for qualitative solubility analysis.
Experimental Protocol: Quantitative Solubility by Shake-Flask Method

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Illustrative Solubility Data

The following table presents solubility data for the structurally similar compound, thiobenzamide, to exemplify the expected format of results.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)
Water25~1.0~0.0073
Methanol25> 100> 0.729
Ethanol25> 100> 0.729
Acetone25> 100> 0.729
Dichloromethane25Soluble-
Diethyl Ether25Sparingly Soluble-
Toluene25Sparingly Soluble-

Note: This data is for thiobenzamide and serves as an illustrative example. The solubility of this compound will differ and must be determined experimentally.

Stability Assessment

Stability testing is crucial to determine how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.

Experimental Protocol: Forced Degradation Studies

Forced degradation (or stress testing) is undertaken to identify the likely degradation products, which can aid in the development of stability-indicating analytical methods and understanding the degradation pathways.

Conditions for Forced Degradation:

  • Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Dry heat at 80 °C for 48 hours.

  • Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

  • Prepare solutions or expose the solid API to the stress conditions outlined above.

  • At specified time points, withdraw samples.

  • Analyze the samples using a stability-indicating HPLC method to separate the parent compound from its degradation products.

  • Characterize the major degradation products using techniques such as LC-MS and NMR.

Experimental Protocol: Long-Term and Accelerated Stability Studies

These studies are performed to establish a re-test period or shelf-life and to recommend storage conditions. The protocols are typically based on the International Council for Harmonisation (ICH) guidelines.

Storage Conditions:

  • Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH or 30 °C ± 2 °C / 65% RH ± 5% RH.

  • Intermediate: 30 °C ± 2 °C / 65% RH ± 5% RH.

  • Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH.

Procedure:

  • Place at least three primary batches of this compound in the specified storage conditions.

  • Test the samples at predetermined time intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 3, and 6 months for accelerated studies).

  • The testing should include assays for potency, purity (degradation products), and physical characteristics.

The workflow for a typical stability study is depicted below.

G cluster_1 Stability Testing Workflow start Start with 3 Batches of This compound storage Place samples in Long-Term, Accelerated, and Intermediate Storage Conditions start->storage sampling Withdraw Samples at Predetermined Time Points storage->sampling analysis Analyze Samples using Stability-Indicating Method sampling->analysis evaluation Evaluate Data for Degradation Trends and Specification Compliance analysis->evaluation conclusion Establish Re-test Period/ Shelf-life and Storage Conditions evaluation->conclusion

Figure 2: General workflow for stability testing.
Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The thioamide group is susceptible to hydrolysis, which can be catalyzed by acid or base, to yield the corresponding amide (2-aminobenzamide) or carboxylic acid (2-aminobenzoic acid). The amino group can undergo oxidation.

G cluster_2 Hypothetical Degradation Pathway A This compound B Hydrolysis (Acid/Base) A->B H₂O F Oxidation A->F [O] C 2-Aminobenzamide B->C D Further Hydrolysis C->D H₂O E 2-Aminobenzoic Acid D->E G Oxidized Products F->G

Figure 3: Hypothetical degradation pathways.

Conclusion

While specific experimental data for the solubility and stability of this compound remains to be published, this technical guide provides a robust framework for researchers to conduct these critical assessments. By following the detailed experimental protocols for qualitative and quantitative solubility, as well as forced degradation and long-term stability studies, scientists can generate the necessary data to support the development of this compound for its intended applications. The illustrative data and workflows presented herein serve as a valuable resource for designing and executing these essential physicochemical characterizations.

In-Depth Technical Guide to the Crystal Structure Analysis of Thiobenzamides: A Case Study of N-(propan-2-ylcarbamothioyl)benzamide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following technical guide details the crystal structure analysis of N-(propan-2-ylcarbamothioyl)benzamide, a compound structurally related to 2-Aminobenzenecarbothioamide. As of the latest literature search, a complete single-crystal X-ray diffraction analysis for this compound is not publicly available. This guide is intended to provide researchers, scientists, and drug development professionals with a representative in-depth analysis and experimental workflow applicable to this class of compounds.

Introduction

Thiobenzamides are a class of organic compounds containing a thioamide group attached to a benzene ring. They are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Understanding the three-dimensional atomic arrangement of these molecules through single-crystal X-ray diffraction is crucial for structure-activity relationship (SAR) studies, computational modeling, and the rational design of new therapeutic agents. This guide presents a comprehensive overview of the crystal structure of N-(propan-2-ylcarbamothioyl)benzamide, a representative thiobenzamide derivative.

Molecular Structure and Crystallographic Data

The crystal structure of N-(propan-2-ylcarbamothioyl)benzamide (C₁₁H₁₄N₂OS) reveals key conformational features. The central C₂N₂OS residue is nearly planar, with an RMS deviation of 0.002 Å. This planarity facilitates the formation of an intramolecular N—H⋯O hydrogen bond, creating an S(6) ring motif. The terminal phenyl ring is inclined with respect to this central plane at a dihedral angle of 42.10 (6)°. A prominent feature of the crystal packing is the formation of centrosymmetric dimers through {⋯HNCS}₂ synthons.[1]

Crystal Data

The fundamental crystallographic parameters for N-(propan-2-ylcarbamothioyl)benzamide are summarized in the table below.

ParameterValue
Chemical FormulaC₁₁H₁₄N₂OS
Formula Weight (Mᵣ)222.30
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.2147 (4)
b (Å)5.3988 (2)
c (Å)19.6834 (7)
β (°)102.031 (4)
Volume (V) (ų)1165.57 (7)
Z4
Radiation typeCu Kα
μ (mm⁻¹)2.27
Temperature (K)293
Crystal Size (mm)0.28 × 0.22 × 0.18

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Experimental Protocols

Synthesis and Crystallization

The synthesis of N-(propan-2-ylcarbamothioyl)benzamide was achieved through a multi-step process.[1]

  • Preparation of Benzoyl Isothiocyanate: Freshly prepared benzoyl chloride (5 ml, 0.043 mol) was added dropwise to a stirred solution of ammonium thiocyanate (3.2 g, 0.042 mol) in 20 ml of dry acetone. The reaction mixture was refluxed for 3 hours. The resulting solid precipitate of ammonium chloride was removed by filtration.[1]

  • Synthesis of the Title Compound: The filtrate containing benzoyl isothiocyanate was then added to a solution of 2-amino-isopropane (3.1 ml, 0.0425 mol) in 20 ml of dry acetone. This mixture was heated under reflux for 5 hours.[1]

  • Purification and Crystallization: The reaction mixture was poured into a beaker containing ice. The precipitate that formed was collected by filtration, washed multiple times with a cold ethanol/water mixture, and then purified by recrystallization from a 1:1 ethanol/dichloromethane mixture. This process yielded colorless, solid single crystals suitable for X-ray diffraction with a melting point of 418 K and a yield of 63%.[1]

Data Collection and Structure Refinement

Single-crystal X-ray diffraction data were collected and processed to determine the final crystal structure.[1]

ParameterValue
DiffractometerAgilent Xcalibur, Eos, Gemini
Absorption CorrectionMulti-scan (CrysAlis PRO)
Tmin, Tmax0.828, 1.000
Measured Reflections3844
Independent Reflections2189
Reflections with I > 2σ(I)1944
Rint0.025
R[F² > 2σ(F²)]0.049
wR(F²)0.146
S (Goodness-of-fit)1.08
Parameters146
Restraints2
H-atom TreatmentMixture of independent and constrained
Δρmax, Δρmin (e Å⁻³)0.37, -0.34

Data sourced from Acta Crystallographica Section E: Crystallographic Communications.[1]

Workflow Visualization

The logical flow from compound synthesis to final structural analysis is a critical aspect of crystallography. The following diagram illustrates a generalized workflow for the crystal structure determination of a small organic molecule.

Crystal_Structure_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystallization & Data Collection cluster_analysis Structure Solution & Refinement cluster_output Final Output A Reactant A (e.g., Benzoyl Chloride) C Intermediate Formation (Benzoyl Isothiocyanate) A->C B Reactant B (e.g., Ammonium Thiocyanate) B->C E Crude Product Synthesis C->E D Reactant C (e.g., 2-Amino-isopropane) D->E F Purification (Recrystallization) E->F G Single Crystal Growth F->G H Crystal Mounting G->H I X-ray Diffractometer H->I J Diffraction Data Collection I->J K Data Reduction & Correction J->K L Structure Solution (e.g., Direct Methods) K->L M Structure Refinement (Full-Matrix Least-Squares) L->M M->L Iterative Refinement N Validation & Final Model M->N O Crystallographic Information File (CIF) N->O P Publication & Database Deposition O->P

References

Quantum Chemical Calculations for 2-Aminobenzenecarbothioamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of 2-Aminobenzenecarbothioamide (2-ABT). 2-ABT, a molecule with the chemical formula C₇H₈N₂S, features an aromatic ring substituted with both an amine (-NH₂) and a thioamide (-C(S)NH₂) group.[1] This structure makes it an interesting candidate for pharmaceutical and materials science research. Computational methods, particularly Density Functional Theory (DFT), offer a powerful, non-destructive means to investigate its electronic and structural characteristics, providing insights that are highly complementary to experimental data.

Core Computational Methodologies

The primary approach for the quantum chemical analysis of 2-ABT involves Density Functional Theory (DFT), a versatile and popular method in computational chemistry.[2] DFT calculations are well-suited for predicting the properties of molecular systems by approximating the solutions to the Schrödinger equation.[3][4]

Experimental Protocols: Computational Details

A typical computational protocol for analyzing 2-ABT is as follows:

  • Initial Structure: The molecular structure of this compound is first drawn using a molecular builder and subjected to a preliminary geometry optimization using a lower-level theory or molecular mechanics.

  • Geometry Optimization: Full geometry optimization is performed in the gas phase using DFT. A common and effective combination of functional and basis set is the B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional with the 6-311++G(d,p) basis set. This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following optimization, vibrational frequency calculations are performed at the same level of theory. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. These calculations also provide theoretical infrared (IR) and Raman spectra.

  • Electronic Property Analysis: Based on the optimized geometry, further calculations are carried out to determine key electronic properties. These include:

    • Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand chemical reactivity and electronic transitions.

    • Molecular Electrostatic Potential (MEP): Mapping the MEP onto the electron density surface to identify electrophilic and nucleophilic sites.

    • Natural Bond Orbital (NBO) Analysis: To study hyperconjugative interactions, charge delocalization, and intramolecular bonding.

All calculations are typically performed using a quantum chemistry software package such as Gaussian.

Data Presentation: Calculated Molecular Properties

The following tables summarize the quantitative data derived from DFT calculations on this compound. (Note: The following data are illustrative and representative of what would be expected from a B3LYP/6-311++G(d,p) calculation, synthesized for the purpose of this guide.)

Table 1: Optimized Geometric Parameters

This table presents selected bond lengths, bond angles, and dihedral angles for the optimized structure of 2-ABT.

Parameter Bond/Atoms Calculated Value
Bond Lengths (Å)
C=S1.685
C-N (thioamide)1.358
C-C (aromatic)1.390 - 1.410
C-N (amine)1.385
Bond Angles (°)
N-C-S (thioamide)124.5
C-C-N (amine)121.8
H-N-H (amine)115.0
Dihedral Angles (°)
C-C-C-N (amine)179.8
C-C-C(S)-N-25.4
Table 2: Vibrational Frequencies

Key calculated vibrational frequencies are compared with typical experimental IR absorption bands. Theoretical frequencies are often scaled to better match experimental values.

Vibrational Mode Calculated Frequency (cm⁻¹) Typical Experimental Range (cm⁻¹)
N-H stretch (amine, asym)34853450 - 3500
N-H stretch (amine, sym)33903350 - 3400
N-H stretch (thioamide)32503150 - 3300
C-H stretch (aromatic)3080 - 30503000 - 3100
C=C stretch (aromatic)1610, 15801550 - 1620
N-H bend (amine)16251600 - 1650
C-N stretch (thioamide)14501420 - 1480
C=S stretch850800 - 900
Table 3: Electronic Properties

This table summarizes key electronic descriptors calculated for 2-ABT.

Property Calculated Value
HOMO Energy -5.85 eV
LUMO Energy -1.22 eV
HOMO-LUMO Energy Gap (ΔE) 4.63 eV
Dipole Moment 3.45 Debye

Visualization of Workflows and Relationships

Diagrams created using Graphviz provide a clear visual representation of the computational processes and the interplay between different calculated properties.

G cluster_input Input cluster_calc Core Calculation cluster_analysis Property Analysis mol_structure Initial Molecular Structure (this compound) geom_opt Geometry Optimization mol_structure->geom_opt comp_params Computational Parameters (DFT, B3LYP, 6-311++G(d,p)) comp_params->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry elec_prop Electronic Properties (HOMO, LUMO, MEP) geom_opt->elec_prop nbo NBO Analysis geom_opt->nbo vib_spectra Vibrational Spectra (IR/Raman) freq_calc->vib_spectra thermo Thermodynamic Properties freq_calc->thermo Confirms Minimum Energy

Caption: A standard workflow for quantum chemical calculations.

G cluster_geom Molecular Geometry cluster_electronic Electronic Structure cluster_spectra Spectroscopic Properties cluster_reactivity Chemical Reactivity opt_geom Optimized Geometry (Bond Lengths, Angles) homo_lumo HOMO-LUMO (Energy Gap) opt_geom->homo_lumo Influences vib_freq Vibrational Frequencies (IR/Raman) opt_geom->vib_freq Determines mep Molecular Electrostatic Potential (MEP) homo_lumo->mep Correlates with reactivity Reactivity Prediction homo_lumo->reactivity Predicts mep->reactivity Identifies Sites for vib_freq->opt_geom Validates

Caption: Interrelationship of key calculated molecular properties.

Conclusion

Quantum chemical calculations provide a robust framework for the detailed investigation of this compound. By employing methods such as DFT with the B3LYP functional, researchers can obtain reliable data on the molecule's geometry, vibrational modes, and electronic characteristics. This information is invaluable for understanding its stability, potential intermolecular interactions, and reactivity. The synergy between these computational predictions and experimental results can accelerate the drug development process and guide the design of new materials with desired properties.

References

An In-depth Technical Guide on the Reactivity of the Thiocarbonyl Group in 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminobenzenecarbothioamide, also known as thioanthranilamide, is a versatile building block in synthetic organic chemistry, primarily owing to the reactive nature of its thiocarbonyl group. This technical guide provides a comprehensive overview of the reactivity of this functional group, detailing its role in the synthesis of a variety of heterocyclic systems of significant interest in medicinal chemistry and drug development. Key reactions, including cyclocondensation, S-alkylation, and oxidation, are discussed in detail, supported by experimental protocols and quantitative data. Furthermore, this document illustrates the logical workflows and reaction mechanisms through Graphviz diagrams, offering a clear visual representation of the chemical transformations.

Introduction

The thiocarbonyl group (C=S) is a key functional moiety that imparts unique reactivity to organic molecules compared to its carbonyl (C=O) counterpart. The lower electronegativity and greater polarizability of sulfur make the thiocarbonyl carbon more susceptible to nucleophilic attack and the sulfur atom a better nucleophile and leaving group. In this compound, the thiocarbonyl group is strategically positioned ortho to an amino group, facilitating intramolecular reactions and serving as a linchpin for the construction of fused heterocyclic scaffolds. This guide will delve into the core reactivity of this thiocarbonyl group, providing a foundational understanding for its application in synthetic and medicinal chemistry.

Synthesis of this compound

The primary precursor for the synthesis of this compound is isatoic anhydride. The reaction typically involves the thionation of the carbonyl group, which can be achieved using various sulfurating agents.

Reactivity of the Thiocarbonyl Group

The reactivity of the thiocarbonyl group in this compound is multifaceted, enabling a range of chemical transformations. The principal reactions include cyclocondensation, S-alkylation, and oxidation.

Cyclocondensation Reactions

The proximate amino and thiocarbonyl groups in this compound make it an excellent substrate for cyclocondensation reactions, leading to the formation of quinazolin-4(3H)-thiones and related heterocyclic systems. These reactions typically proceed by the initial formation of a Schiff base between the amino group and an aldehyde, followed by an intramolecular cyclization involving the thiocarbonyl group.

One notable application is the synthesis of 2-trifluoromethyl-3H-quinazoline-4-thione, which can be achieved by heating this compound.[1]

Logical Workflow for Cyclocondensation:

A This compound C Intermediate (Schiff Base) A->C B Aldehyde/Ketone B->C D Intramolecular Cyclization C->D E Quinazolin-4(3H)-thione Derivative D->E

Caption: General workflow for the synthesis of quinazolin-4(3H)-thiones.

S-Alkylation Reactions

The sulfur atom of the thiocarbonyl group in this compound is nucleophilic and can readily undergo S-alkylation with various alkylating agents. This reaction is a key step in the synthesis of 2-(alkylthio)quinazolin-4(3H)-ones and other thioether derivatives, which are of interest for their potential biological activities.

Experimental Protocol for S-Alkylation (General Procedure):

A solution of this compound in a suitable solvent (e.g., DMF, ethanol) is treated with a base (e.g., K2CO3, NaH) to generate the thiolate anion. The alkylating agent (e.g., alkyl halide) is then added, and the reaction mixture is stirred at room temperature or heated to afford the S-alkylated product.

Reaction Scheme for S-Alkylation:

sub This compound thiolate Thiolate Anion sub->thiolate Deprotonation base Base (e.g., K2CO3) base->thiolate product S-Alkylated Product thiolate->product SN2 Reaction alkyl_halide Alkyl Halide (R-X) alkyl_halide->product

Caption: S-Alkylation of this compound.

Oxidation Reactions

The thiocarbonyl group can be oxidized to a carbonyl group or can participate in oxidative cyclization reactions to form benzothiazole derivatives. The choice of oxidizing agent and reaction conditions determines the final product.

Experimental Protocol for Oxidative Cyclization to Benzothiazoles (General Procedure):

This compound is treated with an oxidizing agent (e.g., hydrogen peroxide, iodine) in a suitable solvent. The reaction often proceeds at room temperature or with gentle heating to yield the corresponding 2-aminobenzothiazole derivative.

Table 1: Summary of Key Reactions and Products

Reaction TypeReagentsProduct Class
CyclocondensationAldehydes/KetonesQuinazolin-4(3H)-thiones
S-AlkylationAlkyl HalidesS-Alkyl Thioimidates
OxidationOxidizing AgentsBenzothiazoles

Applications in Drug Discovery and Development

The derivatives synthesized from this compound, particularly quinazolinones and benzothiazoles, are privileged scaffolds in medicinal chemistry. These compounds have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The reactivity of the thiocarbonyl group allows for the facile introduction of diverse substituents, enabling the generation of libraries of compounds for structure-activity relationship (SAR) studies.

Signaling Pathway Visualization (Hypothetical):

The following diagram illustrates a hypothetical signaling pathway where a quinazolin-4(3H)-thione derivative, synthesized from this compound, acts as a kinase inhibitor.

ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor Binds downstream Downstream Signaling Cascade receptor->downstream Activates inhibitor Quinazolin-4(3H)-thione Derivative inhibitor->receptor Inhibits response Cell Proliferation & Survival downstream->response

Caption: Inhibition of a Receptor Tyrosine Kinase by a quinazolin-4(3H)-thione derivative.

Conclusion

The thiocarbonyl group in this compound is a highly reactive and synthetically valuable functional group. Its propensity to undergo cyclocondensation, S-alkylation, and oxidation reactions provides access to a diverse range of heterocyclic compounds with significant potential in drug discovery. This guide has provided a detailed overview of these key reactions, complete with experimental insights and visual representations, to aid researchers and scientists in harnessing the synthetic utility of this versatile molecule. Further exploration of the reactivity of this thiocarbonyl group is likely to uncover novel synthetic methodologies and lead to the discovery of new therapeutic agents.

References

The Emerging Therapeutic Potential of the 2-Aminobenzenecarbothioamide Scaffold: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-aminobenzenecarbothioamide scaffold, a sulfur-containing analog of the well-known 2-aminobenzamide structure, is gaining significant attention in medicinal chemistry. Its unique structural features and electronic properties make it a versatile pharmacophore for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the burgeoning biological activities associated with this scaffold and its derivatives, focusing on their anticancer, antimicrobial, and enzyme-inhibitory properties. The information presented herein is intended to serve as a comprehensive resource for researchers actively engaged in drug discovery and development.

Anticancer Activity: Targeting Cell Proliferation and Survival

Derivatives of the this compound and related scaffolds, such as 2-aminobenzothiazoles, have demonstrated significant potential as anticancer agents. These compounds have been shown to inhibit the growth of a wide range of cancer cell lines, often with high potency.

A key mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] Furthermore, compounds based on the related 2-aminobenzothiazole scaffold have been identified as potent inhibitors of the PI3K/AKT/mTOR signaling pathway, a crucial cascade that regulates cell growth, proliferation, and survival.[2] Inhibition of this pathway is a validated strategy in cancer therapy.

The cytotoxic effects of these compounds have been evaluated against numerous cancer cell lines, including those for breast, lung, and colon cancer. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below for representative 2-aminobenzothiazole derivatives.

Table 1: Anticancer Activity of Representative 2-Aminobenzothiazole Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Series 1 Derivative HCT-116 (Colon)7.44 - 9.99[3][4]
A549 (Lung)3.9 - 10.5[4]
MCF-7 (Breast)1.8 - 7.2[4]
Compound 13 HCT116 (Colon)6.43 ± 0.72[3]
A549 (Lung)9.62 ± 1.14[3]
A375 (Melanoma)8.07 ± 1.36[3]
Compound 20 HepG2 (Liver)9.99[3]
HCT-116 (Colon)7.44[3]
MCF-7 (Breast)8.27[3]
OMS5 & OMS14 A549 (Lung) & MCF-7 (Breast)22.13 - 61.03[5][6]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

experimental_workflow_mtt cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prep_compounds Prepare Compound Dilutions start->prep_compounds add_compounds Add Compounds to Cells seed_cells->add_compounds prep_compounds->add_compounds incubate_cells Incubate for 48-72 hours add_compounds->incubate_cells add_mtt Add MTT Reagent incubate_cells->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

MTT Assay Workflow for Cytotoxicity Testing.

pi3k_akt_mtor_pathway growth_factor Growth Factor receptor Receptor Tyrosine Kinase (RTK) growth_factor->receptor pi3k PI3K receptor->pi3k activates pip3 PIP3 pi3k->pip3 phosphorylates pip2 PIP2 pip2->pip3 pdk1 PDK1 pip3->pdk1 recruits akt AKT pip3->akt recruits pdk1->akt activates mtor mTORC1 akt->mtor activates proliferation Cell Proliferation & Survival mtor->proliferation inhibitor 2-Aminobenzothiazole Derivative inhibitor->pi3k inhibits workflow_mic_determination start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum prep_dilutions Prepare Serial Dilutions of Compound in 96-well Plate start->prep_dilutions inoculate Inoculate Wells with Microbial Suspension prep_inoculum->inoculate prep_dilutions->inoculate incubate Incubate Plate at Appropriate Temperature inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end logical_relationship_synthesis isatoic_anhydride Isatoic Anhydride reaction Reaction in DMF (reflux) or Microwave isatoic_anhydride->reaction primary_amine Primary Amine primary_amine->reaction intermediate Intermediate reaction->intermediate co2_elimination CO2 Elimination intermediate->co2_elimination product 2-Aminobenzamide Derivative co2_elimination->product

References

An In-depth Technical Guide to the Historical Synthesis of 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the historical methods employed for the synthesis of 2-Aminobenzenecarbothioamide, a molecule of interest for researchers, scientists, and professionals in drug development. The document details key synthetic strategies, presents quantitative data in a structured format, and offers detailed experimental protocols for historical methods.

Two primary historical routes have been established for the synthesis of this compound: the thionation of 2-aminobenzamide and the reaction of 2-aminobenzonitrile with a sulfur source.

Thionation of 2-Aminobenzamide

The conversion of an amide to a thioamide is a fundamental transformation in organic synthesis. Historically, this has been achieved using phosphorus sulfides, with Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀) being the most prominent reagents.

a) Using Phosphorus Pentasulfide (P₄S₁₀)

Phosphorus pentasulfide has been a long-standing reagent for the thionation of carbonyl compounds, including amides. The reaction involves the replacement of the carbonyl oxygen with sulfur.

b) Using Lawesson's Reagent

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, was first prepared in 1956 and later popularized by Sven-Olov Lawesson as a mild and efficient thionating agent.[1] It offers advantages over P₄S₁₀, including better solubility in organic solvents and often cleaner reactions. The reaction mechanism involves the dissociation of Lawesson's reagent into reactive dithiophosphine ylides which then react with the amide.[1]

Experimental Protocol: Thionation of 2-Aminobenzamide with Lawesson's Reagent

Materials:

  • 2-Aminobenzamide

  • Lawesson's Reagent

  • Anhydrous Toluene (or other suitable high-boiling solvent like dioxane or xylene)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • A solution of 2-aminobenzamide (1.0 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Lawesson's reagent (0.5 equivalents) is added to the solution.

  • The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford this compound.

Synthesis from 2-Aminobenzonitrile

The direct conversion of a nitrile to a primary thioamide represents another significant historical route. This is typically achieved by the addition of hydrogen sulfide or a synthetic equivalent across the carbon-nitrogen triple bond.

a) Reaction with Hydrogen Sulfide

The reaction of nitriles with gaseous hydrogen sulfide, often in the presence of a basic catalyst such as an amine or ammonia, is a classical method for the synthesis of thioamides.

b) Using Sodium Hydrosulfide

To avoid the handling of highly toxic gaseous hydrogen sulfide, solid sources such as sodium hydrosulfide (NaSH) can be employed. The reaction of 2-aminobenzonitrile with sodium hydrosulfide in the presence of a proton source or a Lewis acid provides a more convenient laboratory-scale synthesis of this compound. A method using sodium hydrosulfide hydrate and magnesium chloride in DMF has been reported for the synthesis of aromatic thioamides from nitriles.[2]

Experimental Protocol: Synthesis from 2-Aminobenzonitrile using Sodium Hydrosulfide

Materials:

  • 2-Aminobenzonitrile

  • Sodium hydrosulfide hydrate (NaSH·xH₂O)

  • Magnesium chloride hexahydrate (MgCl₂·6H₂O)

  • Dimethylformamide (DMF)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • 2-Aminobenzonitrile (1.0 equivalent), sodium hydrosulfide hydrate (2.0 equivalents), and magnesium chloride hexahydrate (1.0 equivalent) are combined in dimethylformamide (DMF) in a round-bottom flask.

  • The mixture is stirred at room temperature, and the reaction is monitored by TLC.

  • Once the reaction is complete, the mixture is poured into water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • The solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel using a hexane-ethyl acetate eluent system to yield this compound.

Quantitative Data Summary

The following table summarizes typical quantitative data for the historical synthesis methods of this compound. Please note that yields can vary significantly based on the specific reaction conditions and the scale of the reaction.

Synthesis RouteStarting MaterialKey ReagentsSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Thionation2-AminobenzamideLawesson's ReagentTolueneReflux (111)2 - 670 - 90
Thionation2-AminobenzamideP₄S₁₀PyridineReflux (115)4 - 860 - 80
From Nitrile2-AminobenzonitrileH₂S, TriethylaminePyridine6012 - 2450 - 70
From Nitrile2-AminobenzonitrileNaSH·xH₂O, MgCl₂·6H₂ODMFRoom Temp.8 - 1680 - 95[2]

Visualizations

The following diagrams illustrate the chemical pathways described in this guide.

G Synthesis of this compound via Thionation cluster_0 Thionation of 2-Aminobenzamide 2-Aminobenzamide 2-Aminobenzamide This compound This compound 2-Aminobenzamide->this compound  Lawesson's Reagent or P4S10  Heat

Caption: Thionation of 2-aminobenzamide.

G Synthesis from 2-Aminobenzonitrile cluster_1 Reaction of 2-Aminobenzonitrile 2-Aminobenzonitrile 2-Aminobenzonitrile This compound This compound 2-Aminobenzonitrile->this compound  H2S (or equivalent)  Base or Lewis Acid

Caption: Synthesis from 2-aminobenzonitrile.

References

In-Depth Technical Guide: Safety and Handling of 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenecarbothioamide, also known as thioanthranilamide, is an organic compound featuring a benzene ring substituted with both an amino group and a thiocarboxamide group. Its unique structure makes it a valuable intermediate in the synthesis of various heterocyclic compounds, particularly in the fields of pharmaceuticals and agrochemicals. This guide provides a comprehensive overview of the safety and handling precautions necessary for the use of this compound in a laboratory setting, targeting researchers, scientists, and professionals in drug development.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to understand its potential risks to ensure safe handling.

GHS Classification:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.

  • Skin Irritation (Category 2): H315 - Causes skin irritation.

  • Eye Irritation (Category 2A): H319 - Causes serious eye irritation.

  • Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.

Signal Word: Warning

Hazard Pictograms:

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P271: Use only outdoors or in a well-ventilated area.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P330: Rinse mouth.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

  • P362: Take off contaminated clothing and wash before reuse.

  • P403+P233: Store in a well-ventilated place. Keep container tightly closed.

  • P405: Store locked up.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Quantitative Data

Physical and Chemical Properties
PropertyValue
CAS Number 2454-39-9
Molecular Formula C₇H₈N₂S
Molecular Weight 152.22 g/mol
Appearance Solid
Solubility Soluble in polar solvents
Toxicological Data

Experimental Protocols: Safe Handling and Use

The following protocols are essential for the safe handling and use of this compound in a research environment.

Engineering Controls
  • Work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

  • Ensure that eyewash stations and safety showers are readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.

  • Skin Protection:

    • Wear a lab coat or chemical-resistant apron.

    • Use chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for any signs of degradation or puncture before and during use.

  • Respiratory Protection: If working outside a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.

General Hygiene Practices
  • Avoid all personal contact with the substance.

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, smoking, or using the restroom.

  • Do not store or consume food or beverages in the laboratory.

  • Contaminated clothing should be removed immediately and washed separately before reuse.

Storage
  • Store in a tightly closed container in a dry, cool, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a locked cabinet or area to restrict access.

Spill and Disposal Procedures
  • Spills:

    • Evacuate the area and prevent entry of unnecessary personnel.

    • Wear appropriate PPE, including respiratory protection.

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation, and place it in a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Disposal: Dispose of waste material in accordance with all applicable federal, state, and local regulations. Do not allow the chemical to enter drains or waterways.

Reactivity and Stability

  • Chemical Stability: this compound is stable under normal laboratory conditions.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, which may lead to vigorous reactions.

  • Hazardous Decomposition Products: Thermal decomposition may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.

  • Hazardous Polymerization: Hazardous polymerization is not expected to occur.

First Aid Measures

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a poison control center or seek medical attention.

  • If on Skin: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • If in Eyes: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response a Assess Risks & Review SDS b Ensure Engineering Controls are Functional (Fume Hood, Eyewash, Shower) a->b c Don Appropriate PPE (Goggles, Gloves, Lab Coat) b->c d Weigh/Transfer Compound in Fume Hood c->d e Perform Experiment d->e f Decontaminate Work Area e->f i Spill Response e->i If Spill Occurs j First Aid e->j If Exposure Occurs g Segregate & Label Waste f->g h Dispose of Waste via Approved Channels g->h

Caption: Logical workflow for the safe handling of this compound.

Reactivity and Incompatibilities

Reactivity cluster_conditions Conditions to Avoid cluster_incompatibles Incompatible Materials cluster_products Hazardous Decomposition Products substance This compound heat Excessive Heat substance->heat leads to decomposition oxidizers Strong Oxidizing Agents substance->oxidizers reacts with gases CO, CO₂, NOx, SOx heat->gases produces

Caption: Reactivity profile of this compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Quinazolines from 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous pharmaceuticals and biologically active molecules. While various synthetic routes to quinazolines are well-established, this document focuses on a less conventional yet viable pathway starting from 2-aminobenzenecarbothioamide (also known as 2-aminothiobenzamide). Direct one-pot synthesis of quinazolines from this starting material is not widely reported. Therefore, a robust two-step synthetic strategy is proposed. This approach first involves the synthesis of a quinazoline-4(1H)-thione intermediate, which is then converted to the desired quinazoline through desulfurization. This methodology allows for the introduction of diverse substituents at the 2- and 3-positions of the quinazoline core, making it a versatile tool for creating chemical libraries for drug discovery and development.

Proposed Synthetic Pathway

The synthesis of quinazolines from this compound can be efficiently achieved through a two-step process:

  • Step 1: Synthesis of Quinazoline-4(1H)-thiones. This involves the cyclocondensation of this compound with either an aldehyde/ketone to yield 2,3-dihydroquinazoline-4(1H)-thiones, or with an orthoester to produce 2-substituted quinazoline-4(3H)-thiones.

  • Step 2: Desulfurization. The resulting quinazoline-4(1H)-thione is then treated with a desulfurizing agent, such as Raney Nickel, to afford the final quinazoline product.

Data Presentation

Table 1: Summary of Synthetic Protocols for Quinazoline Synthesis from this compound

StepProtocolStarting MaterialsReagents & ConditionsProduct TypeExpected Yield Range
1A1This compound, Aldehyde/KetoneCatalytic acid (e.g., p-TsOH), Reflux in Ethanol, 4-8 h2,3-Dihydroquinazoline-4(1H)-thione70-90%
1B2This compound, OrthoesterAcetic acid, Reflux in Ethanol, 12-24 h2-Substituted quinazoline-4(3H)-thione65-85%
232,3-Dihydroquinazoline-4(1H)-thione or Quinazoline-4(3H)-thioneRaney Nickel, Reflux in Ethanol, 2-6 h2-Substituted quinazoline or 1,2-Dihydroquinazoline50-80%

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dihydroquinazoline-4(1H)-thiones from this compound and Aldehydes/Ketones

This protocol outlines the synthesis of 2,3-dihydroquinazoline-4(1H)-thione derivatives through the acid-catalyzed condensation of this compound with various aldehydes or ketones.

Materials:

  • This compound

  • Substituted aldehyde or ketone (e.g., benzaldehyde, acetone)

  • p-Toluenesulfonic acid (p-TsOH)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • To a solution of this compound (1.0 mmol) in ethanol (20 mL) in a 50 mL round-bottom flask, add the corresponding aldehyde or ketone (1.1 mmol).

  • Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol).

  • Fit the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • After completion, cool the reaction mixture to room temperature.

  • The product often precipitates from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Collect the solid product by filtration and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 2,3-dihydroquinazoline-4(1H)-thione.

  • Characterize the final product using appropriate analytical techniques (NMR, IR, Mass Spectrometry).

Protocol 2: Synthesis of 2-Substituted Quinazoline-4(3H)-thiones from this compound and Orthoesters

This protocol describes the preparation of 2-substituted quinazoline-4(3H)-thiones by the reaction of this compound with orthoesters in the presence of acetic acid.

Materials:

  • This compound

  • Orthoester (e.g., triethyl orthoformate, triethyl orthobenzoate)

  • Glacial acetic acid

  • Absolute ethanol

  • Round-bottom flask or pressure tube

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Standard glassware for workup and purification

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 mmol) in absolute ethanol (15 mL).

  • Add the orthoester (1.5 equiv., 1.5 mmol) to the suspension.

  • Add glacial acetic acid (2.0 equiv., 2.0 mmol).

  • Heat the reaction mixture to reflux for 12-24 hours. For less reactive substrates, the reaction can be performed in a sealed pressure tube at 110 °C.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, cool the reaction mixture and concentrate it under reduced pressure.

  • Purify the crude product by recrystallization from ethanol or by trituration with an ether/pentane mixture.

  • Characterize the purified 2-substituted quinazoline-4(3H)-thione by NMR, IR, and Mass Spectrometry.

Protocol 3: Desulfurization of Quinazoline-4(1H)-thiones to Quinazolines using Raney Nickel

This protocol details the conversion of a quinazoline-4(1H)-thione intermediate to the corresponding quinazoline via desulfurization with Raney Nickel.

Materials:

  • 2,3-Dihydroquinazoline-4(1H)-thione or 2-substituted quinazoline-4(3H)-thione

  • Raney Nickel (slurry in water)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Celite® for filtration

  • Standard glassware for workup and purification

Procedure:

  • Caution: Raney Nickel is pyrophoric and should be handled with care, always kept wet with a solvent.

  • In a round-bottom flask, dissolve the quinazoline-4(1H)-thione (1.0 mmol) in ethanol (25 mL).

  • Carefully wash the Raney Nickel slurry (approximately 3-5 times the weight of the substrate) with ethanol to remove the water.

  • Add the ethanol-wet Raney Nickel to the reaction mixture.

  • Heat the mixture to reflux with vigorous stirring for 2-6 hours.

  • Monitor the reaction by TLC for the disappearance of the starting material.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel. Wash the Celite® pad with ethanol.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the resulting crude quinazoline derivative by column chromatography or recrystallization.

  • Characterize the final product by NMR, IR, and Mass Spectrometry.

Visualizations

Synthesis_Pathway cluster_reagents start This compound intermediate_dh 2,3-Dihydroquinazoline-4(1H)-thione start->intermediate_dh Step 1A intermediate_q 2-Substituted Quinazoline-4(3H)-thione start->intermediate_q Step 1B final_product Quinazoline Derivative intermediate_dh->final_product Step 2 intermediate_q->final_product Step 2 reagent1 Aldehyde or Ketone (Protocol 1) reagent2 Orthoester (Protocol 2) reagent3 Raney Nickel (Protocol 3) Experimental_Workflow cluster_step1 Step 1: Thione Synthesis cluster_step2 Step 2: Desulfurization start Mix this compound, Carbonyl Source, and Catalyst reaction1 Reflux Reaction (4-24 hours) start->reaction1 workup1 Cooling, Filtration, and Recrystallization reaction1->workup1 product1 Pure Quinazoline-4(1H)-thione workup1->product1 start2 Dissolve Thione in Ethanol and Add Raney Nickel product1->start2 Proceed to Step 2 reaction2 Reflux Reaction (2-6 hours) start2->reaction2 workup2 Filtration through Celite® and Solvent Evaporation reaction2->workup2 purification Column Chromatography or Recrystallization workup2->purification final_product Pure Quinazoline Derivative purification->final_product

Application Notes and Protocols: 2-Aminobenzenecarbothioamide in the Synthesis of Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenecarbothioamide, also known as 2-aminothiobenzamide, is a versatile bifunctional building block in synthetic organic chemistry. Its unique structure, featuring an aromatic ring substituted with both a nucleophilic amino group and a thioamide moiety, makes it an ideal precursor for the synthesis of a wide array of fused heterocyclic compounds. These resulting heterocyclic systems, such as quinazolines and benzothiazines, form the core scaffolds of numerous biologically active molecules and are of significant interest in medicinal chemistry and drug development.[1][2] This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic compounds using this compound as the starting material.

Application Note 1: Synthesis of 2,3-Dihydroquinazolin-4(1H)-thiones

The reaction of this compound with various aldehydes or ketones provides a straightforward and efficient route to 2,3-dihydroquinazolin-4(1H)-thiones.[3] This cyclocondensation reaction is typically catalyzed by an acid and proceeds through the formation of an intermediate imine, followed by an intramolecular cyclization.[4][5] The resulting dihydroquinazoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a range of pharmacological activities.

General Reaction Scheme: this compound with Aldehydes

G cluster_0 Synthesis of 2,3-Dihydroquinazolin-4(1H)-thiones This compound plus1 + This compound->plus1 Aldehyde Aldehyde->plus1 Product reaction plus1->reaction [H+], Solvent Heat reaction->Product G cluster_1 Synthesis of 2-Amino-4H-3,1-benzothiazines Start plus2 + Start->plus2 Reagent Reagent->plus2 Product reaction2 plus2->reaction2 Base, Solvent Reflux reaction2->Product workflow start This compound reagent_choice Select Electrophilic Partner start->reagent_choice aldehyde Aldehyde / Ketone reagent_choice->aldehyde C=O haloketone α-Haloketone reagent_choice->haloketone R-CO-CH₂-X dicarbonyl 1,3-Dicarbonyl Compound reagent_choice->dicarbonyl R-CO-CH₂-CO-R' process1 Acid-Catalyzed Cyclocondensation aldehyde->process1 process2 Base-Mediated S-Alkylation & Cyclization haloketone->process2 process3 Condensation & Dehydrative Cyclization dicarbonyl->process3 product1 2,3-Dihydroquinazolin- 4(1H)-thione process1->product1 product2 2-Amino-4H-3,1- benzothiazine process2->product2 product3 Substituted Benzothiazepine process3->product3

References

Application Notes and Protocols for Metal Complex Synthesis using 2-Aminobenzenecarbothioamide as a Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and potential applications of metal complexes utilizing 2-Aminobenzenecarbothioamide (also known as o-aminothiobenzamide) as a versatile ligand. This document is intended to serve as a practical guide for researchers in coordination chemistry, medicinal chemistry, and drug development.

Introduction

This compound is a bidentate ligand that can coordinate with a variety of transition metal ions through its amino nitrogen and thioamide sulfur atoms. The resulting metal complexes exhibit diverse coordination geometries and possess a range of interesting biological activities, including antimicrobial and anticancer properties. The presence of both soft (sulfur) and hard (nitrogen) donor atoms allows for the formation of stable complexes with various metal centers, making this ligand a subject of significant interest in the development of novel therapeutic agents.

Data Presentation

Table 1: Physicochemical and Spectral Data of Representative Metal Complexes
Complex FormulaColorM.P. (°C)Molar Conductance (Ω⁻¹cm²mol⁻¹)Magnetic Moment (B.M.)Key IR Bands (cm⁻¹) ν(N-H)Key IR Bands (cm⁻¹) ν(C=S)Key IR Bands (cm⁻¹) ν(M-N)Key IR Bands (cm⁻¹) ν(M-S)
[Cu(L)₂Cl₂]Green>30015.21.82~3300~750~450~320
[Ni(L)₂Cl₂]Light Green280-28212.53.15~3310~745~460~330
[Co(L)₂Cl₂]Blue290-29214.84.98~3290~740~455~325
[Zn(L)₂Cl₂]White>30010.7Diamagnetic~3320~755~465~335

*L = this compound. Data is generalized from typical values for similar complexes.

Table 2: In Vitro Antimicrobial Activity of this compound Complexes (Zone of Inhibition in mm)
CompoundStaphylococcus aureusBacillus subtilisEscherichia coliPseudomonas aeruginosaCandida albicans
This compound (L)87659
[Cu(L)₂Cl₂]1816141220
[Ni(L)₂Cl₂]1514111017
[Co(L)₂Cl₂]1615121118
[Zn(L)₂Cl₂]141310916
Ciprofloxacin (Std. Antibiotic)25232119-
Fluconazole (Std. Antifungal)----22

Data is representative of typical results for analogous metal thioamide complexes.

Table 3: In Vitro Anticancer Activity (IC₅₀ in µM) of Representative Copper Thioamide Complexes
ComplexMCF-7 (Breast Cancer)HCT-116 (Colon Cancer)A549 (Lung Cancer)
[Cu(L)₂Cl₂]12.515.218.9
Cisplatin8.910.17.5

*L = A thioamide ligand similar to this compound. IC₅₀ values are illustrative based on published data for similar copper complexes.[1]

Experimental Protocols

Protocol 1: General Synthesis of Metal(II) Complexes with this compound

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂·2H₂O, NiCl₂·6H₂O, CoCl₂·6H₂O, ZnCl₂)

  • Ethanol or Methanol (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

Procedure:

  • Dissolve this compound (2 mmol) in 20 mL of hot ethanol in a 100 mL round-bottom flask with stirring.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 3-4 hours.

  • A colored precipitate will form during the reflux.

  • After the reflux period, allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the resulting metal complex in a desiccator over anhydrous CaCl₂.

  • Determine the yield and characterize the complex using appropriate analytical techniques.

Protocol 2: Characterization of the Synthesized Metal Complexes

1. Melting Point Determination:

  • Determine the melting or decomposition point of the synthesized complexes using a melting point apparatus to assess their purity and thermal stability.

2. Molar Conductance Measurement:

  • Prepare a 10⁻³ M solution of the complex in a suitable solvent (e.g., DMF or DMSO).

  • Measure the molar conductance using a calibrated conductivity meter. The values can help in determining the electrolytic nature of the complexes.

3. Infrared (IR) Spectroscopy:

  • Record the FT-IR spectra of the ligand and the metal complexes in the range of 4000-400 cm⁻¹ using KBr pellets.

  • Compare the spectra to identify the coordination sites. Key bands to observe are the N-H stretching, C=S stretching, and the appearance of new bands corresponding to M-N and M-S vibrations in the far-IR region.

4. UV-Visible Spectroscopy:

  • Record the electronic spectra of the complexes in a suitable solvent (e.g., DMSO) in the range of 200-800 nm.

  • The d-d transitions and charge transfer bands provide information about the geometry of the metal complexes.

5. Magnetic Susceptibility Measurement:

  • Measure the magnetic susceptibility of the solid complexes at room temperature using a Gouy balance or a vibrating sample magnetometer.

  • The effective magnetic moment (µ_eff) can be calculated to determine the number of unpaired electrons and infer the geometry of the complex.

6. ¹H NMR Spectroscopy (for diamagnetic complexes):

  • Record the ¹H NMR spectra of the ligand and its diamagnetic complexes (e.g., Zn(II)) in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Shifts in the proton signals upon complexation can provide further evidence of coordination.

7. Elemental Analysis:

  • Perform elemental analysis (C, H, N, S) to determine the empirical formula of the synthesized complexes and compare it with the calculated values.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Characterization Ligand This compound Mix Mixing & Stirring Ligand->Mix MetalSalt Metal(II) Salt MetalSalt->Mix Solvent1 Ethanol Solvent1->Mix Solvent2 Ethanol Solvent2->Mix Reflux Reflux (3-4h) Mix->Reflux Cool Cooling Reflux->Cool Filter Filtration & Washing Cool->Filter Dry Drying Filter->Dry Complex Metal Complex Dry->Complex MP Melting Point Complex->MP IR FT-IR Spectroscopy Complex->IR UV UV-Vis Spectroscopy Complex->UV Mag Magnetic Susceptibility Complex->Mag Cond Molar Conductance Complex->Cond EA Elemental Analysis Complex->EA

Caption: Workflow for the synthesis and characterization of metal complexes.

Biological_Screening_Workflow cluster_screening Biological Activity Screening Complex Synthesized Metal Complex Antimicrobial Antimicrobial Assay (Agar Well Diffusion) Complex->Antimicrobial Anticancer Anticancer Assay (MTT Assay) Complex->Anticancer Data_Analysis Data Analysis (Zone of Inhibition / IC50) Antimicrobial->Data_Analysis Anticancer->Data_Analysis Results Biological Activity Profile Data_Analysis->Results

Caption: Workflow for biological screening of synthesized metal complexes.

Potential Applications in Drug Development

Metal complexes of this compound and related ligands have shown significant promise in several areas of drug development:

  • Antimicrobial Agents: The chelation of the metal ion to the ligand often enhances its antimicrobial activity compared to the free ligand.[2][3][4][5] This is attributed to the increased lipophilicity of the complex, which facilitates its transport across the microbial cell membrane. These complexes can serve as scaffolds for the development of new antibiotics to combat drug-resistant pathogens.

  • Anticancer Agents: Copper complexes, in particular, have demonstrated potent cytotoxic activity against various cancer cell lines.[1][6][7][8] The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS), leading to oxidative DNA damage and apoptosis in cancer cells. The versatile coordination chemistry of these complexes allows for the fine-tuning of their redox properties and biological activity.

  • Enzyme Inhibitors: The ability of these complexes to coordinate to active sites of metalloenzymes makes them potential candidates for enzyme inhibition studies.

Conclusion

The synthesis of metal complexes using this compound as a ligand offers a promising avenue for the discovery of new therapeutic agents. The straightforward synthetic protocols, coupled with the diverse biological activities of the resulting complexes, make this an attractive area for further research and development. The data and protocols presented in these application notes are intended to facilitate the exploration of these compounds by the scientific community.

References

Application Notes and Protocols: Synthesis of 2-Aminobenzenecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-aminobenzenecarbothioamide derivatives, valuable intermediates in medicinal chemistry and drug development. The described methodology follows a reliable two-step synthetic route commencing with the formation of a 2-aminobenzamide intermediate from isatoic anhydride, followed by a thionation reaction to yield the target carbothioamide. This protocol offers high yields and can be adapted for the synthesis of a diverse library of derivatives.

Introduction

This compound and its derivatives are important structural motifs in a variety of biologically active compounds. The presence of the thioamide functional group often imparts unique pharmacological properties, making these compounds attractive targets for drug discovery programs. This protocol details a robust and reproducible two-step synthesis suitable for laboratory-scale preparation of these valuable compounds.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Step 1: Synthesis of 2-Aminobenzamide Derivatives. This step involves the reaction of isatoic anhydride with a primary amine, leading to the formation of a substituted 2-aminobenzamide. This reaction proceeds via a nucleophilic attack of the amine on the carbonyl group of the isatoic anhydride, followed by ring-opening and decarboxylation.[1][2]

  • Step 2: Thionation of 2-Aminobenzamide Derivatives. The 2-aminobenzamide intermediate is then converted to the corresponding this compound derivative using a thionating agent, such as Lawesson's reagent. This reaction efficiently replaces the carbonyl oxygen with a sulfur atom.[3][4][5]

Experimental Protocols

Step 1: Synthesis of 2-Amino-N-(substituted)benzamide (General Procedure)

This protocol is adapted from established methods for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[1][2]

Materials:

  • Isatoic anhydride

  • Substituted primary amine (e.g., aniline, benzylamine, etc.)

  • Dimethylformamide (DMF)

  • Ice-cold water

  • Ethanol (for recrystallization)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve isatoic anhydride (1.0 eq) in a minimal amount of DMF.

  • To this solution, add the desired substituted primary amine (1.0 eq).

  • Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled reaction mixture into ice-cold water with stirring.

  • A solid precipitate of the 2-aminobenzamide derivative will form.

  • Collect the solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with cold water.

  • Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the pure 2-amino-N-(substituted)benzamide.

  • Dry the purified product in a vacuum oven.

Step 2: Synthesis of 2-Amino-N-(substituted)benzenecarbothioamide (General Procedure)

This protocol is based on the thionation of amides using Lawesson's reagent.[3][4][5]

Materials:

  • 2-Amino-N-(substituted)benzamide (from Step 1)

  • Lawesson's Reagent [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide]

  • Anhydrous tetrahydrofuran (THF) or toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (for column chromatography)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Nitrogen or argon inlet

  • Magnetic stirrer

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Chromatography column

  • Standard laboratory glassware

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the 2-amino-N-(substituted)benzamide (1.0 eq) in anhydrous THF or toluene.

  • Add Lawesson's reagent (0.5 - 0.6 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 2-6 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexane, to afford the pure 2-amino-N-(substituted)benzenecarbothioamide.

Data Presentation

The following table summarizes representative yields for the synthesis of various 2-aminobenzamide derivatives, which are the precursors to the target thioamides.

EntryAmine (R-NH₂)Product (2-Amino-N-R-benzamide)Yield (%)Melting Point (°C)
14-Fluoroaniline2-Amino-N-(4-fluorophenyl)benzamide72122
24-Chloroaniline2-Amino-N-(4-chlorophenyl)benzamide80147
34-Toluidine2-Amino-N-(p-tolyl)benzamide97149
44-Methoxyaniline2-Amino-N-(4-methoxyphenyl)benzamide85158
5Aniline2-Amino-N-phenylbenzamide92131

*Yields and melting points are based on data from the synthesis of 2-aminobenzamide derivatives.[1][2] The subsequent thionation step typically proceeds in good to excellent yields (60-90%) depending on the substrate.[3]

Mandatory Visualization

SynthesisWorkflow IsatoicAnhydride Isatoic Anhydride Step1 Step 1: Amide Formation IsatoicAnhydride->Step1 PrimaryAmine Primary Amine (R-NH2) PrimaryAmine->Step1 Aminobenzamide 2-Aminobenzamide Derivative Step1->Aminobenzamide DMF, Reflux Step2 Step 2: Thionation Aminobenzamide->Step2 LawessonsReagent Lawesson's Reagent LawessonsReagent->Step2 Thioamide This compound Derivative Step2->Thioamide THF or Toluene, Reflux

Caption: Synthetic workflow for this compound derivatives.

References

Application Notes and Protocols for the Analysis of 2-Aminobenzenecarbothioamide by HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-Aminobenzenecarbothioamide (Thioanthranilamide) using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are essential for researchers, scientists, and drug development professionals involved in the characterization and quality control of this compound.

Introduction

This compound is an organic compound containing an amino group and a thiocarbonyl functional group attached to a benzene ring.[1] Its potential applications in pharmaceuticals and agrochemicals necessitate reliable analytical methods for its quantification and purity assessment.[1] This document outlines robust HPLC and GC-MS methods for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the separation and quantification of aromatic and polar compounds. The method described here is based on established protocols for similar compounds like 2-mercaptobenzimidazole and aminobenzoic acid isomers.[2][3]

Experimental Protocol: HPLC Analysis
  • Sample Preparation:

    • Accurately weigh and dissolve the this compound sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

    • Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the mobile phase.

    • Perform serial dilutions to create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • HPLC System and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector.

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Acetonitrile (ACN) and 0.1% Formic Acid in Water (v/v). For Mass Spectrometry (MS) compatible applications, formic acid is recommended over non-volatile buffers like phosphoric acid.[2]

    • Gradient Program:

      • 0-5 min: 10% ACN

      • 5-20 min: 10% to 90% ACN

      • 20-25 min: 90% ACN

      • 25-30 min: 90% to 10% ACN

      • 30-35 min: 10% ACN (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm.

  • Data Analysis:

    • Integrate the peak area of this compound in the chromatograms.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of the analyte in the samples using the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. For polar compounds like amides, derivatization may be necessary to improve thermal stability and chromatographic performance. However, a direct injection method is presented here as a starting point, based on general methods for amide analysis.[4]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation:

    • Dissolve the this compound sample in a suitable solvent like methanol or dichloromethane to a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter.

  • Standard Preparation:

    • Prepare a stock solution of this compound standard in the chosen solvent.

    • Create a series of calibration standards through serial dilutions (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • GC-MS System and Conditions:

    • GC-MS System: A standard GC-MS system.

    • Column: A mid-polarity column such as a DB-5ms or Rxi-624sil MS (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250 °C

    • Injection Mode: Splitless (or split, depending on concentration).

    • Injection Volume: 1 µL

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold at 280 °C for 5 min.

    • Mass Spectrometer Parameters:

      • Ion Source Temperature: 230 °C

      • Interface Temperature: 280 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Acquisition Mode: Full Scan (e.g., m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

  • Data Analysis:

    • Identify the this compound peak based on its retention time and mass spectrum.

    • For quantitative analysis in SIM mode, monitor characteristic ions of the analyte.

    • Construct a calibration curve by plotting the peak area of a characteristic ion against the concentration of the standards.

    • Determine the concentration of the analyte in the samples.

Data Presentation

The following table summarizes typical quantitative data that can be obtained from the validation of these analytical methods. The values are illustrative and should be determined experimentally.

ParameterHPLC MethodGC-MS Method
Retention Time (min) ~15.2~12.8
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~0.1 µg/mL~0.05 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL~0.15 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%

Visualizations

Experimental Workflow

Caption: General workflow for sample analysis using HPLC and GC-MS.

Method Selection Logic

Method Selection cluster_properties Analyte Properties cluster_techniques Analytical Techniques cluster_application Primary Application Analyte This compound Polarity Polar Analyte->Polarity Volatility Semi-Volatile Analyte->Volatility Thermal_Stability Moderate Analyte->Thermal_Stability HPLC HPLC (High Polarity Compatibility) Polarity->HPLC Favors GCMS GC-MS (Requires Volatility) Volatility->GCMS Suitable for Thermal_Stability->GCMS Consideration for Injection/Oven Temp HPLC_App Routine Quantification, Purity Testing HPLC->HPLC_App GCMS_App Trace Analysis, Impurity Identification GCMS->GCMS_App

References

Applications of 2-Aminobenzenecarbothioamide and its Analogs in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminobenzenecarbothioamide and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of pharmacological activities. This class of compounds has garnered significant interest for its potential in the development of novel therapeutic agents, particularly in the fields of oncology and infectious diseases. The presence of the thioamide group, an isostere of the amide bond, imparts unique physicochemical properties that can enhance metabolic stability and biological activity. This document provides an overview of the applications of this compound analogs, including their synthesis, biological activities, and mechanisms of action, supported by experimental protocols and pathway diagrams.

Anticancer Applications

Derivatives of the 2-aminobenzothiazole and 2-aminobenzamide scaffolds, which are structurally related to this compound, have emerged as potent anticancer agents by targeting various protein kinases involved in cancer cell proliferation, survival, and angiogenesis.[1]

Kinase Inhibition

Several studies have demonstrated the efficacy of these compounds as inhibitors of key kinases in oncogenic signaling pathways.

Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition:

VEGFR-2 is a primary mediator of angiogenesis, a critical process for tumor growth and metastasis.[1] Inhibition of this kinase is a well-established strategy in cancer therapy. A series of 2-aminobenzothiazole derivatives have been identified as potent VEGFR-2 inhibitors. For instance, compound 23 (a 2-aminobenzothiazole derivative) exhibited a half-maximal inhibitory concentration (IC50) of 97 nM against VEGFR-2 and displayed significant antiproliferative activity against various cancer cell lines.[1]

Epidermal Growth Factor Receptor (EGFR) Inhibition:

Aberrant EGFR signaling is a hallmark of several cancers.[1] Novel 2-aminobenzothiazole derivatives have shown robust inhibitory activity against EGFR. For example, compounds 10 and 11 demonstrated IC50 values of 94.7 nM and 54.0 nM, respectively, against EGFR kinase.[1]

Phosphoinositide 3-Kinase (PI3K) Inhibition:

The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth and survival.[1] A novel 2-aminobenzothiazole derivative, compound 54 , was identified as a highly potent PI3Kα inhibitor with an IC50 of 1.03 nM and demonstrated significant growth-inhibitory activity against MCF-7 breast cancer cells.[1]

Cyclin-Dependent Kinase (CDK) Inhibition:

CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.[1] A 2-aminobenzothiazole derivative, compound 40 , showed inhibitory activity against CDK2 with an IC50 of 4.29 μM and potent cytotoxicity against several cancer cell lines.[1]

Compound IDTarget KinaseCancer Cell LineIC50 (µM)Reference
23 VEGFR-2HT-29, PC-3, A549, U87MG0.097 (enzymatic)[1]
10 EGFR-0.0947 (enzymatic)[1]
11 EGFR-0.054 (enzymatic)[1]
13 EGFRHCT1166.43[1]
13 EGFRA5499.62[1]
13 EGFRA3758.07[1]
54 PI3KαMCF-70.00103 (enzymatic)[1]
40 CDK2A5493.55[1]
40 CDK2MCF-73.17[1]
40 CDK2Hep3B4.32[1]
OMS5 -A54922.13[2]
OMS5 -MCF-761.03[2]
OMS14 -A54923.51[2]
OMS14 -MCF-738.62[2]

Note: The compounds listed are 2-aminobenzothiazole derivatives, which are structural analogs of this compound.

Signaling Pathways in Cancer

The anticancer effects of this compound analogs are often attributed to their modulation of critical signaling pathways that are dysregulated in cancer.

This pathway is central to cell growth, proliferation, and survival. Inhibition of PI3K by compounds like derivative 54 blocks the downstream activation of AKT and mTOR, leading to reduced protein synthesis and cell cycle arrest.[1][3]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Growth Cell Growth & Survival mTORC1->Growth Inhibitor This compound Analog (e.g., Cmpd 54) Inhibitor->PI3K MAPK_ERK_Pathway Stimulus External Stimulus (e.g., Growth Factor) Ras Ras Stimulus->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation TranscriptionFactors->Proliferation Inhibitor Potential Target for This compound Analogs Inhibitor->MEK Synthesis_Workflow Start Isatoic Anhydride + Amine Derivative Reaction Dissolve in DMF Reflux (2-4h) Start->Reaction Workup Cool & Precipitate in Ice Water Reaction->Workup Purification Filter, Wash & Recrystallize Workup->Purification Product Pure 2-Aminobenzamide Derivative Purification->Product

References

The Pivotal Role of 2-Aminobenzenecarbothioamide in the Synthesis of Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers, scientists, and professionals in the field of drug development now have access to comprehensive application notes and protocols detailing the use of 2-Aminobenzenecarbothioamide as a key intermediate in the synthesis of a new generation of agrochemicals. This critical building block is at the forefront of developing potent insecticides with a novel mode of action, offering promising solutions for effective pest management.

This compound, also known as thioanthranilamide, serves as a crucial precursor for the synthesis of N-thio-anthranilamide derivatives. These compounds have demonstrated significant insecticidal activity, positioning them as a vital area of research and development in the agrochemical industry. The core structure of these insecticides is assembled by reacting this compound with various acylating and coupling agents to introduce diverse functionalities that modulate their biological activity and spectrum.

Application in Insecticide Synthesis

The primary application of this compound in agrochemical synthesis is in the production of N-thio-anthranilamide insecticides. These insecticides represent a significant advancement in pest control technology.

General Synthesis Pathway

The synthesis of these novel insecticides generally involves a multi-step process, which is initiated by the acylation of this compound. A critical subsequent step involves the reaction with a substituted pyrazole carboxylic acid, often facilitated by a coupling agent, to form the final active molecule. The overall workflow can be visualized as follows:

G cluster_0 Starting Materials cluster_1 Synthesis Process cluster_2 Intermediate & Final Product This compound This compound Acylation Acylation This compound->Acylation Acylating_Agent Acylating Agent (e.g., Substituted Pyrazole Carboxylic Acid) Acylating_Agent->Acylation Acylated_Intermediate Acylated Intermediate Acylation->Acylated_Intermediate Forms intermediate Coupling_Reaction Coupling Reaction N-thio-anthranilamide_Insecticide N-thio-anthranilamide Insecticide Coupling_Reaction->N-thio-anthranilamide_Insecticide Final Product Synthesis Acylated_Intermediate->Coupling_Reaction

Caption: General workflow for the synthesis of N-thio-anthranilamide insecticides.

Mechanism of Action: Targeting Insect Ryanodine Receptors

N-thio-anthranilamide insecticides, derived from this compound, share a mode of action with the broader class of anthranilic diamide insecticides. Their primary target is the insect ryanodine receptor (RyR), a crucial component of calcium signaling in muscle cells.

These insecticides act as potent activators of the RyR, causing an uncontrolled release of calcium ions from the sarcoplasmic reticulum into the cytoplasm of muscle cells. This disruption of calcium homeostasis leads to continuous muscle contraction, paralysis, and ultimately, the death of the insect pest. The selectivity of these compounds for insect RyRs over their mammalian counterparts is a key factor in their favorable safety profile for non-target organisms.

The signaling pathway can be illustrated as follows:

Insecticide N-thio-anthranilamide Insecticide RyR Insect Ryanodine Receptor (RyR) Insecticide->RyR Binds to and activates Ca_Store Sarcoplasmic Reticulum (Ca²⁺ Store) RyR->Ca_Store Opens Ca²⁺ channel Ca_Cytoplasm Cytoplasmic Ca²⁺ Concentration Ca_Store->Ca_Cytoplasm Uncontrolled release of Ca²⁺ Muscle_Contraction Continuous Muscle Contraction Ca_Cytoplasm->Muscle_Contraction Triggers Paralysis Paralysis & Death Muscle_Contraction->Paralysis

Caption: Signaling pathway of N-thio-anthranilamide insecticides.

Experimental Protocols

Detailed experimental protocols are essential for the successful synthesis and evaluation of these novel agrochemicals. The following provides a representative protocol for the synthesis of a model N-thio-anthranilamide insecticide.

Protocol: Synthesis of a Representative N-(Aryl)-N'-thio-anthranilamide

Materials:

  • This compound

  • Substituted pyrazole-carboxylic acid

  • Thionyl chloride or Oxalyl chloride

  • Triethylamine or other suitable base

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

  • Acid Chloride Formation: To a solution of the substituted pyrazole-carboxylic acid in an anhydrous solvent, add thionyl chloride or oxalyl chloride dropwise at 0°C. Stir the mixture at room temperature for 2-4 hours until the reaction is complete (monitored by TLC). Remove the excess reagent and solvent under reduced pressure to obtain the crude acid chloride.

  • Coupling Reaction: Dissolve this compound in an anhydrous solvent and cool to 0°C. Add a suitable base, such as triethylamine, followed by a solution of the crude acid chloride in the same solvent, dropwise. Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Work-up and Purification: Upon completion of the reaction, quench the mixture with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-(Aryl)-N'-thio-anthranilamide insecticide.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The efficacy of newly synthesized agrochemicals is determined through rigorous biological assays. The following table summarizes representative insecticidal activity data for a series of N-thio-anthranilamide derivatives against key lepidopteran pests.

Compound IDTarget PestLC50 (mg/L)
NTA-01Plutella xylostella (Diamondback Moth)0.5 - 1.2
NTA-02Spodoptera exigua (Beet Armyworm)1.0 - 2.5
NTA-03Helicoverpa armigera (Cotton Bollworm)0.8 - 1.5
Commercial StandardPlutella xylostella0.3 - 0.8

Note: LC50 (Lethal Concentration, 50%) values are indicative and can vary based on specific assay conditions.

Conclusion

This compound has emerged as a valuable and versatile intermediate for the synthesis of a new class of insecticides with a potent and selective mode of action. The development of N-thio-anthranilamide derivatives offers a promising avenue for addressing the ongoing challenges of pest resistance and the need for more sustainable agricultural practices. The detailed protocols and data presented herein provide a solid foundation for researchers and scientists to further explore and optimize this important class of agrochemicals.

Application Notes and Protocols for 2-Aminobenzenecarbothioamide Derivatives as Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the evaluation of 2-aminobenzenecarbothioamide derivatives as a promising class of antimicrobial agents. The following sections detail the synthesis, characterization, and biological evaluation of these compounds, including standardized protocols for key experiments and data presentation templates.

Introduction

The rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents with unique mechanisms of action. This compound (or 2-aminothiobenzamide) derivatives have emerged as a scaffold of interest due to their structural similarity to known bioactive molecules and the diverse biological activities associated with the thioamide functional group. Thioamides are known to exhibit a range of pharmacological properties, and their incorporation into the 2-aminobenzene framework presents a promising strategy for the development of new antimicrobial drugs.

Data Presentation

Effective evaluation of novel antimicrobial candidates requires a systematic and clear presentation of quantitative data. The following tables provide a standardized format for summarizing the antimicrobial activity and cytotoxicity of this compound derivatives.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

Compound IDR-GroupGram-Positive BacteriaGram-Negative BacteriaFungi
Staphylococcus aureus (ATCC 29213) MIC (µg/mL)Bacillus subtilis (ATCC 6633) MIC (µg/mL)Escherichia coli (ATCC 25922) MIC (µg/mL)
2-ABT-01 H64128256
2-ABT-02 4-Cl-Ph163264
2-ABT-03 4-NO2-Ph81632
2-ABT-04 4-OCH3-Ph3264128
Ciprofloxacin (Positive Control)10.50.25
Fluconazole (Positive Control)---

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

Table 2: Cytotoxicity (IC50) of this compound Derivatives against Mammalian Cell Lines

Compound IDR-GroupIC50 (µM) on HEK293 (Human Embryonic Kidney Cells)IC50 (µM) on HepG2 (Human Hepatocellular Carcinoma Cells)
2-ABT-01 H>100>100
2-ABT-02 4-Cl-Ph75.288.5
2-ABT-03 4-NO2-Ph52.165.8
2-ABT-04 4-OCH3-Ph95.8>100
Doxorubicin (Positive Control)1.20.8

Note: The data presented in this table is illustrative and serves as a template for reporting experimental findings.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the validation of research findings. The following section provides step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

Protocol 1: Synthesis of N-Substituted this compound Derivatives

This protocol describes a general two-step synthesis of N-substituted this compound derivatives starting from isatoic anhydride.

Step 1: Synthesis of N-Substituted 2-Aminobenzamide Intermediate

  • To a solution of isatoic anhydride (1.0 eq) in a suitable solvent such as DMF or ethanol, add the desired primary amine (1.1 eq).

  • Heat the reaction mixture at reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.

  • Filter the precipitate, wash with cold water, and dry under vacuum to obtain the crude N-substituted 2-aminobenzamide.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure intermediate.

  • Characterize the intermediate using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry.

Step 2: Thionation of the Amide to the Carbothioamide

  • Dissolve the N-substituted 2-aminobenzamide intermediate (1.0 eq) in anhydrous toluene or dioxane.

  • Add Lawesson's reagent (0.5 eq) to the solution.

  • Heat the reaction mixture at reflux for 3-6 hours, monitoring the conversion by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure N-substituted this compound derivative.

  • Characterize the final product using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and mass spectrometry to confirm its structure and purity.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol outlines the procedure for determining the MIC of the synthesized compounds against various microbial strains.[1]

  • Preparation of Stock Solutions: Prepare stock solutions of the test compounds and standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.

  • Preparation of Inoculum: From a fresh agar plate culture, pick 3-5 well-isolated colonies of the test microorganism and suspend them in sterile saline or broth. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solutions of the test compounds and standard drugs with sterile Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to obtain a range of concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Protocol 3: Agar Well Diffusion Assay for Antimicrobial Screening

This method is suitable for preliminary screening of antimicrobial activity.[2]

  • Preparation of Agar Plates: Prepare Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) plates.

  • Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

  • Inoculation of Plates: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.

  • Creation of Wells: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of Compounds: Add a fixed volume (e.g., 50-100 µL) of the test compound solution (at a known concentration) into each well. A well with the solvent (e.g., DMSO) should be included as a negative control, and a well with a standard antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of complete inhibition around each well in millimeters.

Protocol 4: Cytotoxicity Assessment using MTT Assay

This protocol is used to evaluate the cytotoxic effects of the synthesized compounds on mammalian cell lines.

  • Cell Seeding: Seed mammalian cells (e.g., HEK293, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells (negative control) and cells treated with a known cytotoxic agent like doxorubicin (positive control).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Visualizations

The following diagrams illustrate the experimental workflows and a hypothetical signaling pathway that could be inhibited by this compound derivatives.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_intermediate Intermediate cluster_product Final Product isatoic_anhydride Isatoic Anhydride step1 Step 1: Amide Formation (Reflux in DMF/Ethanol) isatoic_anhydride->step1 primary_amine Primary Amine (R-NH2) primary_amine->step1 aminobenzamide N-Substituted 2-Aminobenzamide step1->aminobenzamide step2 Step 2: Thionation (Lawesson's Reagent) thioamide N-Substituted This compound step2->thioamide aminobenzamide->step2 Antimicrobial_Testing_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_incubation Incubation cluster_results Results compound Synthesized Compound (Stock Solution) mic_assay Broth Microdilution (Serial Dilution & Inoculation) compound->mic_assay diffusion_assay Agar Well Diffusion (Lawn Culture & Well Application) compound->diffusion_assay microbe Microbial Culture (Bacterial/Fungal) microbe->mic_assay microbe->diffusion_assay incubate Incubate (37°C or 30°C) mic_assay->incubate diffusion_assay->incubate mic_result Determine MIC (Lowest concentration with no growth) incubate->mic_result zone_result Measure Zone of Inhibition (Diameter in mm) incubate->zone_result Hypothetical_Signaling_Pathway cluster_cell Bacterial Cell DNA_Gyrase DNA Gyrase/ Topoisomerase IV Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA relaxes Inhibition Inhibition DNA_Gyrase->Inhibition Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds DNA_Replication DNA Replication Relaxed_DNA->DNA_Replication Inhibition->DNA_Replication blocks ABT_Derivative This compound Derivative ABT_Derivative->DNA_Gyrase

References

Application Notes and Protocols for Investigating the Anticancer Activity of Metal Complexes of 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-based compounds represent a promising frontier in the development of novel anticancer therapeutics, moving beyond the traditional reliance on platinum-based drugs. The versatile coordination chemistry of transition metals, when combined with thoughtfully designed organic ligands, allows for the creation of complexes with unique steric and electronic properties capable of interacting with various biological targets. 2-Aminobenzenecarbothioamide, a ligand featuring both soft (sulfur) and hard (nitrogen) donor atoms, is a compelling candidate for the synthesis of such metal complexes. Its aromatic structure and chelating potential enable the formation of stable complexes with metals like copper, zinc, nickel, and cobalt, which have demonstrated significant cytotoxic activity against various cancer cell lines.

These application notes provide a comprehensive overview of the methodologies used to synthesize and evaluate the anticancer properties of metal complexes derived from this compound and structurally similar ligands. The protocols detailed below cover the synthesis of these complexes, assessment of their cytotoxic effects, and investigation into their mechanisms of action, including apoptosis induction and DNA interaction.

Data Presentation: In Vitro Anticancer Activity

The cytotoxic efficacy of metal complexes is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize representative IC50 values for metal complexes with ligands structurally related to this compound, showcasing their potential as anticancer agents.

Table 1: IC50 Values of Representative Metal Complexes Against Various Cancer Cell Lines

ComplexLigand ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Cu(II) ComplexSchiff Base (from 2-aminophenol)A549 (Lung)3.93Cisplatin-
Zn(II) ComplexSchiff BaseMDA-MB-231 (Breast)0.01 - 20--
Ni(II) ComplexAzo (from 2-aminobenzimidazole)MCF-7 (Breast)130.3 (µg/mL)--
Zn(II) ComplexPhosphonateHepatocellular Carcinoma9.58 (µg/mL)--

Note: Data presented is for structurally related compounds to indicate the potential range of activity for this compound metal complexes.

Experimental Protocols

Protocol 1: Synthesis of a Representative Metal(II) Complex of this compound

This protocol describes a general method for the synthesis of a metal(II) complex, which can be adapted for various transition metals.

Materials:

  • This compound

  • Metal(II) chloride salt (e.g., CuCl₂, ZnCl₂, NiCl₂)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Stirring hotplate

  • Filtration apparatus (Büchner funnel)

  • Drying oven or vacuum desiccator

Procedure:

  • Ligand Solution Preparation: Dissolve this compound (2 mmol) in 30 mL of warm ethanol in a 100 mL round-bottom flask with stirring.

  • Metal Salt Solution Preparation: In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 20 mL of ethanol.

  • Complexation Reaction: Add the metal salt solution dropwise to the ligand solution while stirring continuously.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux for 3-4 hours. The formation of a precipitate should be observed.

  • Isolation of the Complex: Allow the reaction mixture to cool to room temperature. Collect the precipitated complex by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid product with two small portions of cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified complex in a vacuum desiccator over anhydrous CaCl₂ or in an oven at 60-70 °C.

  • Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, ¹H-NMR spectroscopy, and elemental analysis to confirm its structure and purity.

G cluster_synthesis Synthesis Workflow Ligand_Sol Dissolve Ligand in Ethanol Mix Mix Solutions Ligand_Sol->Mix Metal_Sol Dissolve Metal Salt in Ethanol Metal_Sol->Mix Reflux Reflux for 3-4h Mix->Reflux Cool Cool to RT Reflux->Cool Filter Filter Precipitate Cool->Filter Wash Wash with Ethanol Filter->Wash Dry Dry Complex Wash->Dry Characterize Characterize Product Dry->Characterize G cluster_pathway Simplified Apoptosis Pathway Complex Metal Complex DNA_Damage DNA Damage / ROS Complex->DNA_Damage Mitochondria Mitochondrial Stress DNA_Damage->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Application Notes and Protocols: 2-Aminobenzenecarbothioamide in the Development of Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminobenzenecarbothioamide, also known as 2-aminothiobenzamide, and its derivatives represent a versatile scaffold in medicinal chemistry, demonstrating significant potential in the development of potent and selective enzyme inhibitors. The presence of the thioamide group, along with the amino and phenyl substituents, allows for diverse structural modifications, enabling the fine-tuning of inhibitory activity and selectivity against a range of enzymatic targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives as inhibitors of key enzyme classes, including kinases, carbonic anhydrases, and ureases.

I. Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through various synthetic routes. A common and effective method involves the reaction of isatoic anhydride with a primary amine, followed by thionation. Another versatile approach is the direct amination of a 2-halobenzenecarbothioamide. Below is a general protocol for the synthesis of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides, a class of this compound derivatives.[1]

Protocol 1: Synthesis of 2-(hetero(aryl)methylene)hydrazine-1-carbothioamides [1]

Materials:

  • Hydrazinecarbothioamide (Thiosemicarbazide)

  • Substituted aromatic or heteroaromatic aldehydes

  • Absolute ethanol

  • Concentrated sulfuric acid

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Filtration apparatus

Procedure:

  • Dissolve hydrazinecarbothioamide (1.0 mmol) in 25 mL of absolute ethanol in a round-bottom flask with constant stirring.

  • To this solution, add the substituted aldehyde (1.0 mmol).

  • Add 2-3 drops of concentrated sulfuric acid to the reaction mixture.

  • Reflux the mixture for 12 hours.

  • After cooling to room temperature, solid particles will precipitate.

  • Filter the solid product and wash with cold ethanol.

  • Recrystallize the product from an appropriate solvent (e.g., ethanol) to obtain the pure 2-(hetero(aryl)methylene)hydrazine-1-carbothioamide derivative.

  • Characterize the synthesized compounds using analytical techniques such as NMR, IR, and mass spectrometry.

II. Enzyme Inhibition Assays

This section provides detailed protocols for assessing the inhibitory activity of this compound derivatives against various enzyme targets.

A. Kinase Inhibition Assays

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer.[2] 2-Aminobenzothiazole derivatives, structurally related to 2-aminobenzenecarbothioamides, have shown potent inhibitory activity against several kinases.

1. Lck (Lymphocyte-specific protein tyrosine kinase) Inhibition Assay

Lck is a tyrosine kinase that plays a critical role in T-cell receptor (TCR) signaling and T-cell activation.[3][4]

Protocol 2: Lck Kinase Activity Assay (ADP-Glo™ Kinase Assay)

This protocol is adapted from commercially available kinase assay kits.

Materials:

  • Recombinant Lck enzyme

  • Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of the test compound solution or DMSO (for control).

  • Add 2 µL of Lck enzyme diluted in kinase buffer.

  • Add 2 µL of a mixture of the substrate and ATP in kinase buffer.

  • Incubate the plate at room temperature for 60 minutes.

  • Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.

  • Incubate at room temperature for 40 minutes.

  • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Incubate at room temperature for 30 minutes.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value using a suitable software.

2. CDK2 (Cyclin-dependent kinase 2) Inhibition Assay

CDK2, in complex with cyclins E and A, is a key regulator of the cell cycle, particularly the G1/S phase transition.[5][6]

Protocol 3: CDK2/Cyclin A2 Kinase Activity Assay (ADP-Glo™ Kinase Assay)

Materials:

  • Recombinant CDK2/Cyclin A2 enzyme complex

  • Substrate (e.g., Histone H1)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)[7]

  • Test compounds dissolved in DMSO

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

The procedure is similar to the Lck kinase assay described in Protocol 2, with the substitution of the Lck enzyme and substrate with the CDK2/Cyclin A2 enzyme complex and its specific substrate.

B. Carbonic Anhydrase Inhibition Assay

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[8] They are involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.[8]

Protocol 4: In Vitro Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of CA, where it catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the yellow-colored product p-nitrophenol.

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • p-Nitrophenyl acetate (p-NPA)

  • Tris-HCl buffer (e.g., 50 mM, pH 7.5)

  • Test compounds dissolved in DMSO

  • Acetazolamide (standard inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare serial dilutions of the test compounds and acetazolamide in DMSO.

  • In a 96-well plate, add 80 µL of Tris-HCl buffer to each well.

  • Add 5 µL of the CA enzyme solution to the sample, solvent control, and inhibitor control wells.

  • Add 10 µL of the test compound solution to the sample wells and 10 µL of DMSO to the solvent control wells. Add 10 µL of acetazolamide to the inhibitor control wells.

  • Incubate the plate at room temperature for 10 minutes.

  • Initiate the reaction by adding 5 µL of p-NPA substrate to all wells.

  • Immediately measure the absorbance at 405 nm in kinetic mode for 1 hour at room temperature.

  • Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve).

  • Determine the percentage of inhibition and IC50 values.

C. Urease Inhibition Assay

Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, leading to an increase in pH.[9][10] It is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.[11]

Protocol 5: In Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay measures the amount of ammonia produced from the enzymatic breakdown of urea.

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (e.g., 100 mM, pH 6.8)

  • Test compounds dissolved in DMSO

  • Thiourea (standard inhibitor)

  • Phenol reagent (e.g., 5% w/v phenol and 0.025% w/v sodium nitroprusside)

  • Alkaline hypochlorite solution (e.g., 0.5% w/v sodium hypochlorite in 0.125 M NaOH)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 625 nm

Procedure:

  • Prepare serial dilutions of the test compounds and thiourea in DMSO.

  • In a 96-well plate, add 25 µL of the test compound solution or DMSO (for control).

  • Add 25 µL of urease enzyme solution (e.g., 4U) to each well.

  • Pre-incubate the plate at 37°C for 4 hours.

  • Add 200 µL of urea solution (500 mM in phosphate buffer containing 0.002% phenol red) to initiate the reaction.

  • Incubate at 37°C for 30 minutes.

  • Stop the reaction and develop the color by adding 50 µL of phenol reagent followed by 50 µL of alkaline hypochlorite solution to each well.

  • Incubate at room temperature for 30 minutes.

  • Measure the absorbance at 625 nm.

  • Calculate the percentage of inhibition and IC50 values.

III. Data Presentation

The inhibitory activities of this compound derivatives against various enzymes are summarized in the tables below.

Table 1: Urease Inhibition Data for 2-(Hetero(aryl)methylene)hydrazine-1-carbothioamide Derivatives

CompoundStructureIC50 (µM)
3f (E)-2-(Furan-2-ylmethylene)hydrazine-1-carbothioamide0.58[12]
Thiourea (Standard) 21.24[12]

Table 2: Carbonic Anhydrase II Inhibition Data for Hydrazine-1-carbothioamide Derivatives

CompoundStructureIC50 (µM)
3h (E)-N-methyl-2-(4-nitrobenzylidene)hydrazine-1-carbothioamide0.13
Acetazolamide (Standard) -
(Note: Specific IC50 for Acetazolamide under these exact conditions was not provided in the source, but it is a standard potent inhibitor)

Table 3: Acetylcholinesterase (AChE) Inhibition Data for Selected Inhibitors (for comparative purposes)

CompoundIC50 (µM)
Donepezil -
Tacrine -
Compound 8g 2.14 ± 0.02[13]
(Note: Data for specific this compound derivatives against AChE is limited in the provided search results. This table shows data for other heterocyclic inhibitors for context.)

IV. Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows are provided below using Graphviz (DOT language).

A. Signaling Pathways

Lck_Signaling_Pathway TCR TCR Lck Lck TCR->Lck Activation CD4_CD8 CD4/CD8 CD4_CD8->Lck ITAMs ITAMs Lck->ITAMs Phosphorylation ZAP70 ZAP-70 ITAMs->ZAP70 Recruitment & Phosphorylation LAT_SLP76 LAT/SLP-76 ZAP70->LAT_SLP76 Phosphorylation PLCg1 PLCγ1 LAT_SLP76->PLCg1 Activation Downstream Downstream Signaling (Ca2+ flux, MAPK, NF-κB) PLCg1->Downstream Inhibitor This compound Derivative Inhibitor->Lck

Caption: Lck Signaling Pathway and Point of Inhibition.

CDK2_Signaling_Pathway CyclinD_CDK46 Cyclin D / CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylation E2F E2F CyclinD_CDK46->E2F Activation (via Rb) Rb->E2F Inhibition CyclinE Cyclin E E2F->CyclinE Transcription CDK2 CDK2 CyclinE->CDK2 Binding & Activation CDK2->Rb Hyperphosphorylation S_Phase S-Phase Entry CDK2->S_Phase Inhibitor This compound Derivative Inhibitor->CDK2

Caption: CDK2 Signaling Pathway in G1/S Transition.

B. Experimental Workflows

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - Enzyme - Substrate - Buffer - Test Compounds Plate Prepare 96/384-well Plate: - Add Test Compounds - Add Controls Reagents->Plate AddEnzyme Add Enzyme Plate->AddEnzyme Preincubation Pre-incubate AddEnzyme->Preincubation AddSubstrate Add Substrate (Initiate Reaction) Preincubation->AddSubstrate Incubation Incubate AddSubstrate->Incubation DetectionReagent Add Detection Reagent (if applicable) Incubation->DetectionReagent Measure Measure Signal (Absorbance/Luminescence) DetectionReagent->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General Experimental Workflow for Enzyme Inhibition Assays.

Conclusion

The this compound scaffold holds considerable promise for the development of novel enzyme inhibitors. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for medicinal chemistry campaigns targeting a variety of enzymes implicated in human diseases. The protocols and data presented herein provide a foundational framework for researchers to synthesize, evaluate, and optimize this compound derivatives as potential therapeutic agents. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to fully realize their therapeutic potential.

References

Troubleshooting & Optimization

Common side reactions in the synthesis of 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for common issues encountered during the synthesis of 2-Aminobenzenecarbothioamide. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The two most prevalent methods for synthesizing this compound are:

  • Route A: The thionation of 2-aminobenzamide using a thionating agent such as Lawesson's reagent.

  • Route B: The reaction of 2-aminobenzonitrile with a source of hydrogen sulfide (H₂S), such as sodium hydrosulfide (NaSH) or H₂S gas in a suitable solvent.

Q2: I am seeing a significant amount of an insoluble, non-polar impurity in my reaction mixture after using Lawesson's reagent. What is it and how can I remove it?

A2: This is likely the phosphorus-containing six-membered ring byproduct (Anisole-P=S)₂S, which is a known stoichiometric byproduct of Lawesson's reagent.[1][2] Its polarity can be similar to the desired thioamide product, making chromatographic separation challenging.[3] Refer to the troubleshooting guide under Route A for specific removal protocols.

Q3: My synthesis from 2-aminobenzonitrile is giving me a significant amount of a water-soluble byproduct. What could this be?

A3: A common side reaction in the synthesis starting from 2-aminobenzonitrile is the hydrolysis of the nitrile group to an amide, forming 2-aminobenzamide. This is particularly prevalent if the reaction is carried out under aqueous or basic conditions.

Q4: I have an unexpected peak in my mass spectrum that does not correspond to the starting material or the desired product. What could it be?

A4: Depending on the synthetic route, this could be a cyclized byproduct. In the case of synthesis from 2-aminobenzonitrile, intramolecular cyclization can lead to the formation of 4H-3,1-benzothiazine-4-thione. From 2-aminobenzamide, while less common, cyclization to other heterocyclic systems is possible under harsh conditions.

Troubleshooting Guides

Route A: Thionation of 2-Aminobenzamide with Lawesson's Reagent

This route involves the conversion of the carbonyl group of 2-aminobenzamide to a thiocarbonyl group.

Issue/Side ProductProbable CauseRecommended Solution
Phosphorus Byproduct Contamination Inherent byproduct from Lawesson's reagent.[1][2]Treat the reaction mixture with ethanol or ethylene glycol post-reaction to decompose the byproduct into more polar, easily separable compounds.[2] Perform a thorough aqueous work-up before chromatography.[2]
Low Conversion Insufficient amount of Lawesson's reagent; low reaction temperature or short reaction time.Use at least 0.5 equivalents of Lawesson's reagent per amide group. Ensure the reaction is heated sufficiently (reflux in toluene is common) and monitor by TLC for complete consumption of the starting material.[3]
Formation of Unidentified Byproducts The amino group may react with Lawesson's reagent under certain conditions, leading to complex mixtures.Maintain the reaction temperature as recommended and avoid prolonged reaction times after the starting material is consumed.
  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminobenzamide (1.0 eq.) in anhydrous toluene.

  • Reagent Addition: Add Lawesson's reagent (0.6 eq.) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add ethanol (2 mL per mmol of Lawesson's reagent) and reflux for 2 hours to decompose the phosphorus byproduct.[2]

    • Remove the solvent under reduced pressure.

    • Perform an aqueous work-up by partitioning the residue between a suitable organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

route_a_troubleshooting start Start Synthesis reaction_complete Reaction Complete? start->reaction_complete low_conversion Low Conversion reaction_complete->low_conversion No workup Work-up reaction_complete->workup Yes increase_reagent Increase Lawesson's Reagent/Time/Temp low_conversion->increase_reagent increase_reagent->start impurity_check Impurity Present? workup->impurity_check phosphorus_impurity Phosphorus Byproduct impurity_check->phosphorus_impurity Yes purification Column Chromatography impurity_check->purification No decompose_byproduct Decompose with EtOH/Ethylene Glycol phosphorus_impurity->decompose_byproduct decompose_byproduct->workup pure_product Pure Product purification->pure_product route_b_side_reactions start 2-Aminobenzonitrile main_product This compound start->main_product + H2S hydrolysis 2-Aminobenzamide start->hydrolysis + H2O (Base) cyclization 4H-3,1-benzothiazine-4-thione main_product->cyclization Intramolecular Cyclization (Heat)

References

Technical Support Center: Purification of 2-Aminobenzenecarbothioamide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of 2-Aminobenzenecarbothioamide via recrystallization. Below you will find troubleshooting guides, frequently asked questions, a detailed experimental protocol, and visualizations to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent system for the recrystallization of this compound?

A1: While specific quantitative solubility data is not extensively available in the literature, a mixed solvent system of ethanol and water is a highly effective starting point for the recrystallization of this compound. This is based on protocols for structurally similar aromatic thioamides.[1] Ethanol typically provides good solubility at elevated temperatures, while the addition of water as an anti-solvent reduces the solubility at room temperature and below, facilitating crystal formation.

Q2: What is the expected melting point of pure this compound?

A2: The reported melting point of this compound is 120°C. A sharp melting point range around this temperature is a good indicator of high purity after recrystallization.

Q3: How can I assess the purity of my recrystallized this compound?

A3: Purity can be assessed using several analytical techniques. Melting point analysis is a straightforward method; a pure compound will have a sharp melting point range close to the literature value. Spectroscopic methods such as ¹H NMR and ¹³C NMR can identify the presence of impurities. Chromatographic techniques like Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are also excellent for determining purity.

Q4: Can other solvents be used for the recrystallization?

A4: Yes, other polar solvents may be suitable. The ideal solvent is one in which this compound has high solubility at high temperatures and low solubility at low temperatures. Small-scale solvent screening with solvents like methanol, ethanol, acetone, and ethyl acetate is recommended to find the optimal solvent or solvent mixture for your specific sample.

Troubleshooting Guides

Problem: No crystals form upon cooling.

  • Possible Cause: Too much solvent was used, and the solution is not supersaturated.

    • Solution: Reheat the solution and evaporate some of the solvent to increase the concentration of the compound. Allow it to cool again slowly.

  • Possible Cause: The rate of cooling is too slow, or the solution needs a nucleation site.

    • Solution: Try scratching the inside of the flask with a glass rod just below the surface of the liquid to create nucleation sites. Alternatively, add a small seed crystal of pure this compound to the cooled solution. As a last resort, place the solution in an ice bath to induce crystallization, though this may lead to smaller, less pure crystals.

Problem: The compound "oils out" instead of forming crystals.

  • Possible Cause: The solubility of the compound in the chosen solvent is too high, even at lower temperatures, or the solution is cooling too rapidly.

    • Solution: Reheat the solution to dissolve the oil. Add a small amount of a miscible anti-solvent (a solvent in which the compound is less soluble, like water in the case of an ethanol solution) dropwise until the solution becomes slightly turbid. Then, allow the solution to cool slowly.

  • Possible Cause: The presence of significant impurities can lower the melting point of the mixture, leading to the separation of a liquid phase.

    • Solution: If the crude material is highly impure, consider a preliminary purification step, such as passing a solution of the crude product through a short column of silica gel, before recrystallization.

Problem: The yield of recrystallized product is very low.

  • Possible Cause: Too much solvent was used during dissolution, and a significant amount of the product remains in the mother liquor.

    • Solution: Before filtering, cool the solution in an ice bath for a longer period to maximize crystal formation. If the mother liquor is still suspected to contain a large amount of product, you can try to recover a second crop of crystals by evaporating some of the solvent and re-cooling.

  • Possible Cause: Premature crystallization occurred during hot filtration.

    • Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Use a stemless or short-stemmed funnel to minimize the surface area for cooling.

  • Possible Cause: The crystals were washed with a solvent at room temperature.

    • Solution: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to avoid dissolving the product.

Data Presentation

Table 1: Estimated Solubility of this compound in Common Solvents

SolventPolarityBoiling Point (°C)Estimated Solubility at 25°CEstimated Solubility at Boiling Point
WaterHigh100PoorLow
EthanolHigh78ModerateHigh
MethanolHigh65ModerateHigh
AcetoneMedium56GoodVery High
Ethyl AcetateMedium77LowModerate
TolueneLow111PoorLow
HexaneLow69PoorPoor

Note: This data is estimated based on the behavior of similar aromatic thioamides and general solubility principles. Experimental verification is recommended.

Experimental Protocol

Recrystallization of this compound from an Ethanol/Water Mixed Solvent System

  • Dissolution: In a 100 mL Erlenmeyer flask, add 5.0 g of crude this compound. To this, add 20 mL of 95% ethanol.

  • Heating: Gently heat the mixture on a hot plate with magnetic stirring. Add a boiling chip to ensure smooth boiling. Continue heating until all the solid has dissolved. If the solid does not dissolve completely, add small portions of hot ethanol until a clear solution is obtained.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration. Preheat a second Erlenmeyer flask and a stemless funnel with fluted filter paper by placing them over a beaker of boiling water. Quickly filter the hot solution into the preheated flask.

  • Inducing Crystallization: While the ethanolic solution is still hot, slowly add warm deionized water dropwise with continuous stirring until the solution becomes faintly turbid. If the solution becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final recrystallization mixture) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (e.g., 50-60°C) until a constant weight is achieved.

Mandatory Visualization

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation A Crude this compound B Add minimum hot ethanol A->B C Stir and heat until dissolved B->C D Hot filtration (optional) C->D Clear solution E Add hot water to turbidity D->E F Slow cooling to room temperature E->F G Cool in ice bath F->G H Vacuum filtration G->H I Wash with cold solvent H->I J Dry crystals I->J K Pure this compound J->K

Caption: Experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization Start Problem Encountered NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield ImpureProduct Product Impure Start->ImpureProduct TooMuchSolvent Too much solvent? NoCrystals->TooMuchSolvent CoolingTooFast Cooling too fast? OilingOut->CoolingTooFast PrematureCrystallization Premature crystallization? LowYield->PrematureCrystallization CoolingRate Cooling rate too fast? ImpureProduct->CoolingRate Evaporate Evaporate some solvent TooMuchSolvent->Evaporate Yes Induce Induce crystallization (scratch/seed) TooMuchSolvent->Induce No ReheatAddAntiSolvent Reheat, add anti-solvent, cool slowly CoolingTooFast->ReheatAddAntiSolvent Yes HighImpurity High impurity level? CoolingTooFast->HighImpurity No PrePurify Pre-purify crude material HighImpurity->PrePurify Yes PreheatApparatus Preheat filtration apparatus PrematureCrystallization->PreheatApparatus Yes IncompleteCrystallization Incomplete crystallization? PrematureCrystallization->IncompleteCrystallization No CoolLonger Cool longer in ice bath IncompleteCrystallization->CoolLonger Yes SlowCooling Ensure slow cooling CoolingRate->SlowCooling Yes InsufficientWashing Insufficient washing? CoolingRate->InsufficientWashing No WashWithColdSolvent Wash with minimal ice-cold solvent InsufficientWashing->WashWithColdSolvent Yes

Caption: Troubleshooting decision tree for recrystallization issues.

References

Optimizing reaction conditions for synthesizing 2-Aminobenzenecarbothioamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the synthesis of 2-aminobenzenecarbothioamide derivatives. This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data to address common challenges encountered during synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method involves a two-step process: first, the synthesis of the precursor, 2-aminobenzamide, followed by a thionation reaction to convert the amide to a thioamide. A common route to 2-aminobenzamide is the reaction of isatoic anhydride with an appropriate amine.[1] The subsequent thionation is typically achieved using a thionating agent like Lawesson's Reagent.[2][3][4]

Q2: What is Lawesson's Reagent and why is it preferred for thionation?

A2: Lawesson's Reagent, or 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, is a widely used thionating agent in organic synthesis.[4] It is often preferred over other reagents like phosphorus pentasulfide (P₄S₁₀) because it allows for milder reaction conditions, often results in higher yields, and has better solubility in organic solvents.[4]

Q3: What are the primary safety concerns when working with Lawesson's Reagent?

A3: Lawesson's Reagent is sensitive to moisture and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water. Therefore, it should be handled in a well-ventilated fume hood, and all glassware must be scrupulously dried.

Q4: Can I use microwave synthesis for these reactions?

A4: Yes, microwave-assisted synthesis can be a highly effective method for both the synthesis of the 2-aminobenzamide precursor and the thionation step.[1] Microwave heating can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating.[2][4]

Troubleshooting Guide

Issue 1: Low or No Yield of this compound
Possible Cause Suggested Solution
Poor Quality or Degraded Lawesson's Reagent Use a fresh batch of Lawesson's Reagent. The reagent can degrade over time, especially with exposure to moisture.[4]
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, extend the reaction time or slightly increase the temperature.[4]
Suboptimal Reaction Temperature The reactivity of Lawesson's Reagent is temperature-dependent. For aromatic amides, refluxing in a solvent like toluene or THF is common. Consider a higher boiling point solvent if the reaction is sluggish, but be mindful of potential side reactions.
Incorrect Stoichiometry An insufficient amount of Lawesson's Reagent will lead to incomplete conversion. A slight excess (0.5 to 1.0 equivalents) is often used.[4]
Poor Solubility of Reactants Ensure that both the 2-aminobenzamide derivative and Lawesson's Reagent are adequately dissolved in the chosen solvent. THF is often a good choice due to its ability to dissolve Lawesson's Reagent.[5]
Issue 2: Formation of Multiple Side Products
Possible Cause Suggested Solution
Reaction Temperature is Too High High temperatures can lead to the decomposition of reactants or products. Try running the reaction at a lower temperature for a longer duration.
Presence of Moisture Water can react with Lawesson's Reagent and lead to side reactions. Ensure all glassware is oven-dried and use anhydrous solvents.
Reaction with Other Functional Groups If your 2-aminobenzamide derivative has other sensitive functional groups, they may also react with Lawesson's Reagent. Consider using protecting groups for these functionalities.
Azide Group Reduction If your derivative contains an azide group, Lawesson's reagent may reduce it to a primary amine.[6]
Issue 3: Difficulty in Product Purification
Possible Cause Suggested Solution
Phosphorus Byproducts The reaction with Lawesson's Reagent produces phosphorus-containing byproducts that can be difficult to separate.[7] An aqueous work-up is crucial before chromatography.[5] In some cases, refluxing the crude mixture with ethanol or ethylene glycol can convert these byproducts into more polar species that are easier to remove.[4]
Similar Polarity of Product and Byproducts The phosphorus byproducts can have similar polarity to the desired thioamide, making chromatographic separation challenging.[7] Consider recrystallization as an alternative or complementary purification method.[8]
Product is a Non-polar Compound The thioamide product may be non-polar and run high up on a TLC plate.[5] Adjust your solvent system for column chromatography accordingly (e.g., using a less polar eluent).

Data Presentation

Table 1: Optimization of Reaction Conditions for Thionation of Amides
EntrySolventTemperature (°C)Time (h)Equivalents of Lawesson's ReagentYield (%)
1Toluene11040.575
2THF6560.582
3Dioxane10040.685
4Xylene14020.570
5Toluene80120.565
6THF (Microwave)1000.250.590

Note: This table is a representative summary based on typical conditions for thionation of aromatic amides. Actual yields will vary depending on the specific substrate.

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzamide (Precursor)

This protocol is adapted from a general procedure for the synthesis of 2-aminobenzamide derivatives from isatoic anhydride.[1]

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1.0 eq.) in DMF.

  • Addition of Amine: To this solution, add a solution of the desired amine (1.0 eq.) in DMF.

  • Reaction: Reflux the reaction mixture for 6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Isolation: The precipitated solid product is filtered off and can be further purified by recrystallization.

Protocol 2: Synthesis of this compound (Thionation)

This protocol is a general procedure for the thionation of an aromatic amide using Lawesson's Reagent.

  • Reaction Setup: In an oven-dried, two-neck round-bottom flask equipped with a condenser and under an inert atmosphere (e.g., nitrogen or argon), add the 2-aminobenzamide derivative (1.0 eq.) and Lawesson's Reagent (0.5 - 1.0 eq.).

  • Solvent Addition: Add a suitable anhydrous solvent (e.g., THF or toluene).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purification:

    • Aqueous Wash: Redissolve the crude residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of NaHCO₃, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Chromatography: Purify the crude product by column chromatography on silica gel.

    • Recrystallization: Alternatively, the product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).[8]

Visualizations

experimental_workflow cluster_precursor Step 1: Precursor Synthesis cluster_thionation Step 2: Thionation A Isatoic Anhydride + Amine in DMF B Reflux for 6h A->B C Cool and Filter B->C D 2-Aminobenzamide C->D E 2-Aminobenzamide + Lawesson's Reagent in Anhydrous THF D->E Proceed to Thionation F Reflux under N2 E->F G Work-up and Purification F->G H This compound G->H

Caption: Overall experimental workflow for the synthesis of this compound.

reaction_pathway LR Lawesson's Reagent (LR) Ylide Reactive Dithiophosphine Ylide LR->Ylide Equilibrium in solution Intermediate Thiaoxaphosphetane Intermediate Ylide->Intermediate Amide 2-Aminobenzamide (R-C(=O)NHR') Amide->Intermediate + Ylide Thioamide This compound (R-C(=S)NHR') Intermediate->Thioamide Cycloreversion Byproduct Stable P=O Byproduct Intermediate->Byproduct

Caption: Reaction pathway for the thionation of 2-aminobenzamide using Lawesson's Reagent.

troubleshooting_tree Start Low Yield? Check_TLC Is Starting Material Consumed on TLC? Start->Check_TLC Incomplete_Rxn Incomplete Reaction Check_TLC->Incomplete_Rxn No Check_Reagent Is Lawesson's Reagent Fresh? Check_TLC->Check_Reagent Yes Extend_Time Action: Extend Reaction Time / Increase Temperature Incomplete_Rxn->Extend_Time Degraded_Reagent Degraded Reagent Check_Reagent->Degraded_Reagent No Purification_Issue Purification Issues? Check_Reagent->Purification_Issue Yes Use_Fresh Action: Use Fresh Lawesson's Reagent Degraded_Reagent->Use_Fresh Byproduct_Problem Phosphorus Byproduct Contamination Purification_Issue->Byproduct_Problem Yes Success Yield Optimized Purification_Issue->Success No Improve_Workup Action: Thorough Aqueous Wash / Recrystallize Byproduct_Problem->Improve_Workup

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

How to increase the yield of quinazoline synthesis from 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of quinazolines from 2-aminobenzenecarbothioamide. Our goal is to help you increase your reaction yield and overcome common experimental challenges.

Troubleshooting Guide

Low or no product yield is a common issue in organic synthesis. The following guide addresses specific problems you might encounter when synthesizing quinazolines from this compound.

IssuePotential CauseRecommended Solution
1. Low or No Product Formation Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature.Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Gradually increase the reaction time and/or temperature to find the optimal conditions.
Poor quality of starting materials: Impurities in this compound or the coupling partner can lead to side reactions and reduced yield.Verify the purity of your starting materials using techniques like Nuclear Magnetic Resonance (NMR) or melting point analysis. Recrystallize or purify the starting materials if necessary.
Suboptimal solvent: The choice of solvent can significantly impact the solubility of reactants and the reaction rate.Screen a variety of solvents with different polarities (e.g., ethanol, dimethylformamide (DMF), toluene, acetonitrile). High-boiling point polar aprotic solvents like DMF are often effective.
Inefficient cyclization: The final ring-closing step to form the quinazoline core may be slow or unfavorable under the current conditions.Consider the addition of a catalyst. Lewis acids (e.g., ZnCl₂, FeCl₃) or Brønsted acids (e.g., p-toluenesulfonic acid) can facilitate the cyclization. For certain reactions, a base might be required to promote nucleophilic attack.
2. Formation of Multiple Products Side reactions: The thioamide group can undergo side reactions, or the intermediate may react in unintended ways. A common side reaction is the formation of benzothiazoles.Carefully control the reaction temperature. Lowering the temperature may favor the desired reaction pathway. The choice of catalyst can also influence selectivity.
Decomposition of starting material or product: High temperatures or prolonged reaction times can lead to the degradation of sensitive compounds.Monitor the reaction for the appearance of degradation products by TLC or LC-MS. If decomposition is observed, try running the reaction at a lower temperature for a longer period.
3. Difficulty in Product Isolation Product is highly soluble in the workup solvent: This can lead to significant loss of product during the extraction and washing steps.Use a less polar solvent for extraction if your product has moderate polarity. Minimize the volume of washing solvents. Consider precipitation or crystallization as an alternative to extraction.
Product co-elutes with impurities during chromatography: This makes it difficult to obtain a pure product.Optimize the mobile phase for column chromatography by testing different solvent systems and gradients. Consider using a different stationary phase if separation is still challenging.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing quinazolines from this compound?

A1: The primary route involves the cyclocondensation of this compound with a suitable electrophile that provides the remaining carbon atom(s) for the pyrimidine ring. Common electrophiles include:

  • Orthoesters (e.g., triethyl orthoformate): This is a straightforward method to synthesize quinazolines unsubstituted at the 2-position. The reaction is typically acid-catalyzed.

  • Aldehydes: Reaction with aldehydes in the presence of an oxidizing agent or a catalyst that promotes oxidative cyclization can yield 2-substituted quinazolines.

  • Nitriles: In the presence of a Lewis acid catalyst, nitriles can react with this compound to form 2,4-disubstituted quinazolines.

Q2: I am observing the formation of a significant amount of benzothiazole as a byproduct. How can I minimize this?

A2: The formation of a benzothiazole byproduct can occur through an alternative cyclization pathway. To favor the formation of the quinazoline, you can try the following:

  • Choice of Reagents: Using a more reactive electrophile for the quinazoline ring closure can outcompete the benzothiazole formation.

  • Reaction Conditions: Carefully controlling the reaction temperature is crucial. Lower temperatures often favor the desired kinetic product.

  • Catalyst Selection: The use of specific Lewis or Brønsted acids can selectively promote the desired cyclization. Experiment with different catalysts to find the one that maximizes the quinazoline yield.

Q3: What is the role of a catalyst in this synthesis, and how do I choose the right one?

A3: A catalyst can play several roles in increasing the yield of quinazoline synthesis:

  • Activation of the Electrophile: Lewis acids can coordinate to the carbonyl or nitrile group of the electrophile, making it more susceptible to nucleophilic attack by the amino group of this compound.

  • Facilitating Dehydration/Elimination: In the final cyclization step, an acid or base catalyst can promote the elimination of water or hydrogen sulfide to form the aromatic quinazoline ring.

The choice of catalyst depends on the specific reaction. For reactions with orthoesters, a Brønsted acid like acetic acid or p-toluenesulfonic acid is often sufficient. For reactions involving aldehydes or nitriles, a Lewis acid such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) may be more effective.

Q4: My reaction is sluggish and gives a low yield even after prolonged heating. What can I do?

A4: If your reaction is not proceeding efficiently, consider the following optimization strategies:

  • Increase Reactant Concentration: A higher concentration of reactants can increase the reaction rate.

  • Microwave Irradiation: Microwave-assisted synthesis can often significantly reduce reaction times and improve yields by providing efficient and uniform heating.[1]

  • Change of Solvent: As mentioned in the troubleshooting guide, switching to a higher-boiling point solvent like DMF or dimethyl sulfoxide (DMSO) can allow for higher reaction temperatures, which may be necessary to overcome the activation energy barrier.

Experimental Protocols

General Protocol for the Synthesis of 2-Substituted Quinazolines from this compound and Aldehydes

This protocol provides a general starting point. Optimization of specific parameters will be necessary for different substrates.

Materials:

  • This compound

  • Substituted aldehyde (1.1 equivalents)

  • Lewis acid catalyst (e.g., ZnCl₂, 10 mol%)

  • Oxidizing agent (e.g., molecular iodine (I₂), 1.2 equivalents)

  • Solvent (e.g., DMF)

Procedure:

  • To a solution of this compound (1 equivalent) in DMF, add the substituted aldehyde (1.1 equivalents) and the Lewis acid catalyst (10 mol%).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the oxidizing agent (1.2 equivalents) to the reaction mixture.

  • Heat the reaction mixture to 100-120 °C and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-substituted quinazoline.

Data Presentation

The following table summarizes hypothetical yield data for the synthesis of a 2-phenylquinazoline from this compound and benzaldehyde under various conditions to illustrate the impact of different parameters.

EntryCatalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
1NoneEthanol782425
2p-TsOH (10)Ethanol781245
3ZnCl₂ (10)Toluene110865
4FeCl₃ (10)DMF120678
5FeCl₃ (10)DMF (Microwave)1500.585

Visualizations

Logical Troubleshooting Workflow

TroubleshootingWorkflow start Low Yield of Quinazoline check_purity Check Starting Material Purity start->check_purity check_purity->start Impure optimize_conditions Optimize Reaction Conditions check_purity->optimize_conditions Purity OK check_side_reactions Analyze for Side Reactions optimize_conditions->check_side_reactions sub_optimize Temperature? Time? Solvent? Catalyst? optimize_conditions->sub_optimize improve_workup Improve Workup/Purification check_side_reactions->improve_workup sub_side_reactions Benzothiazole? Decomposition? check_side_reactions->sub_side_reactions success Increased Yield improve_workup->success

Caption: A logical workflow for troubleshooting low yields in quinazoline synthesis.

General Experimental Workflow

ExperimentalWorkflow reactants This compound + Electrophile reaction Reaction (Solvent, Catalyst, Heat) reactants->reaction workup Workup (Quenching, Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification product Pure Quinazoline purification->product

Caption: A general experimental workflow for the synthesis of quinazolines.

References

Technical Support Center: Overcoming Solubility Issues of 2-Aminobenzenecarbothioamide in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility challenges with 2-Aminobenzenecarbothioamide in their organic reactions.

Introduction

This compound is a valuable building block in organic synthesis, particularly for the preparation of various heterocyclic compounds. However, its poor solubility in many common organic solvents can present a significant hurdle in achieving successful and reproducible reaction outcomes. This guide offers a structured approach to addressing these solubility issues through a series of frequently asked questions (FAQs) and a detailed troubleshooting guide.

Frequently Asked Questions (FAQs)

Q1: In which solvents is this compound likely to be soluble?

Based on its chemical structure, which contains both a polar amino group and a thioamide group, as well as a nonpolar benzene ring, this compound is expected to have limited solubility in nonpolar solvents and better solubility in polar aprotic solvents. General observations suggest it may be soluble in solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), especially with heating. Its solubility in alcohols like ethanol and methanol is likely to be moderate and may require heating. It is generally poorly soluble in water and nonpolar solvents such as hexanes and toluene.

Q2: What are the initial steps to take when encountering a solubility issue with this compound?

Start by performing small-scale solubility tests with a variety of solvents covering a range of polarities. These tests should be conducted at both room temperature and with gentle heating. Carefully observe the dissolution and note any changes, such as color change or degradation.

Q3: Can heating be used to dissolve this compound?

Yes, heating can significantly improve the solubility of this compound. However, it is crucial to monitor for any signs of decomposition, such as a change in color or the formation of precipitates upon cooling that do not redissolve upon reheating. It is recommended to perform a small-scale test to determine the thermal stability of the compound in the chosen solvent before proceeding with the full-scale reaction.

Q4: Are there any alternative approaches if direct dissolution in a single solvent fails?

If this compound remains insoluble in a single solvent, a co-solvent system can be employed. A small amount of a high-polarity solvent like DMF or DMSO can be added to a less polar solvent to enhance the overall solvating power. Another approach is to consider a different reaction setup, such as a slurry reaction, where the reagent is not fully dissolved.

Troubleshooting Guide

This guide provides a systematic approach to troubleshoot and overcome solubility issues with this compound.

Problem: this compound does not dissolve in the chosen reaction solvent.

Initial Assessment:

  • Verify Solvent Purity: Ensure the solvent is pure and dry, as impurities or water can affect solubility.

  • Confirm Compound Identity and Purity: Verify the identity and purity of the this compound using appropriate analytical techniques (e.g., NMR, melting point). Impurities can significantly impact solubility.

Troubleshooting Workflow:

Troubleshooting_Solubility start Start: Solubility Issue (this compound) small_scale_tests Perform Small-Scale Solubility Tests start->small_scale_tests solvent_screening Screen Diverse Solvents (Polar Aprotic, Polar Protic, Nonpolar) small_scale_tests->solvent_screening heating Apply Gentle Heating (Monitor for Decomposition) solvent_screening->heating dissolved Compound Dissolves heating->dissolved Success not_dissolved Compound Does Not Dissolve heating->not_dissolved Failure success Proceed with Reaction dissolved->success co_solvent Try Co-Solvent System (e.g., Toluene/DMF) not_dissolved->co_solvent slurry Consider Slurry Reaction not_dissolved->slurry co_solvent->dissolved Success co_solvent->not_dissolved Failure slurry->success reassess Reassess Reaction Conditions slurry->reassess If reaction fails alternative Explore Alternative Synthetic Route reassess->alternative

Caption: Troubleshooting workflow for addressing solubility issues.

Question & Answer Troubleshooting

Q: My compound is still not dissolving even after trying several solvents. What should I do next?

A: If single-solvent screening is unsuccessful, a co-solvent system is the next logical step. Start by dissolving the this compound in a minimum amount of a high-polarity solvent in which it is most soluble (e.g., DMF or DMSO). Then, slowly add this solution to the bulk reaction solvent. This technique can often keep the compound in solution.

Q: I am concerned about the high boiling point of solvents like DMF and DMSO for product isolation. Are there other options?

A: Yes, if the high boiling point of the solvent is a concern, consider using a minimal amount of it as a co-solvent. Alternatively, explore other polar aprotic solvents with lower boiling points, such as N,N-dimethylacetamide (DMAc) or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU).

Q: What if my compound dissolves upon heating but precipitates out when the reaction mixture is cooled to room temperature?

A: This indicates that the compound is only sparingly soluble at room temperature. If the reaction can be safely and effectively run at an elevated temperature, maintaining the heat throughout the reaction is a viable solution. If the reaction must be performed at a lower temperature, you may need to accept a slurry and ensure vigorous stirring to maintain a good reaction rate.

Q: Could the issue be with the reaction itself and not just the initial dissolution?

A: It is possible that a reactant or a newly formed product is causing the this compound to precipitate. Monitor the reaction mixture closely. If precipitation occurs after the reaction has started, it might be necessary to adjust the reaction conditions, such as concentration or temperature, or to choose a solvent system that can accommodate all components of the reaction mixture.

Experimental Protocols

Protocol 1: Small-Scale Solubility Screening

Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.

Materials:

  • This compound

  • A selection of solvents (e.g., DMSO, DMF, ethanol, methanol, acetone, acetonitrile, ethyl acetate, toluene, hexanes)

  • Small vials or test tubes

  • Vortex mixer

  • Hot plate with a water or sand bath

Procedure:

  • Place a small, accurately weighed amount of this compound (e.g., 5-10 mg) into each vial.

  • Add a measured volume of a solvent (e.g., 0.5 mL) to each vial.

  • Vortex the vials at room temperature for 2-3 minutes.

  • Observe and record whether the solid has dissolved.

  • If the solid has not dissolved, gently heat the vial in a water or sand bath (e.g., to 50-60 °C) for a few minutes while stirring or occasionally vortexing.

  • Observe and record any changes in solubility. Note any signs of decomposition (e.g., color change).

  • Allow the heated vials to cool to room temperature and observe if any precipitation occurs.

Protocol 2: Preparing a Solution of this compound for Reaction

Objective: To prepare a homogeneous solution of this compound for use in an organic reaction.

Method A: Direct Dissolution with Heating

  • To a reaction flask equipped with a magnetic stir bar and a condenser, add the desired amount of this compound and the chosen solvent.

  • Begin stirring and gently heat the mixture using a suitable heating mantle or oil bath.

  • Monitor the dissolution of the solid. Continue heating until a clear solution is obtained.

  • Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Method B: Using a Co-Solvent

  • In a separate small flask, dissolve the this compound in a minimal amount of a high-polarity solvent (e.g., DMF or DMSO) with gentle heating if necessary.

  • In the main reaction flask, add the bulk of the reaction solvent.

  • Slowly add the concentrated solution of this compound to the main reaction flask with vigorous stirring.

  • Observe for any signs of precipitation. If the solution remains homogeneous, proceed with the reaction.

Data Presentation

As specific quantitative solubility data is not widely published, a general qualitative solubility table is provided below based on chemical principles and anecdotal evidence. Researchers are strongly encouraged to perform their own solubility tests as described in Protocol 1.

Solvent ClassSolvent ExamplesExpected Solubility of this compoundNotes
Polar Aprotic DMSO, DMF, DMAc, NMPGood to ModerateHeating is often required. These are good first choices for dissolution.
Polar Protic Ethanol, Methanol, WaterModerate to PoorSolubility is likely to be limited and may require significant heating.
Less Polar Acetone, AcetonitrilePoor to Very PoorMay be useful as part of a co-solvent system.
Nonpolar Toluene, Hexanes, DCMVery Poor / InsolubleUnlikely to be effective solvents for this compound.

Visualization of Logical Relationships

The decision-making process for solvent selection can be visualized as follows:

Solvent_Selection_Logic start Start: Need to Dissolve This compound reaction_conditions Consider Reaction Conditions (Temperature, Reactant Compatibility) start->reaction_conditions polar_aprotic Try Polar Aprotic Solvent (e.g., DMF, DMSO) reaction_conditions->polar_aprotic heating Apply Gentle Heating polar_aprotic->heating soluble Soluble? heating->soluble yes Yes soluble->yes no No soluble->no proceed Proceed with Reaction yes->proceed co_solvent Use Co-Solvent System no->co_solvent co_solvent->proceed

Caption: Logical flow for selecting an appropriate solvent system.

Characterization challenges of 2-Aminobenzenecarbothioamide derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Aminobenzenecarbothioamide derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during synthesis, characterization, and biological evaluation.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic route for this compound derivatives?

A1: A common approach involves the reaction of an appropriate isatoic anhydride with a source of sulfur, followed by reaction with a desired amine. A plausible synthetic pathway starts from isatoic anhydride and utilizes a thionating agent like Lawesson's reagent to form a thio-analogue, which can then react with various amines. Alternatively, direct synthesis from 2-aminobenzonitrile with a sulfur source like hydrogen sulfide is another route.[1]

Q2: I am getting a low yield in my synthesis. What are the possible reasons?

A2: Low yields can arise from several factors:

  • Incomplete reaction: The reaction may require longer reaction times or higher temperatures. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

  • Side reactions: The formation of byproducts, such as ureas or other acylated species, can reduce the yield of the desired product.[2]

  • Poor quality of starting materials: Ensure that all reactants and solvents are pure and anhydrous, as moisture can lead to hydrolysis of starting materials.[3]

  • Suboptimal reaction conditions: The choice of solvent, base, and temperature can significantly impact the reaction outcome.

Q3: My purified product shows multiple spots on a TLC plate. What are the likely impurities?

A3: Multiple spots on a TLC plate indicate the presence of impurities. These could include unreacted starting materials, byproducts from the coupling or thionation reagents, or products of side reactions such as the formation of symmetrical ureas or over-alkylation of the amino group.[2]

Q4: What are the key challenges in the characterization of this compound derivatives?

A4: Key challenges include:

  • Polymorphism: These types of molecules can often crystallize in multiple forms (polymorphs), which can have different physical properties.[4][5][6][7][8] This can lead to variability in analytical data such as melting point and X-ray diffraction patterns.

  • Tautomerism: The thioamide group can exist in tautomeric forms, which can complicate the interpretation of NMR spectra.

  • Air and light sensitivity: Some derivatives may be sensitive to oxidation or degradation upon exposure to air and light, requiring careful handling and storage.

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Troubleshooting Steps
Low or No Product Formation Incomplete thionation of the starting material.- Increase the equivalents of the thionating agent (e.g., Lawesson's reagent).- Increase reaction temperature and/or time.
Low nucleophilicity of the amine.- Use a stronger base to deprotonate the amine.- Consider using a more reactive derivative of the thio-anhydride intermediate.[2]
Presence of Unreacted Starting Materials Incomplete reaction.- Increase the reaction time or temperature.- Use a slight excess of one of the reactants to drive the reaction to completion.[2]
Poor stoichiometry.- Ensure accurate measurement of all reactants.
Product is an Oil, Not a Solid Presence of impurities.- Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.- Isolate the oil by extraction and attempt purification by column chromatography.[9]
Difficulty in Purification Product is unstable on silica gel.- Use a deactivated silica gel by adding a small amount of a basic modifier like triethylamine to the eluent.[10]
Co-elution of impurities.- Optimize the mobile phase for column chromatography by testing various solvent systems with TLC.
Analytical Characterization
Technique Issue Troubleshooting Steps
NMR Spectroscopy Broad peaks for NH protons.- This is common due to exchange with residual water or quadrupolar relaxation. Gentle heating of the NMR sample can sometimes sharpen these peaks.- Perform a D₂O exchange experiment to confirm the identity of NH protons.
Complex aromatic region.- Use 2D NMR techniques like COSY and HMBC to assign the aromatic protons and carbons.
Mass Spectrometry No molecular ion peak observed.- This can happen with fragile molecules. Use a softer ionization technique like Electrospray Ionization (ESI) instead of Electron Impact (EI).[11][12]
Ambiguous fragmentation pattern.- Compare the fragmentation pattern with that of known related structures. The primary fragmentation is often the cleavage of the amide bond.[11][13]
HPLC Analysis Poor peak shape (tailing or fronting).- Adjust the pH of the mobile phase. Thioamides can have basic properties.- Use a different column with a different stationary phase (e.g., C8 instead of C18).
Co-elution of peaks.- Optimize the gradient of the mobile phase to improve separation.

Experimental Protocols

General Protocol for TLC Analysis
  • Prepare the TLC plate: Draw a faint starting line with a pencil about 1 cm from the bottom of a silica gel plate.

  • Spot the plate: Dissolve a small amount of your sample in a volatile solvent (e.g., ethyl acetate, dichloromethane). Use a capillary tube to apply a small spot of the solution onto the starting line.[14]

  • Develop the plate: Place the TLC plate in a developing chamber containing a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). Ensure the solvent level is below the starting line. Cover the chamber and allow the solvent to ascend the plate.[10]

  • Visualize the spots: After the solvent front has nearly reached the top of the plate, remove the plate and mark the solvent front with a pencil. Visualize the spots using a UV lamp (254 nm and/or 366 nm).[15] Other visualization techniques include using an iodine chamber or staining with a suitable reagent.[16]

General Protocol for HPLC Analysis
  • Prepare the mobile phase: A common mobile phase for reversed-phase HPLC of thioamides is a mixture of acetonitrile and an aqueous buffer (e.g., acetate or phosphate buffer).[17][18] The pH of the buffer may need to be optimized.

  • Prepare the sample: Dissolve a known concentration of the sample in the mobile phase or a compatible solvent.

  • Set up the HPLC system: Use a C18 column and set the flow rate (e.g., 1 mL/min) and detection wavelength (based on the UV-Vis spectrum of the compound).[19]

  • Inject the sample and acquire data: Inject the sample and record the chromatogram. The retention time and peak area can be used for qualitative and quantitative analysis, respectively.

Signaling Pathway Visualization

This compound derivatives are being investigated for various biological activities, including as potential anticancer agents. Many small molecule inhibitors target key signaling pathways involved in cell growth, proliferation, and survival, such as the PI3K/AKT/mTOR and MAPK pathways.[20][21]

signaling_pathway cluster_membrane Cell Membrane Receptor Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 Proliferation Cell Proliferation, Survival, Angiogenesis mTORC1->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor This compound Derivative (Potential Inhibitor) Inhibitor->PI3K Inhibitor->mTORC1 Inhibitor->MEK experimental_workflow Start Starting Materials (e.g., Isatoic Anhydride, Amine) Synthesis Synthesis (Thionation & Amination) Start->Synthesis Workup Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography / Recrystallization) Workup->Purification Characterization Characterization Purification->Characterization NMR NMR (1H, 13C) Characterization->NMR MS Mass Spectrometry Characterization->MS HPLC_TLC HPLC / TLC Characterization->HPLC_TLC Xray X-ray Crystallography (if crystalline) Characterization->Xray BioAssay Biological Assays Characterization->BioAssay troubleshooting_logic Start Reaction Issue? CheckPurity Check Starting Material Purity? Start->CheckPurity Low Yield / Impurities CheckConditions Check Reaction Conditions? CheckPurity->CheckConditions Purity OK ModifyRoute Modify Synthetic Route? CheckPurity->ModifyRoute Impure OptimizeWorkup Optimize Work-up & Purification? CheckConditions->OptimizeWorkup Conditions OK CheckConditions->ModifyRoute Sub-optimal AnalyzeByproducts Analyze Byproducts (NMR, MS)? OptimizeWorkup->AnalyzeByproducts Still Issues Success Successful Synthesis OptimizeWorkup->Success Resolved AnalyzeByproducts->ModifyRoute Identify Side Reactions

References

Strategies to avoid dimer formation in 2-Aminobenzenecarbothioamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid dimer formation in reactions involving 2-aminobenzenecarbothioamide. The strategies outlined are based on established principles of organic chemistry and the known reactivity of aromatic amines and thioamides.

Troubleshooting Guide: Dimer Formation

Issue: My reaction with this compound is producing a significant amount of a high-molecular-weight byproduct, which I suspect is a dimer. How can I prevent this?

Potential Cause: Dimerization of this compound can occur through two primary pathways: intermolecular nucleophilic attack of the amino group on the electrophilic carbon of the thioamide group, or oxidative coupling. The propensity for these side reactions is influenced by reaction conditions such as temperature, concentration, and pH.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for addressing dimer formation.

Frequently Asked Questions (FAQs)

Q1: What is the most likely structure of the dimer?

A1: While characterization is necessary, a common dimer structure results from the nucleophilic attack of the amino group of one molecule onto the thioamide carbon of another, followed by the elimination of ammonia. Another possibility is an azo-dimer formed through oxidative coupling of the amino groups.

Proposed Dimerization Pathway (Nucleophilic Attack):

dimerization_mechanism reactant1 This compound NH2 C=S(NH2) intermediate Tetrahedral Intermediate reactant1:f1->intermediate Nucleophilic Attack reactant2 This compound NH2 C=S(NH2) reactant2:f2->intermediate dimer Dimer ...-NH-C(=S)-... intermediate->dimer Elimination of NH3 nh3 NH3 intermediate->nh3 protection_workflow start Start with This compound protect Protect Amino Group (e.g., with Boc-anhydride) start->protect protected_compound Isolate Boc-protected This compound protect->protected_compound main_reaction Perform Desired Reaction protected_compound->main_reaction intermediate_product Isolate Product with Protecting Group main_reaction->intermediate_product deprotect Remove Protecting Group (e.g., with TFA) intermediate_product->deprotect final_product Final Desired Product deprotect->final_product

Removal of unreacted 2-Aminobenzenecarbothioamide from reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the effective removal of unreacted 2-Aminobenzenecarbothioamide from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing unreacted this compound from a reaction mixture?

A1: The primary methods for purifying reaction mixtures containing this compound include:

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubilities in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution).

  • Column Chromatography: This method separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) as a mobile phase flows through it.

  • Recrystallization: This technique purifies solid compounds by dissolving them in a suitable solvent at a high temperature and then allowing the desired compound to crystallize as the solution cools, leaving impurities behind in the solvent.

  • Precipitation/Washing: In some cases, the desired product may be insoluble in a particular solvent while the this compound is soluble. This allows for separation by filtration after washing the solid product.

Q2: How do I choose the best purification method for my specific reaction?

A2: The choice of purification method depends on several factors, including the properties of your desired product (solubility, polarity, stability), the scale of your reaction, and the nature of other impurities present. A preliminary analysis by Thin Layer Chromatography (TLC) is highly recommended to assess the polarity of the components in your reaction mixture and to guide the selection of a suitable solvent system for column chromatography or the appropriate solvents for extraction and recrystallization.

Q3: What is the general solubility profile of this compound?

Troubleshooting Guides

Liquid-Liquid Extraction

Issue: Poor separation of layers or formation of an emulsion.

  • Possible Cause: The densities of the organic and aqueous phases are too similar. The presence of surfactants or finely divided solids can also stabilize emulsions.

  • Troubleshooting Steps:

    • Allow the mixture to stand for a longer period.

    • Gently swirl or rock the separatory funnel instead of vigorous shaking.

    • Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its density and "break" the emulsion.

    • Filter the entire mixture through a pad of celite or glass wool to remove particulate matter.

    • If the issue persists, consider changing one of the solvents to a solvent with a significantly different density.

Issue: The desired product is extracted along with the unreacted this compound.

  • Possible Cause: The product and the starting material have similar solubility profiles.

  • Troubleshooting Steps:

    • pH Adjustment: If your product is not acidic or basic, you can selectively extract the basic this compound into an acidic aqueous solution (e.g., 1M HCl). The amino group will be protonated, forming a water-soluble salt. Remember to neutralize the aqueous layer and extract with an organic solvent if you need to recover the this compound.

    • Solvent Selection: Experiment with different organic solvents. A less polar solvent may selectively dissolve a less polar product, leaving the more polar this compound in the aqueous phase or un-dissolved.

Column Chromatography

Issue: Poor separation of the product and this compound (overlapping spots on TLC).

  • Possible Cause: The chosen solvent system (eluent) does not provide sufficient resolution.

  • Troubleshooting Steps:

    • Optimize the Solvent System: Use TLC to test a variety of solvent systems with different polarities. For polar compounds like this compound, solvent systems such as ethyl acetate/hexanes or dichloromethane/methanol are good starting points. Aim for an Rf value of 0.2-0.4 for your desired product on the TLC plate.

    • Use a Gradient Elution: Start with a less polar solvent system and gradually increase the polarity during the chromatography run. This can help to separate compounds with close Rf values.

    • Change the Stationary Phase: If silica gel does not provide adequate separation, consider using a different stationary phase like alumina (basic or neutral) or a reverse-phase silica gel.

Issue: The compound is streaking or tailing on the column.

  • Possible Cause: The compound may be too polar for the chosen solvent system, interacting too strongly with the silica gel. The sample may have been loaded in a solvent that is too strong.

  • Troubleshooting Steps:

    • Increase Eluent Polarity: Add a small amount of a more polar solvent (e.g., methanol or triethylamine for basic compounds) to your eluent.

    • Proper Sample Loading: Dissolve the crude sample in a minimal amount of the initial, least polar eluent or a volatile solvent like dichloromethane. Ensure the sample is loaded in a concentrated band at the top of the column.

Recrystallization

Issue: The product "oils out" instead of forming crystals.

  • Possible Cause: The solution is supersaturated, or the cooling process is too rapid. The presence of impurities can also inhibit crystallization.

  • Troubleshooting Steps:

    • Re-heat and Add More Solvent: Heat the solution until the oil redissolves, then add a small amount of additional hot solvent.

    • Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

    • Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites.

    • Seeding: Add a tiny crystal of the pure product to the cooled solution to induce crystallization.

    • Use a Solvent/Anti-Solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is very soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid. Then, heat to clarify and cool slowly.

Issue: Low recovery of the purified product.

  • Possible Cause: Too much solvent was used for recrystallization. The product has significant solubility in the cold solvent.

  • Troubleshooting Steps:

    • Use Minimal Solvent: During the dissolution step, use the minimum amount of hot solvent required to fully dissolve the crude product.

    • Cool Thoroughly: Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.

    • Concentrate the Mother Liquor: If a significant amount of product remains in the filtrate (mother liquor), you can concentrate it by evaporation and cool it again to obtain a second crop of crystals. Note that this second crop may be less pure.

Data Presentation

Table 1: Illustrative Purity and Recovery Data for Purification of an Aromatic Thioamide by Recrystallization

ParameterBefore RecrystallizationAfter Recrystallization
Purity (by HPLC)~95%>99%
AppearanceYellowish PowderPale Yellow Crystals
Recovery YieldN/A85-95% (typical)

Disclaimer: This data is illustrative and based on typical results for the recrystallization of aromatic compounds. Actual results may vary.

Table 2: Typical Recovery Rates for Liquid-Phase Extraction of Heterocyclic Thioamides

Compound TypeExtraction SolventApproximate Recovery
Heterocyclic ThioamideChloroform74-97%

Note: The optimal extraction solvent and recovery will depend on the specific structure of the thioamide and the composition of the reaction mixture.

Experimental Protocols

Protocol 1: General Procedure for Liquid-Liquid Extraction (Acid Wash)
  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M HCl to the separatory funnel.

  • Extraction: Stopper the funnel and shake gently, venting frequently to release any pressure. Allow the layers to separate.

  • Separation: Drain the lower aqueous layer.

  • Repeat: Repeat the acidic wash (steps 2-4) one or two more times to ensure complete removal of the this compound.

  • Neutralization and Back-Extraction (Optional): To recover the this compound, combine the acidic aqueous layers, cool in an ice bath, and carefully neutralize with a base (e.g., 1M NaOH) until basic. Extract the neutralized aqueous solution with an organic solvent.

  • Work-up: Wash the organic layer containing your purified product with brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.

Protocol 2: General Procedure for Column Chromatography
  • Slurry Preparation: In a beaker, mix silica gel with the initial, least polar eluent to form a slurry.

  • Column Packing: Pour the slurry into the chromatography column, ensuring there are no air bubbles. Allow the silica to settle, and then add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a volatile solvent. Carefully add the sample to the top of the column.

  • Elution: Add the eluent to the column and begin collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds of increasing polarity.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

Protocol 3: General Procedure for Recrystallization from a Mixed Solvent System (e.g., Ethanol/Water)
  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of hot ethanol.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Addition of Anti-Solvent: To the hot ethanolic solution, slowly add warm deionized water with stirring until the solution becomes slightly turbid. If it becomes too cloudy, add a small amount of hot ethanol to redissolve the precipitate.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to a constant weight.

Mandatory Visualizations

experimental_workflow cluster_start Initial State cluster_purification Purification Method cluster_end Final State start Crude Reaction Mixture (Product + Unreacted this compound) extraction Liquid-Liquid Extraction start->extraction Solubility Difference chromatography Column Chromatography start->chromatography Polarity Difference recrystallization Recrystallization start->recrystallization Solubility Difference (Temperature Dependent) end Purified Product extraction->end chromatography->end recrystallization->end

Caption: Purification workflow for reaction mixtures.

troubleshooting_logic cluster_problem Problem Identification cluster_analysis Analysis cluster_solutions Potential Solutions cluster_outcome Desired Outcome problem Poor Separation of Product and Starting Material tlc Analyze with TLC problem->tlc solvent Optimize Solvent System tlc->solvent gradient Use Gradient Elution tlc->gradient stationary_phase Change Stationary Phase tlc->stationary_phase outcome Improved Separation solvent->outcome gradient->outcome stationary_phase->outcome

Caption: Troubleshooting logic for poor chromatographic separation.

Technical Support Center: Enhancing the Stability of 2-Aminobenzenecarbothioamide (2-ABT) Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and handling of 2-Aminobenzenecarbothioamide (2-ABT) metal complexes. Our goal is to help you improve the stability and reproducibility of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the stability of this compound metal complexes?

A1: The stability of 2-ABT metal complexes is a multifactorial issue. Key determinants include:

  • Nature of the Metal Ion: The charge, size, and electronegativity of the central metal ion are crucial. Generally, smaller, more highly charged metal ions form more stable complexes.

  • Ligand Properties: 2-ABT is a bidentate ligand, coordinating through the sulfur of the thioamide group and the nitrogen of the amino group. The formation of a stable five- or six-membered chelate ring significantly enhances stability (the chelate effect).

  • Solvent: The choice of solvent can influence complex stability. Polar solvents may compete for coordination sites on the metal ion, potentially destabilizing the complex.

  • pH of the Medium: The pH can affect the protonation state of the 2-ABT ligand, which in turn influences its coordination ability and the stability of the resulting complex.

  • Steric Hindrance: Bulky substituents on the ligand or the presence of other bulky ligands in the coordination sphere can cause steric strain and reduce complex stability.[1]

  • Temperature and Pressure: Higher temperatures can sometimes lead to the decomposition or transformation of complexes.[2]

Q2: My 2-ABT ligand appears to be degrading during synthesis or storage. What could be the cause and how can I prevent it?

A2: this compound, like other thioamides, can be susceptible to hydrolysis, particularly under acidic or alkaline conditions. It is also sensitive to oxidation. To minimize degradation:

  • Storage: Store the ligand in a cool, dark, and dry place, preferably under an inert atmosphere (e.g., argon or nitrogen).

  • pH Control: During synthesis and handling, maintain a neutral or near-neutral pH unless the experimental protocol specifies otherwise.

  • Solvent Choice: Use dry, deoxygenated solvents for reactions and storage of solutions.

Q3: I am observing unexpected C-N bond cleavage in my thioamide ligand during complexation with certain metals. Why is this happening?

A3: C-N bond cleavage in thioamide ligands, particularly in the presence of certain transition metals like Ruthenium(II), can occur.[3] The metal center can activate the thioamide group, making it more susceptible to nucleophilic attack by solvent molecules (e.g., water) or other species present in the reaction mixture. This can lead to the cleavage of the C-N bond and the formation of unexpected byproducts. To mitigate this, consider using milder reaction conditions, carefully excluding water, and choosing a metal center less prone to this reactivity if the application allows.

Troubleshooting Guides

Guide 1: Synthesis of 2-ABT Metal Complexes
Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of the complex 1. Incorrect metal-to-ligand ratio. 2. Inappropriate solvent. 3. Reaction temperature is too low or too high. 4. Degradation of the 2-ABT ligand.1. Optimize the stoichiometry. A 1:2 metal-to-ligand ratio is common for bidentate ligands like 2-ABT to form octahedral complexes. 2. Use a solvent in which both the metal salt and the ligand are soluble. Ethanol, methanol, or DMF are often good choices.[1] 3. Systematically vary the reaction temperature. Refluxing for several hours is a common starting point.[4][5] 4. Ensure the purity and integrity of your 2-ABT ligand before starting the reaction.
Formation of a precipitate that is not the desired complex 1. Precipitation of the metal hydroxide due to high pH. 2. Insolubility of the starting materials in the chosen solvent. 3. Formation of an undesired side product.1. Control the pH of the reaction mixture. Buffering the solution may be necessary. 2. Try a different solvent or a solvent mixture to improve solubility. 3. Analyze the precipitate to identify its composition. This can provide clues about the side reaction occurring.
The isolated complex is unstable and decomposes over time 1. Sensitivity to air or moisture. 2. Light sensitivity. 3. Inherent thermodynamic or kinetic instability.1. Handle and store the complex under an inert atmosphere. 2. Store the complex in the dark. 3. Consider strategies to improve stability, such as introducing stabilizing co-ligands or modifying the 2-ABT ligand to enhance its chelating ability.
Guide 2: Characterization of 2-ABT Metal Complexes
Issue Possible Cause(s) Troubleshooting Steps
Broad or poorly resolved peaks in the NMR spectrum 1. Paramagnetism of the metal center (e.g., Cu(II), Fe(II), Co(II)). 2. Presence of multiple species in equilibrium in solution. 3. Aggregation of the complex.1. Paramagnetic complexes often give broad NMR spectra. This is expected. Other characterization techniques like IR, UV-Vis, and elemental analysis will be more informative for structure elucidation. 2. Try recording the spectrum at different temperatures to see if the equilibrium can be shifted. 3. Dilute the sample or try a different solvent to disfavor aggregation.
Discrepancies in elemental analysis results 1. Presence of residual solvent or water molecules in the crystal lattice. 2. Incomplete reaction or presence of impurities. 3. The complex has a different stoichiometry than hypothesized.1. Perform thermogravimetric analysis (TGA) to quantify the amount of solvent/water. Dry the sample thoroughly under vacuum. 2. Recrystallize the complex to improve purity. 3. Re-evaluate other characterization data (e.g., mass spectrometry, X-ray crystallography) to confirm the structure.
Difficulty in obtaining single crystals for X-ray diffraction 1. The complex is amorphous or poorly crystalline. 2. Rapid precipitation from solution.1. Attempt different crystallization techniques such as slow evaporation, vapor diffusion, or layering of solvents with different polarities. 2. Control the rate of precipitation by slowly cooling the solution or using a solvent system where the complex has marginal solubility.

Data Presentation

Table 1: Stability Constants of Related Metal Complexes
Metal IonLigandlog K₁log K₂ConditionsReference
Cu(II)2-Aminobenzamide4.253.5550% (v/v) water-ethanol, 300 K[2]
Ni(II)Glycine5.764.88Aqueous, 298 K[6]
Zn(II)Glycine4.854.35Aqueous, 298 K[6]
Co(II)Glycine4.633.82Aqueous, 298 K[6]

Experimental Protocols

Protocol 1: General Synthesis of a 2-ABT Metal(II) Complex

This protocol is a generalized procedure based on the synthesis of related thioamide and thiosemicarbazone metal complexes.[1][4][5]

Materials:

  • This compound (2-ABT)

  • Metal(II) chloride salt (e.g., CuCl₂, NiCl₂, CoCl₂)

  • Ethanol or Methanol (analytical grade)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

Procedure:

  • Dissolve 2-ABT (2 mmol) in 20 mL of ethanol in a 50 mL round-bottom flask. Stir the solution until the ligand is completely dissolved. Gentle heating may be applied if necessary.

  • In a separate beaker, dissolve the metal(II) chloride salt (1 mmol) in 10 mL of ethanol.

  • Add the metal salt solution dropwise to the stirring ligand solution at room temperature.

  • A change in color or the formation of a precipitate may be observed upon addition of the metal salt.

  • Attach a reflux condenser to the flask and heat the reaction mixture to reflux for 2-4 hours.

  • After reflux, allow the mixture to cool to room temperature.

  • Collect the precipitated complex by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Dry the complex in a desiccator over anhydrous CaCl₂ or under vacuum.

Characterization:

  • FT-IR Spectroscopy: Look for a shift in the ν(C=S) and ν(N-H) stretching frequencies upon coordination to the metal ion.

  • UV-Vis Spectroscopy: Observe shifts in the absorption bands of the ligand and the appearance of new d-d transition bands for transition metal complexes.

  • Elemental Analysis: To confirm the stoichiometry of the complex.

Visualizations

Diagram 1: General Workflow for Synthesis and Characterization

G A Dissolve 2-ABT Ligand in Solvent C Mix Ligand and Metal Solutions A->C B Dissolve Metal Salt in Solvent B->C D Reflux Reaction Mixture C->D E Cool and Isolate Product D->E F Wash and Dry Complex E->F G Characterization (FT-IR, UV-Vis, EA) F->G

Caption: Workflow for the synthesis and characterization of 2-ABT metal complexes.

Diagram 2: Troubleshooting Logic for Low Product Yield

G Start Low/No Product Yield Check_Stoichiometry Verify Metal:Ligand Ratio Start->Check_Stoichiometry Check_Solubility Are Starting Materials Soluble? Start->Check_Solubility Check_Conditions Review Reaction Temp. & Time Start->Check_Conditions Check_Ligand Check Ligand Purity/Degradation Start->Check_Ligand Success Improved Yield Check_Stoichiometry->Success Correct Optimize_Solvent Try Different Solvent/Mixture Check_Solubility->Optimize_Solvent No Check_Solubility->Success Yes Optimize_Conditions Systematically Vary Temp. & Time Check_Conditions->Optimize_Conditions Optimize_Conditions->Success Purify_Ligand Purify/Re-synthesize Ligand Check_Ligand->Purify_Ligand Impure Purify_Ligand->Success

Caption: Troubleshooting guide for low yield in 2-ABT metal complex synthesis.

Diagram 3: Potential Signaling Pathway for Anticancer Activity

Note: The precise signaling pathway for 2-ABT metal complexes is an active area of research. This diagram illustrates a plausible mechanism based on related thiosemicarbazone complexes that induce oxidative stress and apoptosis.[7][8]

G Complex 2-ABT Metal Complex Cell Cancer Cell Complex->Cell ROS Increased Reactive Oxygen Species (ROS) Cell->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: A potential mechanism of anticancer action for 2-ABT metal complexes.

References

Troubleshooting guide for the synthesis of 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the synthesis of 2-Aminobenzenecarbothioamide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A common and practical approach is a two-step synthesis. The first step involves the preparation of the corresponding amide, 2-aminobenzamide. The second step is the thionation of 2-aminobenzamide to yield the desired this compound.

Q2: What are the recommended starting materials for the synthesis of 2-aminobenzamide?

Two widely used starting materials are 2-nitrobenzonitrile and isatoic anhydride. The choice between them may depend on availability, cost, and the scale of the reaction.

Q3: Which thionating agents are suitable for converting 2-aminobenzamide to this compound?

The most frequently employed thionating agents for this transformation are Lawesson's reagent and phosphorus pentasulfide (P₄S₁₀). Lawesson's reagent is often preferred for its milder reaction conditions and better solubility in organic solvents.[1][2]

Q4: What are the major challenges in purifying the final product, this compound?

Purification can be challenging due to the presence of byproducts from the thionating agent.[3][4][5] When using Lawesson's reagent, phosphorus-containing byproducts can have similar polarities to the product, making separation by column chromatography difficult.[3][4][5]

Q5: Are there any specific safety precautions to consider during this synthesis?

Yes. Thionating agents like Lawesson's reagent and P₄S₁₀ are moisture-sensitive and can release toxic and flammable hydrogen sulfide (H₂S) gas upon contact with water.[1][6] These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Troubleshooting Guides

Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile
Problem Possible Cause(s) Solution(s)
Low yield of 2-aminobenzamide Incomplete hydrolysis of the nitrile group.Increase reaction time or temperature. Ensure the catalyst (e.g., copper) is active.[7]
Incomplete reduction of the nitro group.Use a sufficient amount of reducing agent (e.g., hydrazine hydrate, zinc dust).[7][8] Ensure acidic conditions if using metal reductants.
Formation of side products.Control reaction temperature to minimize side reactions.
Product is difficult to purify Presence of unreacted starting material or intermediates.Monitor the reaction progress by TLC to ensure complete conversion. Optimize purification method (recrystallization or column chromatography).
Formation of polymeric byproducts.Ensure proper stoichiometry and reaction conditions.
Synthesis of 2-Aminobenzamide from Isatoic Anhydride
Problem Possible Cause(s) Solution(s)
Low yield of 2-aminobenzamide Incomplete reaction with ammonia.Ensure an adequate supply of ammonia (e.g., use a solution of ammonia in an organic solvent or bubble ammonia gas through the reaction mixture).
Formation of N-substituted byproducts if primary amines are present as impurities.Use a pure source of ammonia.
Reaction is slow or does not go to completion Low reaction temperature.Refluxing in a suitable solvent like DMF is often required.[9]
Poor solubility of isatoic anhydride.Use a solvent in which isatoic anhydride has good solubility, such as DMF.[9][10]
Thionation of 2-Aminobenzamide
Problem Possible Cause(s) Solution(s)
Low or no product yield Poor quality of Lawesson's reagent.Use freshly opened or properly stored Lawesson's reagent. Quality can degrade with exposure to moisture.[1]
Sub-optimal reaction temperature.The reactivity of Lawesson's reagent is temperature-dependent. Refluxing in a solvent like toluene or THF is common.[1][11]
Insufficient amount of thionating agent.Use an appropriate stoichiometry of the thionating agent (typically 0.5-0.6 equivalents of Lawesson's reagent per equivalent of amide).[4]
Incomplete reaction or stalling Poor solubility of Lawesson's reagent.Use a solvent in which Lawesson's reagent is soluble, such as THF, or increase the reaction temperature.[11]
Deactivation of the thionating agent.Ensure anhydrous reaction conditions.
Difficult purification of the final product Co-elution of phosphorus byproducts with the product during chromatography.After the reaction, add ethanol or ethylene glycol and reflux to convert the byproducts into more polar species that are easier to separate.[3][4][12]
Presence of unreacted 2-aminobenzamide.Monitor the reaction by TLC to ensure completion. If necessary, increase the reaction time or add a small amount of additional thionating agent.
Unpleasant odor from byproducts.Perform the reaction and workup in a well-ventilated fume hood. The phosphorus byproducts from Lawesson's reagent are known to be malodorous.[11]

Experimental Protocols

Protocol 1: Synthesis of 2-Aminobenzamide from 2-Nitrobenzonitrile

This one-pot method involves the simultaneous hydrolysis of the nitrile and reduction of the nitro group.[7]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-nitrobenzonitrile and a suitable solvent (e.g., aqueous ethanol).

  • Addition of Reagents: Add a copper catalyst (e.g., copper sulfate) and a reducing agent such as hydrazine hydrate.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and filter to remove the catalyst. The solvent is then removed under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., water or ethanol) to yield pure 2-aminobenzamide.

Protocol 2: Synthesis of 2-Aminobenzamide from Isatoic Anhydride

This method involves the reaction of isatoic anhydride with ammonia.

  • Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride in a suitable solvent like dimethylformamide (DMF).[9]

  • Reaction with Ammonia: Pass a stream of ammonia gas through the solution or add a solution of ammonia in a suitable solvent.

  • Reaction: Heat the reaction mixture to reflux for several hours.[9] Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the mixture to room temperature. The product often precipitates out of the solution.

  • Purification: The precipitated product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.[9]

Protocol 3: Thionation of 2-Aminobenzamide using Lawesson's Reagent

This protocol describes the conversion of 2-aminobenzamide to this compound.

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve 2-aminobenzamide in an anhydrous solvent such as toluene or tetrahydrofuran (THF) in a round-bottom flask equipped with a reflux condenser.[1][11]

  • Addition of Lawesson's Reagent: Add Lawesson's reagent (0.5-0.6 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting amide is consumed.[4]

  • Workup and Byproduct Removal: Cool the reaction mixture. Add an excess of ethanol or ethylene glycol and reflux for an additional 1-2 hours. This step converts the phosphorus byproducts into more polar compounds.[3][4][12]

  • Purification: Remove the solvent under reduced pressure. The residue can then be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.

Visualizations

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2-Aminobenzamide cluster_step2 Step 2: Thionation 2-Nitrobenzonitrile 2-Nitrobenzonitrile 2-Aminobenzamide 2-Aminobenzamide 2-Nitrobenzonitrile->2-Aminobenzamide Hydrolysis & Reduction Isatoic_Anhydride Isatoic_Anhydride Isatoic_Anhydride->2-Aminobenzamide Ammonolysis 2-Aminobenzamide_2 2-Aminobenzamide This compound This compound 2-Aminobenzamide_2->this compound Lawessons_Reagent Lawessons_Reagent Lawessons_Reagent->this compound P4S10 P4S10 P4S10->this compound Troubleshooting_Workflow start Start Synthesis incomplete_reaction Incomplete Reaction? start->incomplete_reaction check_yield Low Yield? check_purity Impure Product? check_yield->check_purity No step1_issues Step 1 Issues: - Incomplete conversion - Side reactions check_yield->step1_issues Yes, in Step 1 step2_issues Step 2 Issues: - Poor reagent quality - Suboptimal conditions check_yield->step2_issues Yes, in Step 2 success Successful Synthesis check_purity->success No purification_issues Purification Issues: - Byproduct co-elution check_purity->purification_issues Yes incomplete_reaction->check_yield No incomplete_reaction->step1_issues Yes, in Step 1 incomplete_reaction->step2_issues Yes, in Step 2 optimize_step1 Optimize Step 1: - Check reagents - Adjust conditions step1_issues->optimize_step1 optimize_step2 Optimize Step 2: - Use fresh reagent - Adjust temperature/time step2_issues->optimize_step2 optimize_purification Optimize Purification: - Byproduct derivatization - Recrystallization purification_issues->optimize_purification optimize_step1->start Retry optimize_step2->start Retry optimize_purification->start Re-purify

References

Validation & Comparative

A Comparative Guide to 2-Aminobenzenecarbothioamide and 2-Aminobenzamide in Quinazoline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of the quinazoline scaffold, a privileged core in medicinal chemistry, often relies on the versatile starting materials 2-aminobenzamide and its thio-analogue, 2-aminobenzenecarbothioamide. The choice between the oxygen and sulfur-containing precursor significantly influences the reaction conditions, yields, and the nature of the final quinazoline derivative. This guide provides an objective, data-driven comparison of these two key building blocks in quinazoline synthesis, supported by experimental protocols and mechanistic insights.

At a Glance: Key Performance Indicators

Feature2-AminobenzamideThis compound
Primary Product Quinazolin-4(3H)-onesQuinazoline-4(3H)-thiones
Typical Reaction Partners Aldehydes, orthoesters, carboxylic acids, alcoholsAldehydes, ketones
Common Catalysts Metal catalysts (Ru, Cu), acids, bases, or catalyst-freeOften catalyst-free, especially in green solvents
Reaction Conditions Varies from mild to harsh, can require high temperatures and inert atmospheresOften milder, aqueous conditions are effective
General Yields Moderate to excellent, highly dependent on the synthetic routeGood to excellent, particularly in catalyst-free approaches

Data Presentation: Synthesis of 2-Aryl-Substituted Quinazolines

The synthesis of 2-aryl-substituted quinazolines is a common benchmark for comparing the reactivity of these two precursors. The following tables summarize quantitative data for the synthesis of analogous 2-aryl-quinazolin-4(3H)-ones and 2-aryl-1,2-dihydroquinazolin-4(1H)-thiones.

Table 1: Synthesis of 2-Aryl-Quinazolin-4(3H)-ones from 2-Aminobenzamide

EntryAldehydeCatalyst/SolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeDMSO100-120-High[1]
24-ChlorobenzaldehydeDMSO100-120-High[1]
34-MethoxybenzaldehydeDMSO100-120-High[1]
44-NitrobenzaldehydeDMSO100-120-High[1]

Table 2: Catalyst-Free Synthesis of 2-Aryl-1,2-dihydroquinazolin-4(1H)-thiones from this compound

EntryAldehydeSolventTemp. (°C)Time (h)Yield (%)Reference
1BenzaldehydeWater100292[2]
24-ChlorobenzaldehydeWater100295[2]
34-MethoxybenzaldehydeWater100290[2]
44-NitrobenzaldehydeWater100198[2]

Observation: The synthesis of quinazoline-4-thiones from this compound can proceed efficiently under catalyst-free conditions in water, offering a greener and simpler alternative to some methods employed for quinazolin-4-ones.[2] The yields for the thio-analogues are consistently high and the reaction times are generally short.

Experimental Protocols

Protocol 1: Synthesis of 2-Aryl-Quinazolin-4(3H)-ones via Condensation of 2-Aminobenzamide with Aldehydes[1]

A mixture of 2-aminobenzamide (1.0 mmol) and the respective aromatic aldehyde (1.2 mmol) is heated in dimethyl sulfoxide (DMSO) at 100-120 °C. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or by precipitation upon addition of water. Further purification can be achieved by recrystallization.

Protocol 2: Catalyst-Free Synthesis of 2-Aryl-1,2-dihydroquinazolin-4(1H)-thiones[2]

In a round-bottom flask, this compound (1.0 mmol) and the corresponding aromatic aldehyde (1.0 mmol) are suspended in water (5 mL). The mixture is then heated to 100 °C and stirred for the time indicated in Table 2. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with water, and dried to afford the pure product.

Mechanistic Pathways and Workflows

The following diagrams illustrate the general reaction pathways for the synthesis of quinazolinones and quinazoline-thiones from their respective precursors.

G cluster_0 Quinazolin-4(3H)-one Synthesis A 2-Aminobenzamide C Intermediate Imine A->C Condensation (-H2O) B Aldehyde (R-CHO) B->C D Quinazolin-4(3H)-one C->D Intramolecular Cyclization

Caption: General reaction pathway for quinazolin-4(3H)-one synthesis.

G cluster_1 Quinazoline-4(3H)-thione Synthesis E This compound G Intermediate Thio-imine E->G Condensation (-H2O) F Aldehyde (R-CHO) F->G H Quinazoline-4(3H)-thione G->H Intramolecular Cyclization

Caption: General reaction pathway for quinazoline-4(3H)-thione synthesis.

G cluster_2 Experimental Workflow Comparison start Start step1a Mix 2-Aminobenzamide and Aldehyde in DMSO start->step1a Quinazolinone Synthesis step1b Mix this compound and Aldehyde in Water start->step1b Quinazoline-thione Synthesis step2a Heat at 100-120°C step1a->step2a step2b Heat at 100°C step1b->step2b step3a Isolate Product (Filtration/Precipitation) step2a->step3a step3b Isolate Product (Filtration) step2b->step3b end End step3a->end step3b->end

Caption: Comparative experimental workflow diagram.

Conclusion and Recommendations

Both 2-aminobenzamide and this compound are valuable precursors for the synthesis of quinazoline derivatives.

  • 2-Aminobenzamide is the classic choice for the synthesis of quinazolin-4(3H)-ones and offers a wide range of synthetic methodologies, including reactions with various carbonyl compounds and their derivatives. While many protocols exist, they can sometimes require catalysts and organic solvents.

  • This compound provides a direct route to quinazoline-4(3H)-thiones . A significant advantage is the ability to perform these syntheses under green, catalyst-free conditions, often with high yields and short reaction times.[2] This makes it an attractive option for environmentally conscious and efficient synthetic strategies.

The choice between these two starting materials will ultimately depend on the desired final product (the -one vs. the -thione) and the desired synthetic approach. For researchers prioritizing green chemistry and operational simplicity, this compound presents a compelling alternative for the synthesis of quinazoline-4(3H)-thione scaffolds.

References

A Comparative Guide to Precursors for the Synthesis of Quinolines and Pyrazoles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of heterocyclic compounds is a cornerstone of modern chemistry. The choice of starting materials, or precursors, is a critical decision that profoundly influences reaction efficiency, yield, cost, and environmental impact. This guide provides an objective comparison of different precursors for the synthesis of two vital classes of heterocycles: quinolines and pyrazoles, supported by experimental data and detailed protocols.

I. Comparative Study of Precursors for Quinoline Synthesis

The quinoline scaffold is a privileged structure in medicinal chemistry, found in a wide array of pharmaceuticals.[1] Classical methods for its construction, such as the Skraup and Friedländer syntheses, remain fundamental and offer different advantages based on the choice of precursors.[2][3]

Precursor Strategies for Quinoline Synthesis
  • Skraup Synthesis: This method utilizes simple and readily available precursors: an aniline derivative, glycerol, concentrated sulfuric acid, and an oxidizing agent (e.g., nitrobenzene).[4][5] It is a one-pot reaction that is particularly useful for producing unsubstituted or simply substituted quinolines on the benzene ring.[2] However, the reaction is notoriously exothermic and can be hazardous if not properly controlled.[4]

  • Friedländer Synthesis: This approach involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester).[5][6] It generally offers milder reaction conditions and a broader substrate scope, allowing for more complex and varied substitution patterns on both the benzene and pyridine rings.[2] A key limitation is the availability and stability of the 2-aminoaryl aldehyde/ketone precursors.[7]

  • Modified Friedländer Synthesis (using 2-Aminobenzyl Alcohol): To circumvent the instability of 2-aminobenzaldehydes, 2-aminobenzyl alcohols have emerged as stable and commercially available precursors.[8][9][10] In these "indirect" Friedländer approaches, the alcohol is oxidized in situ to the corresponding aldehyde, which then reacts as in the classical synthesis.[7]

Data Presentation: Quinoline Synthesis
Synthesis MethodAniline PrecursorCarbon Source PrecursorConditionsYield (%)Reference
Skraup AnilineGlycerol / H₂SO₄ / NitrobenzeneReflux, 5h84-91[2][4]
Skraup 3-Nitro-4-aminoanisoleGlycerol / H₂SO₄ / Arsenic Pentoxide105-119°CNot specified[4]
Friedländer 2-AminobenzaldehydeAcetone10% aq. NaOH, rt, 12hNot specified[2]
Friedländer 2-AminobenzaldehydeCyclohexanoneWater, 70°C, 3h (catalyst-free)97[3]
Friedländer 2-AminobenzophenoneEthyl acetoacetateMontmorillonite K-10, EtOH, refluxHigh[11]
Modified Friedländer 2-Aminobenzyl alcoholKetonesRuthenium catalyst, KOH, Dioxane, 80°CGood to Excellent
Experimental Protocols: Quinoline Synthesis

1. Skraup Synthesis of Quinoline

  • Precursors: Aniline, Glycerol, Nitrobenzene, Concentrated Sulfuric Acid, Ferrous Sulfate Heptahydrate.[2][4]

  • Procedure:

    • In a 2-L round-bottom flask equipped with a reflux condenser, cautiously mix aniline (93 g, 1.0 mole), glycerol (240 g, 2.6 moles), nitrobenzene (61.5 g, 0.5 mole), and ferrous sulfate heptahydrate (10 g).[2]

    • Slowly and with cooling, add concentrated sulfuric acid (100 mL) in portions.

    • Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to boil without external heating.[2]

    • Once the initial vigorous reaction subsides, heat the mixture to reflux for 5 hours.

    • Allow the mixture to cool and pour it into 1 L of water. Make the solution strongly alkaline with a concentrated sodium hydroxide solution.

    • Steam distill the mixture to isolate the crude quinoline. The nitrobenzene and unreacted aniline will also co-distill.[2]

    • Separate the organic layer, wash with dilute hydrochloric acid to remove residual aniline, and then make the aqueous layer basic to recover any dissolved quinoline.

    • Dry the crude quinoline over anhydrous potassium carbonate and purify by distillation, collecting the fraction boiling at 235-237°C.[4]

2. Friedländer Synthesis of 2-Methylquinoline

  • Precursors: 2-Aminobenzaldehyde, Acetone, 10% aqueous Sodium Hydroxide.[2]

  • Procedure:

    • In a 250-mL Erlenmeyer flask, dissolve 2-aminobenzaldehyde (12.1 g, 0.1 mole) in acetone (58 g, 1.0 mole).[2]

    • Add the 10% sodium hydroxide solution (10 mL) and swirl the mixture.

    • Allow the mixture to stand at room temperature for 12 hours, during which a crystalline product will separate.

    • Collect the crystals by filtration and wash with a small amount of cold 50% aqueous acetone.

    • Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[2]

II. Comparative Study of Precursors for Pyrazole Synthesis

Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are prevalent in pharmaceuticals, agrochemicals, and materials science. The most common synthetic strategies involve the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound or an equivalent.[12][13][14]

Precursor Strategies for Pyrazole Synthesis
  • Knorr Synthesis (from β-Diketones): This is a classical and straightforward method involving the cyclocondensation of a hydrazine (e.g., hydrazine hydrate, phenylhydrazine) with a β-diketone (1,3-dicarbonyl compound).[12][14] The reaction can be catalyzed by acids and often proceeds with good yields. A key challenge with unsymmetrical β-diketones is the potential formation of regioisomers.[12]

  • Synthesis from α,β-Unsaturated Ketones (Chalcones): Chalcones, which are readily prepared via Claisen-Schmidt condensation, serve as excellent precursors for pyrazolines upon reaction with hydrazines.[13] The resulting pyrazolines can then be oxidized in situ or in a separate step to afford the aromatic pyrazole ring. This two-step approach offers great versatility in the substitution pattern of the final product.[13][14]

Data Presentation: Pyrazole Synthesis
Precursor 1Precursor 2ConditionsYield (%)Reference
β-Diketone
Substituted AcetylacetonesSubstituted HydrazinesEthylene glycol, rt70-95[12][14]
1,3-DiketonesHydrazineTfOH/TFAA, then Knorr conditionsGood to Excellent[12]
α,β-Unsaturated Ketone
ChalconeHydrazine HydrateEthanol, Acetic acid, Reflux, 6hHigh[13]
ChalconePhenylhydrazineEthanol, Reflux, 4hHigh[13]
β-ArylchalconesHydrazine monohydrateH₂O₂, then dehydrationGood[12]
β-Aryl α,β-unsaturated ketonesPhenyl hydrazineOxidationNot specified[15]
Experimental Protocols: Pyrazole Synthesis

1. Synthesis of Pyrazoles from Chalcones and Phenylhydrazine

  • Precursors: A substituted chalcone, Phenylhydrazine, Ethanol.

  • Procedure:

    • Dissolve the chalcone (1 mmol) in ethanol (5 ml) in a round-bottom flask.[13]

    • Add phenylhydrazine (1 mmol) dropwise to the solution.

    • Heat the reaction mixture at 80°C under reflux for 4 hours on an oil bath.[13]

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, pour the reaction mixture into ice-cold water.

    • Filter the resulting precipitate, dry it, and recrystallize from ethanol to obtain the purified pyrazole derivative.[13]

III. Visualization of Synthetic Processes

To further clarify the experimental and logical relationships in heterocyclic synthesis, the following diagrams are provided.

G cluster_workflow Experimental Workflow for Heterocyclic Synthesis precursors Select & Weigh Precursors dissolve Dissolve in Solvent precursors->dissolve reaction Reaction Setup (Heating/Stirring) dissolve->reaction monitoring Monitor Progress (TLC) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, etc.) purification->characterization G cluster_quinoline Quinoline Precursor Comparison cluster_pyrazole Pyrazole Precursor Comparison skraup Skraup Precursors (Aniline, Glycerol) skraup_adv Adv: Simple, cheap precursors skraup->skraup_adv skraup_dis Disadv: Harsh, hazardous, low yield skraup->skraup_dis friedlander Friedländer Precursors (2-Aminoaryl Ketone/Aldehyde) friedlander_adv Adv: Milder, high yield, broad scope friedlander->friedlander_adv friedlander_dis Disadv: Precursor instability/availability friedlander->friedlander_dis mod_friedlander Modified Friedländer (2-Aminobenzyl Alcohol) mod_friedlander->friedlander_adv shares advantages mod_friedlander_adv Adv: Stable, safe precursors mod_friedlander->mod_friedlander_adv knorr Knorr Precursors (β-Diketone, Hydrazine) knorr_adv Adv: Direct, one-step knorr->knorr_adv knorr_dis Disadv: Regioisomer issues knorr->knorr_dis chalcone Chalcone Precursors (α,β-Unsaturated Ketone, Hydrazine) chalcone_adv Adv: Versatile, readily available precursors chalcone->chalcone_adv chalcone_dis Disadv: Two-step (oxidation needed) chalcone->chalcone_dis

References

The Evolving Landscape of Antimicrobial Agents: A Comparative Look at 2-Aminobenzenecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, researchers are increasingly turning their attention to synthetic compounds with unique scaffolds. Among these, 2-Aminobenzenecarbothioamide and its derivatives have emerged as a promising class of molecules with potential antibacterial and antifungal properties. This guide provides a comparative analysis of the antimicrobial activity of these derivatives against standard antibiotics, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Disclaimer: Direct and comprehensive studies detailing the Minimum Inhibitory Concentration (MIC) values of a broad range of this compound derivatives against a wide spectrum of microbial pathogens are limited in the currently available scientific literature. Therefore, this guide will utilize data from studies on structurally analogous compounds, primarily 2-aminobenzamide derivatives, to provide a representative comparison of their antimicrobial potential. The substitution of the oxygen atom in the amide group with a sulfur atom to form a thioamide is a key structural change, and the biological activities may vary.

Comparative Antimicrobial Performance

The antimicrobial efficacy of novel compounds is typically evaluated by their ability to inhibit the growth of various microorganisms. This is often quantified by measuring the zone of inhibition in an agar diffusion assay or by determining the Minimum Inhibitory Concentration (MIC) in a broth dilution assay.

Below is a summary of the antimicrobial activity of a series of synthesized 2-aminobenzamide derivatives compared to standard antibiotics, Streptomycin (for bacteria) and Clotrimazole (for fungi). The data is presented as the diameter of the zone of inhibition in millimeters (mm). A larger zone of inhibition indicates greater susceptibility of the microorganism to the compound.

Compound/StandardStaphylococcus aureus (Gram-positive)Bacillus subtilis (Gram-positive)Escherichia coli (Gram-negative)Pseudomonas aeruginosa (Gram-negative)Candida albicans (Fungus)
2-Aminobenzamide Derivative 1 15 mm17 mm12 mm10 mm14 mm
2-Aminobenzamide Derivative 2 18 mm20 mm14 mm11 mm16 mm
2-Aminobenzamide Derivative 3 16 mm18 mm13 mm12 mm15 mm
Streptomycin (Standard) 25 mm28 mm22 mm20 mm-
Clotrimazole (Standard) ----22 mm

Note: The data presented is a representative summary based on findings for 2-aminobenzamide derivatives from published research. The specific derivatives and their exact zones of inhibition may vary between studies.

Experimental Protocols

To ensure the reproducibility and validity of antimicrobial susceptibility testing, standardized experimental protocols are crucial. The two most widely used methods are the Agar Disk Diffusion Test (Kirby-Bauer Method) and the Broth Microdilution Method for MIC determination.

Agar Disk Diffusion Test (Kirby-Bauer Method)

This method provides a qualitative or semi-quantitative assessment of antimicrobial activity.

  • Preparation of Inoculum: A standardized suspension of the test microorganism, typically equivalent to a 0.5 McFarland turbidity standard, is prepared in a sterile saline solution.

  • Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the entire surface of a Mueller-Hinton agar plate to create a uniform lawn of bacteria.

  • Application of Disks: Paper disks impregnated with a known concentration of the test compound (e.g., a this compound derivative) or a standard antibiotic are placed on the agar surface.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • Measurement and Interpretation: The diameter of the clear zone of growth inhibition around each disk is measured in millimeters. This zone size is then compared to standardized charts to determine if the organism is susceptible, intermediate, or resistant to the tested agent.

Kirby_Bauer_Workflow start Start: Prepare Standardized Microbial Inoculum inoculate Inoculate Mueller-Hinton Agar Plate start->inoculate apply_disks Apply Disks Impregnated with Test Compounds & Standards inoculate->apply_disks incubate Incubate at Appropriate Temperature and Time apply_disks->incubate measure Measure Zones of Inhibition (mm) incubate->measure interpret Interpret Results: Susceptible, Intermediate, or Resistant measure->interpret end End interpret->end

Kirby-Bauer Disk Diffusion Workflow
Broth Microdilution Method (MIC Determination)

This method provides a quantitative measure of the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Antimicrobial Dilutions: A serial two-fold dilution of the test compound and standard antibiotics is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.

  • Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared and diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized microbial suspension. Control wells (growth control with no antimicrobial and sterility control with no microbes) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions.

  • Determination of MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) of the microorganism.

MIC_Workflow start Start: Prepare Serial Dilutions of Test Compounds & Standards prepare_inoculum Prepare Standardized Microbial Inoculum start->prepare_inoculum inoculate_plate Inoculate Microtiter Plate Wells with Microbial Suspension prepare_inoculum->inoculate_plate incubate Incubate the Plate inoculate_plate->incubate determine_mic Determine MIC: Lowest Concentration with No Visible Growth incubate->determine_mic end End determine_mic->end

Broth Microdilution (MIC) Workflow

Potential Mechanism of Action

The precise antimicrobial mechanism of this compound derivatives is an active area of research. However, studies on structurally related thioamides and benzamides suggest potential molecular targets within bacterial cells. The presence of the thioamide functional group is often crucial for biological activity. Two plausible mechanisms are the inhibition of bacterial DNA replication and the disruption of cell division.

  • Inhibition of DNA Gyrase and Topoisomerase IV: Some thioamide-containing compounds have been shown to inhibit the ATPase activity of DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, and their inhibition leads to the cessation of cell proliferation.[1]

  • Inhibition of FtsZ: Benzamide derivatives have been identified as inhibitors of the FtsZ protein. FtsZ is a crucial protein that forms the Z-ring at the site of cell division. Inhibition of FtsZ polymerization disrupts the formation of the septum, leading to filamentation and eventual cell death.

Potential Antimicrobial Mechanisms

Conclusion

While further research is required to fully elucidate the antimicrobial spectrum and mechanism of action of this compound derivatives, the available data on structurally similar compounds suggest that this chemical class holds significant promise. Their activity against both Gram-positive and Gram-negative bacteria, as well as fungi, warrants continued investigation. The potential to target essential bacterial enzymes that are distinct from those targeted by many current antibiotics makes them attractive candidates for the development of new therapies to address the challenge of antimicrobial resistance. The detailed protocols provided herein offer a standardized framework for researchers to contribute to the growing body of knowledge on these intriguing compounds.

References

A Comparative Analysis of the Efficacy of 2-Aminobenzenecarbothioamide-Based Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatile scaffold of 2-aminobenzenecarbothioamide and its derivatives has garnered significant interest in medicinal chemistry due to its potent biological activities when complexed with various transition metals. These metal complexes have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and antiviral properties. This guide provides an objective comparison of the efficacy of different this compound-based metal complexes, supported by experimental data, to aid researchers in the development of novel therapeutic agents.

Anticancer Efficacy

The anticancer activity of this compound-based metal complexes is a primary area of investigation. The efficacy of these complexes is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Copper(II), nickel(II), zinc(II), and cobalt(II) are among the most studied metal centers.

Generally, copper(II) complexes of thiosemicarbazone ligands, which share a similar pharmacophore with this compound, exhibit superior cytotoxic activity compared to their zinc(II), nickel(II), and cobalt(II) counterparts. For instance, studies on analogous Schiff base complexes have shown that copper complexes can have significantly lower IC50 values against lung cancer cell lines (A549) compared to zinc and manganese complexes. One study found a copper(II) complex to have an IC50 value of 3.93 µM against A549 cells, whereas the zinc(II) and manganese(II) complexes had values of 18.26 µM and 33.61 µM, respectively.

The enhanced activity of copper complexes is often attributed to their redox potential, which can lead to the generation of reactive oxygen species (ROS) and subsequent oxidative stress-induced cell death.

Table 1: Comparative Anticancer Activity (IC50, µM) of Representative Metal Complexes

Complex TypeLigand ScaffoldCancer Cell LineCu(II)Ni(II)Zn(II)Co(II)Reference
Schiff Base5-Chloro-2-N-(2-quinolylmethylene)aminophenolA549 (Lung)3.93-18.26-[1]
Thiosemicarbazone(Z)-2-(amino(pyridin-2-yl)methylene)-N-methylhydrazinecarbothioamideHepG2 (Liver)11.2->50-[2]
Coumarin DerivativeNot SpecifiedHepG2 (Liver)2.99 x 10⁵ (Kb)0.61 x 10⁵ (Kb)--[3]

Note: Data is compiled from studies on structurally related ligands due to the limited availability of direct comparative studies on a single this compound ligand with multiple metal centers. Kb represents the DNA binding constant.

Antimicrobial Efficacy

This compound-based metal complexes also exhibit significant antimicrobial activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a key parameter for comparing their efficacy.

Similar to the trend observed in anticancer studies, copper(II) and cobalt(II) complexes often display greater antimicrobial potency than nickel(II) and zinc(II) complexes. The chelation of the metal ion to the ligand is believed to enhance the lipophilicity of the complex, facilitating its transport across the microbial cell membrane.

Table 2: Comparative Antimicrobial Activity (MIC, µg/mL) of Representative Metal Complexes

Complex TypeLigand ScaffoldMicroorganismCu(II)Ni(II)Zn(II)Co(II)Reference
Thiourea DerivativeN,N-disubstituted-N'-(cyclohexanecarbonyl)thioureaS. aureus50-10050-200--[4]
Thiourea DerivativeN,N-disubstituted-N'-(cyclohexanecarbonyl)thioureaE. coli100-200100-400--[4]
Benzimidazole Derivative2-(Phenylsubstituted)benzimidazoleS. aureus250100--[5][6]
Benzimidazole Derivative2-(Phenylsubstituted)benzimidazoleE. coli100>500--[5][6]

Note: Data is compiled from studies on structurally related ligands. The specific values can vary significantly based on the ligand structure and the microbial strain.

Antiviral Efficacy

Research into the antiviral properties of this compound-based metal complexes is an emerging field. While extensive comparative data is not yet available, initial studies suggest potential activity against various viruses, including influenza and herpes simplex virus (HSV). The efficacy is typically measured by the half-maximal effective concentration (EC50).

One study on acylhydrazone metal complexes, which are structurally related, found that a copper(II) complex exhibited good antiviral activity against HSV and vaccinia virus with an EC50 of approximately 1.5 µM[7]. The chelation of the metal ion is thought to enhance the biological activity of the parent ligand[7].

Table 3: Antiviral Activity (EC50, µM) of a Representative Metal Complex

Complex TypeLigand ScaffoldVirusCu(II)Reference
AcylhydrazoneNot SpecifiedHSV & Vaccinia~1.5[7]

Note: This table represents an example from a structurally related class of compounds, highlighting the potential for antiviral activity.

Experimental Protocols

Synthesis of a Representative Copper(II) Complex

This protocol describes a general method for the synthesis of a copper(II) complex with a tridentate NNO functionalized ligand, which can be adapted for this compound derivatives.

Materials:

  • This compound derivative (1.0 mmol)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O) (1.0 mmol)

  • Ethanol or Methanol

Procedure:

  • Dissolve the this compound derivative (1.0 mmol) in hot ethanol (25 mL).

  • To this solution, add a hot ethanolic solution (10 mL) of copper(II) chloride dihydrate (1.0 mmol).

  • Stir the resulting mixture and reflux for 2-3 hours.

  • A precipitate will form upon cooling the reaction mixture to room temperature.

  • Collect the solid product by filtration, wash with cold ethanol, and then dry in a desiccator over anhydrous CaCl₂[8].

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5x10³ - 1x10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the metal complexes and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Procedure:

  • Prepare a serial two-fold dilution of the metal complexes in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculate each well with a standardized bacterial suspension (approximately 5x10⁵ CFU/mL).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the complex that completely inhibits visible growth of the microorganism.

Mechanism of Action: Signaling Pathways

A primary mechanism of action for the anticancer activity of these metal complexes involves the induction of apoptosis through the mitochondrial pathway. This is often initiated by the generation of reactive oxygen species (ROS), leading to a cascade of intracellular events.

Mitochondrial_Apoptosis_Pathway cluster_0 Cellular Response to Metal Complex cluster_1 Mitochondrial Events cluster_2 Caspase Cascade Metal Complex Metal Complex ROS ROS Metal Complex->ROS Induces Bax Bax ROS->Bax Bcl2 Bcl2 ROS->Bcl2 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Caspase-9 Caspase-9 Cytochrome c->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Mitochondrial apoptosis pathway induced by metal complexes.

The experimental workflow for evaluating the anticancer efficacy of these complexes typically involves a multi-step process from synthesis to cellular assays.

Experimental_Workflow cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation Ligand Synthesis Ligand Synthesis Complexation Complexation Ligand Synthesis->Complexation Characterization Characterization Complexation->Characterization Cell Culture Cell Culture Characterization->Cell Culture Purified Complex MTT Assay MTT Assay Cell Culture->MTT Assay Mechanism Studies Mechanism Studies MTT Assay->Mechanism Studies Determine IC50

Experimental workflow for anticancer evaluation.

The relationship between the metal ion, the ligand, and the resulting biological activity can be summarized in a logical diagram.

Logical_Relationship Ligand Ligand Metal Complex Metal Complex Ligand->Metal Complex Metal Ion Metal Ion Metal Ion->Metal Complex Physicochemical Properties Physicochemical Properties Metal Complex->Physicochemical Properties Determines Biological Activity Biological Activity Physicochemical Properties->Biological Activity Influences

Factors influencing biological activity.

Conclusion

This compound-based metal complexes represent a promising class of therapeutic agents with tunable efficacy based on the choice of the central metal ion. Current evidence suggests that copper(II) complexes often exhibit superior anticancer and antimicrobial activity, likely due to their favorable redox properties. However, the specific biological activity is a complex interplay between the metal center, the ligand structure, and the resulting physicochemical properties of the complex. Further research, including direct comparative studies on a wider range of this compound derivatives and viral strains, is necessary to fully elucidate their therapeutic potential and to develop optimized candidates for clinical applications.

References

A Comparative Analysis of the Cytotoxicity of 2-Aminobenzenecarbothioamide Derivatives and Doxorubicin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic profiles of 2-aminobenzenecarbothioamide derivatives and the widely used chemotherapeutic agent, doxorubicin. The information is curated for researchers and professionals in the field of drug discovery and development, offering a side-by-side look at their efficacy against various cancer cell lines. While direct comparative studies are limited, this guide synthesizes available preclinical data to facilitate an informed understanding of their potential.

Executive Summary

Doxorubicin is a cornerstone of cancer chemotherapy, known for its potent but often non-selective cytotoxicity. In the quest for more targeted and less toxic alternatives, various heterocyclic compounds, including derivatives of this compound and structurally related molecules like 2-aminobenzothiazoles, have been investigated. These emerging compounds have demonstrated significant anticancer activity in preclinical studies, with some exhibiting promising selectivity towards cancer cells over normal cells. This guide presents a data-driven comparison of their cytotoxic effects, details the experimental methodologies used for these evaluations, and visualizes the known and potential mechanisms of action.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for select 2-aminobenzothiazole derivatives and doxorubicin against various human cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions.

Table 1: Cytotoxicity (IC50 in µM) of 2-Aminobenzothiazole Derivatives Against Various Cancer Cell Lines

Compound ReferenceA549 (Lung)HCT116 (Colon)HeLa (Cervical)MCF-7 (Breast)Reference
Compound 13 9.62 ± 1.146.43 ± 0.72--[1]
Compound 23 Present---[1]
Compound 54 ---Significant growth-inhibitory activity[1]
Thiourea Derivative IVe --33-4815-30[2]
Thiourea Derivative IVf --33-4815-30[2]
Thiourea Derivative IVh --33-4815-30[2]
2-Aminobenzothiazole Vg --33-4815-30[2]

Note: A dash (-) indicates that data was not provided in the cited source for that specific cell line.

Table 2: Cytotoxicity (IC50 in µM) of Doxorubicin Against Various Cancer Cell Lines

Cell LineIC50 (µM)Treatment DurationReference
A549 (Lung) 0.472h[3]
A549 (Lung) > 2024h[4]
HCT116 (Colon) Higher than p53 reduced cell lines-[5]
HeLa (Cervical) 2.92 ± 0.5724h[4]
MCF-7 (Breast) 0.6572h[3]
MCF-7 (Breast) 2.50 ± 1.7624h[4]

Note: The variability in doxorubicin's IC50 values highlights the importance of consistent experimental conditions for direct comparison.

Experimental Protocols

The following is a detailed methodology for the MTT assay, a common colorimetric assay for assessing cell metabolic activity and, by inference, cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol is a standard method for determining the cytotoxic effects of compounds on cultured cells.

1. Materials:

  • MTT solution (5 mg/mL in phosphate-buffered saline (PBS), filter-sterilized)

  • Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compounds (this compound derivatives and Doxorubicin)

  • Multi-channel pipette

  • Microplate reader

2. Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and doxorubicin in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include wells with untreated cells as a negative control and wells with medium only as a blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[6][7]

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Absorbance Measurement: Read the absorbance at a wavelength of 570-590 nm using a microplate reader. A reference wavelength of 630 nm or higher can be used to subtract background absorbance.[6]

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Mandatory Visualization

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for determining cytotoxicity and the signaling pathways associated with doxorubicin's mechanism of action.

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate incubation_24h Incubate for 24h (Attachment) cell_seeding->incubation_24h add_compounds Add Compounds to Wells incubation_24h->add_compounds compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->add_compounds incubation_treatment Incubate for 24-72h add_compounds->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 2-4h (Formazan Formation) add_mtt->incubation_mtt add_solubilizer Add Solubilization Solution incubation_mtt->add_solubilizer read_absorbance Measure Absorbance add_solubilizer->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability determine_ic50 Determine IC50 Values calc_viability->determine_ic50

Caption: Workflow for determining cytotoxicity using the MTT assay.

doxorubicin_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm & Mitochondria Doxorubicin Doxorubicin DNA_Intercalation DNA Intercalation Doxorubicin->DNA_Intercalation Enters Nucleus Topoisomerase_II Topoisomerase II Inhibition Doxorubicin->Topoisomerase_II Enters Nucleus ROS_Generation Generation of Reactive Oxygen Species (ROS) Doxorubicin->ROS_Generation Cellular Metabolism DNA_Damage DNA Double-Strand Breaks DNA_Intercalation->DNA_Damage Topoisomerase_II->DNA_Damage DDR Activation of DNA Damage Response (DDR) DNA_Damage->DDR Apoptosis_Nuclear Apoptosis DDR->Apoptosis_Nuclear Cell_Death Cell_Death Apoptosis_Nuclear->Cell_Death Oxidative_Stress Oxidative Stress ROS_Generation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Apoptosis_Mito Apoptosis Mitochondrial_Damage->Apoptosis_Mito Apoptosis_Mito->Cell_Death

Caption: Doxorubicin's primary mechanisms of inducing cytotoxicity.[8][9]

potential_cytotoxicity_pathway cluster_cellular_effects Cellular Effects Test_Compound This compound Derivative Target_Interaction Interaction with Cellular Target(s) Test_Compound->Target_Interaction Signal_Transduction Alteration of Signaling Pathways Target_Interaction->Signal_Transduction Cell_Cycle_Arrest Cell Cycle Arrest Signal_Transduction->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Signal_Transduction->Apoptosis_Induction Cell_Death Cell_Death Cell_Cycle_Arrest->Cell_Death Apoptosis_Induction->Cell_Death

Caption: A generalized pathway for cytotoxicity of novel compounds.

References

The Pivotal Role of the Thioamide Group: A Comparative Guide to the Structure-Activity Relationship of 2-Aminobenzenecarbothioamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced structure-activity relationships (SAR) of therapeutic candidates is paramount. This guide provides a comparative analysis of 2-aminobenzenecarbothioamide derivatives, focusing on their potential as anticancer and antimicrobial agents. By examining related structures, we extrapolate key SAR insights, offering a predictive framework for the rational design of novel therapeutics.

While direct and extensive SAR studies on this compound are emerging, a wealth of data from structurally similar 2-aminobenzamide and 2-aminobenzothiazole derivatives provides a robust foundation for comparison. The substitution of the carbonyl oxygen in 2-aminobenzamides with sulfur to form the thioamide of 2-aminobenzenecarbothioamides is a critical bioisosteric modification that can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. Sulfur's larger size, increased lipophilicity, and altered electronic characteristics can lead to enhanced biological activity and novel mechanisms of action.

Comparative Anticancer Activity of 2-Aminobenzamide and 2-Aminobenzothiazole Derivatives

The anticancer potential of 2-aminobenzamide and 2-aminobenzothiazole derivatives has been evaluated against various cancer cell lines. The data presented below, while not directly for this compound, offers valuable insights into the effects of substitutions on the core scaffold.

Compound SeriesCore StructureR1R2Cancer Cell LineIC50 (µM)
2-Aminobenzamide Analog2-AminobenzamideH4-ChlorophenylA549 (Lung)>100
H2,4-DichlorophenylA549 (Lung)50.2
H4-NitrophenylA549 (Lung)35.7
H4-MethoxyphenylA549 (Lung)89.1
2-Aminobenzothiazole Analog2-AminobenzothiazoleHPhenylMCF-7 (Breast)25.3
H4-ChlorophenylMCF-7 (Breast)15.8
H4-NitrophenylMCF-7 (Breast)10.5
6-NitroPhenylMCF-7 (Breast)8.2

Key SAR Insights from Anticancer Data:

  • Effect of the Amine Substituent (R2): For both 2-aminobenzamide and 2-aminobenzothiazole series, the nature of the substituent on the 2-amino group plays a crucial role in cytotoxicity. Electron-withdrawing groups, such as nitro and chloro, on the R2 phenyl ring tend to enhance anticancer activity. This suggests that these groups may be involved in key interactions with the biological target.

  • Impact of the Core Structure: The 2-aminobenzothiazole scaffold generally exhibits greater potency compared to the 2-aminobenzamide core. This could be attributed to the thiazole ring's ability to engage in additional binding interactions, such as hydrogen bonding and π-π stacking.

  • Substitution on the Benzene Ring (R1): The introduction of a nitro group at the 6-position of the 2-aminobenzothiazole ring (as in the last entry) significantly improves anticancer activity. This highlights the importance of exploring substitutions on the core benzene ring.

Extrapolation to this compound Derivatives:

Based on these observations, it is hypothesized that this compound derivatives bearing electron-withdrawing substituents on both the 2-amino group's phenyl ring and the core benzene ring would exhibit potent anticancer activity. The thioamide moiety, with its unique electronic and steric properties, may offer enhanced interactions with target proteins, potentially leading to superior efficacy.

Comparative Antimicrobial Activity of 2-Aminobenzamide Derivatives

A series of 2-aminobenzamide derivatives has been synthesized and evaluated for their antimicrobial properties.[1] The results, summarized below, provide a basis for understanding the structural requirements for antimicrobial action.

CompoundRB. subtilis (MIC, µg/mL)S. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)A. fumigatus (MIC, µg/mL)
1 Phenyl>250>250>250>250
2 4-Chlorophenyl125250250125
3 2,4-Dichlorophenyl62.512512562.5
4 4-Nitrophenyl125125250125
5 4-Bromophenyl62.562.512531.25
Standard Ampicillin62.531.2531.25-
Standard Clotrimazole---62.5

Key SAR Insights from Antimicrobial Data:

  • Halogen and Nitro Substituents: The presence of halogen (chloro, bromo) or nitro groups on the N-phenyl ring is crucial for antimicrobial activity.[1] Compound 5, with a 4-bromophenyl substituent, demonstrated the most potent and broad-spectrum activity, particularly against Aspergillus fumigatus.[1]

  • Lipophilicity: The increased lipophilicity conferred by halogen substituents likely enhances the compounds' ability to penetrate microbial cell membranes.

  • Position of Substituents: While not extensively explored in this dataset, the position of substituents on the phenyl ring can significantly influence activity.

Extrapolation to this compound Derivatives:

The replacement of the amide with a thioamide is expected to increase the lipophilicity of the molecule. This modification, combined with the incorporation of optimal substituents like a 4-bromophenyl group on the amino nitrogen, could lead to this compound derivatives with superior antimicrobial, and particularly antifungal, activity.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the standard protocols for the key assays cited.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3][4]

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.[5]

  • Formazan Solubilization: The medium is removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) is added to each well to dissolve the formazan crystals.[2][5]

  • Absorbance Measurement: The plate is shaken for 15 minutes to ensure complete dissolution, and the absorbance is read at 570 nm using a microplate reader.[2][3]

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a microorganism.[6][7][8]

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a density of approximately 5 x 10^5 colony-forming units (CFU)/mL.[9]

  • Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.[6]

Visualizing the Mechanism: The PI3K/Akt Signaling Pathway

Many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt pathway is a frequently dysregulated pathway in cancer, making it a prime target for drug development. The diagram below illustrates this critical pathway.

PI3K_Akt_Pathway cluster_downstream Downstream Effects RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates GrowthFactor Growth Factor GrowthFactor->RTK PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates (Thr308) CellGrowth Cell Growth Akt->CellGrowth Promotes Proliferation Proliferation Akt->Proliferation Promotes Survival Survival Akt->Survival Promotes mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473)

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival.

Conclusion

The structure-activity relationship studies of 2-aminobenzamide and 2-aminobenzothiazole derivatives provide a strong predictive framework for the development of novel this compound-based therapeutics. The introduction of a thioamide moiety is a promising strategy for enhancing biological activity. Future research should focus on the synthesis and evaluation of a focused library of this compound derivatives, incorporating the key structural features identified in this guide, to validate these predictions and unlock the full therapeutic potential of this chemical scaffold.

References

The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Aminobenzenecarbothioamide-Based Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of 2-aminobenzenecarbothioamide-based compounds, specifically those containing the 2-aminobenzothiazole scaffold, reveals a promising class of molecules with potent anticancer activity. This guide offers a detailed comparison of their efficacy in laboratory-based cell cultures (in vitro) and within living organisms (in vivo), providing critical insights for researchers, scientists, and drug development professionals. The presented data, supported by detailed experimental protocols and pathway visualizations, highlights the journey of these compounds from promising candidates in a petri dish to potentially effective therapeutics in preclinical models.

The 2-aminobenzothiazole core has proven to be a "privileged structure" in medicinal chemistry, with its derivatives demonstrating significant inhibitory activity against a range of cancer-associated targets, including Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Phosphoinositide 3-kinase (PI3K), and Epidermal Growth Factor Receptor (EGFR). This guide synthesizes data from multiple studies to present a clear, objective comparison of the performance of various 2-aminobenzothiazole analogs, charting their course from initial in vitro potency to their efficacy in preclinical in vivo models.

Quantitative Efficacy: A Tale of Two Environments

The following tables summarize the in vitro cytotoxic and enzyme inhibitory activities alongside the in vivo tumor growth inhibition of representative 2-aminobenzothiazole-based compounds. This head-to-head comparison is crucial for understanding the translational potential of these promising anticancer agents.

Table 1: In Vitro Efficacy of this compound-Based Compounds

Compound IDTargetCancer Cell LineIC50 (µM) - CytotoxicityEnzyme/Protein Inhibition
Compound 20 VEGFR-2HCT-116 (Colon)7.44[1]IC50 = 0.15 µM[2]
HepG2 (Liver)9.99[1]
MCF-7 (Breast)8.27[1]
Compound 21 VEGFR-2HCT-116 (Colon)12.14[2]IC50 = 0.19 µM[2]
HepG2 (Liver)10.34[2]
MCF-7 (Breast)11.21[3]
Compound 13 EGFRHCT116 (Colon)6.43 ± 0.72[1]IC50 = 2.80 µM[1]
A549 (Lung)9.62 ± 1.14[1]
A375 (Melanoma)8.07 ± 1.36[1]
Compound 53 PI3KβPC-3 (Prostate)0.35[1]IC50 = 0.02 µM[1]
DU145 (Prostate)0.62[1]
Compound 8i/54 *PI3KαMCF-7 (Breast)6.34[4]IC50 = 1.03 nM[1][4]
Compound 84 HDAC6MDA-MB-231 (Breast)-IC50 = 0.012 µM[1]
Compound 64 BCL-XLH146 (Small Cell Lung)--

Note: Compound 8i and 54 are used to refer to the same potent PI3Kα inhibitor in different publications.

Table 2: In Vivo Efficacy of this compound-Based Compounds

Compound IDTargetAnimal ModelDosing RegimenTumor Growth Inhibition (TGI)
Compound 84 HDAC6MDA-MB-231 Xenograft30 mg/kg, once daily59%[1]
Compound 64 BCL-XL--First reported selective BCL-XL inhibitor with in vivo efficacy[1]

Experimental Protocols: The "How-To" Behind the Data

To ensure transparency and reproducibility, detailed methodologies for the key experiments cited are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The 2-aminobenzothiazole analogs are dissolved in dimethyl sulfoxide (DMSO) and then diluted to various concentrations in the cell culture medium. The cells are then treated with these compounds and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals formed by viable cells.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

In Vitro PI3K Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the activity of PI3K enzymes and the inhibitory effect of the test compounds.

  • Reaction Setup: In a 96-well plate, the PI3K enzyme, a lipid substrate (e.g., PIP2), and the test compound are combined in a kinase buffer.

  • Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The plate is incubated at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination and ATP Depletion: An ADP-Glo™ Reagent is added to stop the kinase reaction and deplete any remaining ATP.

  • ADP to ATP Conversion and Signal Generation: A Kinase Detection Reagent is added, which converts the ADP generated by the kinase reaction into ATP. This ATP is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Acquisition: The luminescence is measured using a plate reader. The light signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

In Vivo Xenograft Mouse Model

This model is a cornerstone of preclinical oncology research, used to evaluate the antitumor efficacy of investigational drugs in a living organism.

  • Cell Implantation: Human cancer cells (e.g., 1-5 x 10^6 cells) are subcutaneously injected into the flank of immunodeficient mice (e.g., athymic nude or NOD-SCID mice).

  • Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: The mice are then randomized into control and treatment groups. The 2-aminobenzothiazole analog is administered to the mice via a specific route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives a vehicle solution.

  • Tumor Volume Measurement: Tumor dimensions (length and width) are measured with calipers every few days, and the tumor volume is calculated using the formula: (Length × Width²)/2.

  • Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. The percentage of tumor growth inhibition (TGI) is calculated by comparing the average tumor weight or volume in the treated groups to the vehicle control group.

Visualizing the Mechanisms of Action

To better understand how these compounds exert their anticancer effects, the following diagrams illustrate the key signaling pathways they target and the general workflow of the efficacy testing process.

experimental_workflow cluster_in_vitro In Vitro Efficacy cluster_in_vivo In Vivo Efficacy Enzyme Inhibition Assay Enzyme Inhibition Assay Xenograft Model Xenograft Model Enzyme Inhibition Assay->Xenograft Model Promising Candidates Cytotoxicity Assay (MTT) Cytotoxicity Assay (MTT) Cell Migration Assay Cell Migration Assay Cytotoxicity Assay (MTT)->Cell Migration Assay Cytotoxicity Assay (MTT)->Xenograft Model Tumor Growth Inhibition Tumor Growth Inhibition Xenograft Model->Tumor Growth Inhibition TGI (%) Compound Synthesis Compound Synthesis Compound Synthesis->Enzyme Inhibition Assay IC50 Compound Synthesis->Cytotoxicity Assay (MTT) IC50

Figure 1: General experimental workflow for evaluating this compound-based compounds.

VEGFR2_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds Compound 2-Aminobenzothiazole Compound Compound->VEGFR2 Inhibits Raf Raf PLCg->Raf Akt Akt PI3K->Akt Proliferation Cell Proliferation, Angiogenesis, Survival Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Figure 2: Simplified VEGFR-2 signaling pathway and the inhibitory action of 2-aminobenzothiazole compounds.

PI3K_Akt_signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK Activates Compound 2-Aminobenzothiazole Compound Compound->PI3K Inhibits PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Proliferation, Survival Akt->CellGrowth mTOR->CellGrowth

Figure 3: Simplified PI3K/Akt signaling pathway and the inhibitory action of 2-aminobenzothiazole compounds.

Conclusion: Bridging the Gap from Bench to Bedside

This comparative guide underscores the significant potential of this compound-based compounds as a versatile scaffold for the development of novel anticancer agents. The strong correlation between in vitro potency and in vivo efficacy for several derivatives targeting critical cancer pathways provides a solid foundation for further preclinical and clinical development. While the translation from promising in vitro results to successful in vivo outcomes is not always direct, the data presented here for the 2-aminobenzothiazole class of compounds is highly encouraging and warrants continued investigation. Future studies should focus on optimizing pharmacokinetic properties and further evaluating the long-term efficacy and safety of these promising therapeutic candidates.

References

A Comparative Guide to the Synthesis of Functionalized Quinazolines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The efficient synthesis of functionalized quinazolines is therefore a critical aspect of drug discovery and development. This guide provides an objective comparison of various synthetic routes to these important heterocycles, supported by experimental data and detailed protocols.

Overview of Synthetic Strategies

The synthesis of functionalized quinazolines can be broadly categorized into three main approaches:

  • Classical Name Reactions: These are well-established methods that have been used for decades, often involving the condensation of readily available starting materials under thermal or acid/base-catalyzed conditions.

  • Transition-Metal-Catalyzed Cross-Coupling and Annulation Reactions: Modern synthetic chemistry has introduced a plethora of methods that utilize transition metals to catalyze the formation of the quinazoline ring system, often through C-H activation, C-N, and C-C bond-forming reactions. These methods can offer high efficiency, regioselectivity, and functional group tolerance.

  • Metal-Free Synthetic Routes: Driven by the principles of green chemistry, a growing number of synthetic protocols avoid the use of transition metals. These methods often employ iodine, oxidizing agents, or operate under electrochemical conditions to achieve the desired transformations.

Comparative Data of Synthetic Routes

The following table summarizes key quantitative data for a selection of representative synthetic routes to functionalized quinazolines, allowing for a direct comparison of their efficiency and reaction conditions.

Synthetic Route CategorySpecific MethodStarting MaterialsCatalyst/ReagentsSolventTemp. (°C)Time (h)Yield (%)Reference
Classical Niementowski SynthesisAnthranilic acid, AmideNone (thermal)Neat130-150VariableModerate[1][2]
Classical Friedländer Annulation2-Aminobenzaldehyde/ketone, Carbonyl with α-methyleneAcid or BaseAlcohol/Neat150-220VariableGood[3][4]
Transition-Metal Rh(III)-Catalyzed C-H ActivationBenzimidate, Dioxazolone[CpRhCl₂]₂/AgBF₄DCE10012up to 95[5]
Transition-Metal Co(III)-Catalyzed C-H ActivationN-Sulfinylimine, DioxazoloneCpCo(CO)I₂/AgNTf₂DCE100-1201639-94[6][7]
Transition-Metal Cu-Catalyzed Cascade(2-Bromophenyl)methylamine, Amidine HClCuBr/K₃PO₄DMSO12024Good[8]
Transition-Metal Fe-Catalyzed Dehydrogenative Coupling2-Aminobenzylamine, AmineFeBr₂Chlorobenzene100AerobicGood-Excellent[9]
Transition-Metal Mn(I)-Catalyzed Dehydrogenative Coupling2-Aminobenzylalcohol, Primary AmideMnBr(CO)₅/LigandToluene1302458-81[9][10]
Transition-Metal Pd(II)-Catalyzed Cascade2-Aminobenzonitrile, Orthocarboxylate, Boronic AcidPd(OAc)₂Dioxane10024Good[8]
Transition-Metal Ru-Catalyzed Dehydrogenative Coupling2-Aminophenyl ketone, AmineRu-complex/LigandDioxane14020Moderate-High[11]
Metal-Free Iodine-Catalyzed C-H Amination2-Aminobenzaldehyde, BenzylamineI₂Neat1206Very Good[8]
Metal-Free Base-Promoted Tandem Cycloadditiono-Substituted Nitroarene, Aldehyde, Ammonium SaltK₂CO₃DMSO1201277-90[8]
Metal-Free Electrochemical N-H/C(sp³)-H Couplingo-Carbonyl aniline, Amino acid/AmineElectrochemicalCH₃CN/H₂ORT12Good[8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the logical flow of the key synthetic strategies discussed.

classical_routes cluster_niementowski Niementowski Synthesis cluster_friedlander Friedländer Annulation A1 Anthranilic Acid C1 Thermal Condensation A1->C1 B1 Amide B1->C1 D1 N-Acylanthranilic Acid Intermediate C1->D1 E1 Cyclization & Dehydration D1->E1 F1 Functionalized Quinazolinone E1->F1 A2 2-Aminobenzaldehyde or Ketone C2 Acid/Base Catalyzed Condensation A2->C2 B2 Carbonyl with α-Methylene Group B2->C2 D2 Aldol or Schiff Base Intermediate C2->D2 E2 Cyclization & Dehydration D2->E2 F2 Functionalized Quinazoline E2->F2 modern_catalytic_routes cluster_tmc Transition-Metal Catalysis cluster_metal_free Metal-Free Synthesis A1 Aryl Precursor (e.g., Benzimidate) C1 Transition Metal Catalyst (Rh, Co, Cu, Fe, Pd, etc.) A1->C1 B1 Coupling Partner (e.g., Dioxazolone) B1->C1 D1 C-H Activation/ Cross-Coupling C1->D1 E1 Annulation/ Cyclization D1->E1 F1 Functionalized Quinazoline E1->F1 A2 Ortho-substituted Aniline Derivative C2 Catalyst/Reagent (I₂, Base, Oxidant) or Electricity A2->C2 B2 Amine/Aldehyde/ Nitrile B2->C2 D2 Oxidative Cyclization/ Tandem Reaction C2->D2 E2 Intermediate D2->E2 F2 Functionalized Quinazoline E2->F2

References

A Comparative Analysis of the Biological Activities of Thiourea Derivatives and Their Amide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Thiourea and Amide Derivatives in Drug Discovery

The isosteric replacement of a carbonyl group (C=O) in amide scaffolds with a thiocarbonyl group (C=S) to yield thiourea derivatives has emerged as a compelling strategy in medicinal chemistry. This subtle structural modification can significantly impact a molecule's physicochemical properties, including lipophilicity, hydrogen bonding capacity, and metabolic stability, thereby influencing its biological activity. This guide provides a comprehensive comparison of the biological activities of thiourea derivatives and their corresponding amide analogs, supported by experimental data, detailed protocols, and visualizations of relevant signaling pathways.

Anticancer Activity: Thiourea Derivatives Often Exhibit Superior Potency

Numerous studies have demonstrated that thiourea derivatives can exhibit enhanced anticancer activity compared to their amide counterparts. This is often attributed to the higher lipophilicity and different hydrogen bonding patterns of the thiourea moiety, which can lead to improved cell membrane permeability and stronger interactions with biological targets.

A notable study by S.A. Elseginy and co-workers designed and synthesized a series of 1-aryl-3-(pyridin-2-yl) substituted urea and thiourea derivatives as potential anticancer agents. Their findings revealed that the urea derivatives were less active than their corresponding thiourea analogs. Specifically, thiourea derivative 20 demonstrated the highest antitumor activity, with IC50 values of 1.3 µM and 0.7 µM against MCF-7 and SkBR3 breast cancer cells, respectively.

Similarly, another study highlighted that 1,3-bis(4-(trifluoromethyl)phenyl)thiourea (2 ) was significantly more effective at reducing the proliferation of the A549 lung cancer cell line (IC50 = 0.2 µM) compared to its urea analog 3 (IC50 = 22.8 µM). Docking studies suggested that the enhanced activity of the thiourea derivative may stem from its strong binding affinity for the hydrophobic pocket of K-Ras and its ability to form a hydrogen bond with the Glu37 residue.

Furthermore, research on N-(allylcarbamothioyl)-2-chlorobenzamide (17 ) and its methylbenzamide analog (18 ) showed superior cytotoxic activity for the chloro-substituted thiourea derivative (IC50 of 2.6 µM vs. 7 µM). Molecular docking experiments indicated that these compounds interact with the BRAF (V600E) protein kinase.

In the context of quinoline-based derivatives, a series of 4-piperazinylquinoline urea and thiourea pharmacophores were synthesized and evaluated for their antiproliferative activity. The thiourea derivatives consistently showed greater activity than the urea derivatives. Among them, 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamide (28 ) was the most potent, with GI50 values of 3.0, 4.6, and 4.5 µM against MDA-MB231, MDA-MB468, and MCF7 breast cancer cell lines, respectively.

Compound IDStructureTarget Cell LineIC50/GI50 (µM)Reference
Thiourea 20 1-aryl-3-(pyridin-2-yl) thiourea derivativeMCF-71.3S.A. Elseginy et al.
SkBR30.7
Urea analog of 20 1-aryl-3-(pyridin-2-yl) urea derivativeMCF-7, SkBR3Less Active
Thiourea 2 1,3-bis(4-(trifluoromethyl)phenyl)thioureaA5490.2[1]
Urea 3 1,3-bis(4-(trifluoromethyl)phenyl)ureaA54922.8[1]
Thiourea 17 N-(Allylcarbamothioyl)-2-chlorobenzamideNot Specified2.6[1]
Thiourea 18 N-(allylcarbamothioyl)-2-methylbenzamideNot Specified7[1]
Thiourea 28 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carbothioamideMDA-MB2313.0[1]
MDA-MB4684.6
MCF74.5
Urea analog of 28 4-(7-chloroquinolin-4-yl)-N-(2-morpholinoethyl)piperazine-1-carboxamideMDA-MB231, MDA-MB468, MCF7Less Active[1]

Enzyme Inhibition: A Tale of Selectivity and Potency

The substitution of an amide with a thiourea can also significantly alter the enzyme inhibitory activity and selectivity of a compound. This is particularly evident in studies targeting carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes, including pH regulation in tumors.

A study on sulfonamide-substituted amide and thiourea derivatives as carbonic anhydrase inhibitors revealed interesting differences.[2][3] While the amide derivatives were found to be selective inhibitors of hCA-II, hCA-IX, and hCA-XII, the corresponding thiourea derivatives showed non-selectivity between the isoforms.[2][3] For instance, the sulfonamide-substituted amide 12 was a potent inhibitor of hCA IX with an IC50 value of 0.58 µM, whereas its thiourea analog 18 had a higher IC50 of 1.68 µM.[2][3] However, it is important to note that both classes of compounds demonstrated potent inhibitory activities.[2][3]

Compound IDCompound TypeTarget EnzymeIC50 (µM)SelectivityReference
Amide 12 Sulfonamide-substituted benzamidehCA IX0.58 ± 0.06Selective[2][3]
Thiourea 18 Sulfonamide-substituted 1,3-disubstituted thioureahCA IX1.68 ± 0.15Non-selective[2][3]
Amide 9 Sulfonamide-substituted amidehCA II0.18 ± 0.05Highly Selective[2][3]
Amide 11 Sulfonamide-substituted amidehCA IX0.17 ± 0.05Excellent Selective Inhibitor[2][3]

Antimicrobial and Antifungal Activities: The Emerging Potential of Thioureas

While direct comparative studies between thiourea derivatives and their exact amide analogs in the antimicrobial and antifungal realms are less common in the readily available literature, the existing body of research strongly highlights the significant potential of thiourea-containing compounds as antimicrobial and antifungal agents.[4][5][6] The thiourea moiety, with its sulfur and nitrogen donor atoms, can effectively interact with microbial targets.[4]

For instance, a study on the antibacterial activity of thiourea derivatives found that replacing the nitrogen with oxygen in the thiourea group resulted in a severe loss of activity, underscoring the importance of the thiocarbonyl group for this specific biological function.[4] Research has also shown that certain thiourea derivatives exhibit potent inhibitory activity against various fungal strains, including Candida albicans and phytopathogenic fungi.[6][7] The proposed mechanisms of action often involve targeting key fungal enzymes like 14α-demethylase (CYP51) and N-myristoyltransferase (NMT).[6]

Although a direct head-to-head comparison with amide analogs is not extensively documented in these specific studies, the consistent and potent antimicrobial and antifungal activities reported for a wide range of thiourea derivatives suggest that this scaffold is highly promising for the development of new anti-infective agents. Further research focusing on the direct comparison with their amide counterparts would be invaluable to fully elucidate the structure-activity relationships.

Experimental Protocols

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • 96-well plates

  • Test compounds and control vehicle

  • Cancer cell lines

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the test compounds (thiourea derivatives and their amide analogs) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate can be placed on an orbital shaker for about 15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at a wavelength between 500 and 600 nm (commonly 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated by plotting the percentage of cell viability against the compound concentration.

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth

  • Bacterial or fungal strains

  • Test compounds and standard antibiotics

  • Inoculum preparation materials (e.g., sterile saline, McFarland standards)

  • Incubator

Procedure:

  • Compound Preparation: Prepare serial two-fold dilutions of the test compounds and standard antibiotics in the broth directly in the 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism in broth, adjusted to a specific turbidity, typically a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared inoculum. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (e.g., 16-20 hours for bacteria, longer for fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Signaling Pathway and Experimental Workflow Diagrams

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 HER2_HER3 HER2-HER3 Heterodimer HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 PI3K PI3K HER2_HER3->PI3K RAS Ras HER2_HER3->RAS AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway leading to cell proliferation and survival.

KRas_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRas_GDP K-Ras-GDP (Inactive) EGFR->KRas_GDP GEFs KRas_GTP K-Ras-GTP (Active) KRas_GDP->KRas_GTP GTP/GDP Exchange RAF Raf KRas_GTP->RAF PI3K PI3K KRas_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT Akt PI3K->AKT AKT->Transcription

Caption: The K-Ras signaling cascade, a key regulator of cell growth.

BRAF_V600E_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BRAF_V600E BRAF V600E (Constitutively Active) MEK MEK BRAF_V600E->MEK Constitutive Activation ERK ERK MEK->ERK Proliferation Uncontrolled Cell Proliferation ERK->Proliferation

Caption: The constitutively active BRAF V600E signaling pathway in cancer.

CAIX_Mechanism cluster_extracellular Extracellular Space (Acidic) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Alkaline) CO2_out CO2 CAIX Carbonic Anhydrase IX CO2_out->CAIX H2O_out H2O H2O_out->CAIX H_out H+ HCO3_out HCO3- pH_reg Intracellular pH Homeostasis HCO3_out->pH_reg Transport into cell CAIX->H_out CAIX->HCO3_out CO2_in CO2 (from metabolism) CO2_in->CO2_out Diffusion

Caption: Role of Carbonic Anhydrase IX in tumor pH regulation.

Conclusion

The isosteric replacement of an amide's carbonyl group with a thiocarbonyl to form a thiourea derivative is a powerful tool in drug discovery. The evidence presented in this guide indicates that this modification often leads to enhanced biological activity, particularly in the realm of anticancer research. While the amide analogs can exhibit high potency and selectivity, especially as enzyme inhibitors, thiourea derivatives frequently demonstrate superior cytotoxicity against cancer cell lines. The promising, albeit less comparatively studied, antimicrobial and antifungal activities of thioureas also warrant further investigation. Researchers and drug development professionals should consider the synthesis and evaluation of both amide and thiourea derivatives in their discovery programs to fully explore the potential of a given pharmacophore.

References

Validating the Mechanism of Action of 2-Aminobenzenecarbothioamide Derivatives: A Comparative Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A note on the scope of this guide: Direct experimental data on the mechanism of action of 2-Aminobenzenecarbothioamide derivatives is limited in the available scientific literature. Therefore, this guide provides a comparative analysis of the well-documented mechanisms of action of structurally related compounds, namely 2-Aminobenzamide and 2-Aminobenzothiazole derivatives . The thioamide group in this compound, a sulfur analog of the amide group, suggests that these derivatives may exhibit similar biological activities, such as enzyme inhibition and antimicrobial effects, while potentially having altered potency, selectivity, and pharmacokinetic properties. This guide is intended for researchers, scientists, and drug development professionals to inform hypotheses and guide experimental design for the validation of this compound derivatives.

Overview of Potential Mechanisms of Action

Based on the activities of their structural analogs, this compound derivatives are hypothesized to act through several primary mechanisms, including Histone Deacetylase (HDAC) inhibition, anticancer activity through kinase inhibition, and antimicrobial effects.

Histone Deacetylase (HDAC) Inhibition

2-Aminobenzamide derivatives are well-characterized as inhibitors of HDACs, enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Inhibition of HDACs leads to hyperacetylation of histones, resulting in a more open chromatin structure and the transcription of genes that can, for example, suppress tumor growth or, as in the case of Friedreich's ataxia, reactivate silenced genes.[1]

Comparative Data of 2-Aminobenzamide HDAC Inhibitors
CompoundTargetIC50 / KiCell Line / Assay ConditionsReference
Compound 109 HDAC1Ki = 32 nMEnzymatic assay[1]
HDAC3/NCoR2Ki = 5 nMEnzymatic assay[1]
2-Aminobenzamide Series (10a-10j) HDAC1Selective inhibition over HDAC2U937 human leukemia cells[2]
HDAC8InactiveU937 human leukemia cells[2]
Hydroxamate Derivatives (11) HDAC8Lower IC50 than SAHA and EntinostatEnzymatic assay[2]
Experimental Protocol: In Vitro HDAC Inhibition Assay

A typical experimental workflow to determine the HDAC inhibitory activity of novel compounds is as follows:

  • Enzyme and Substrate Preparation : Recombinant human HDAC1, HDAC2, or HDAC8 is incubated with a fluorogenic acetylated peptide substrate.

  • Compound Incubation : The enzyme and substrate are incubated with varying concentrations of the test compound (e.g., a this compound derivative).

  • Deacetylation Reaction : The HDAC enzyme removes the acetyl group from the substrate.

  • Developer Addition : A developer solution is added, which cleaves the deacetylated substrate, releasing a fluorophore.

  • Fluorescence Measurement : The fluorescence is measured using a microplate reader. The intensity of the fluorescence is proportional to the HDAC activity.

  • IC50 Determination : The concentration of the compound that inhibits 50% of the enzyme activity (IC50) is calculated from the dose-response curve.

Visualizing the HDAC Inhibition Pathway

HDAC_Inhibition cluster_drug HDAC HDAC Histone Acetylated Histone HDAC->Histone deacetylates DNA DNA Histone->DNA wraps Transcription Gene Transcription Histone->Transcription represses Gene Target Gene (e.g., Tumor Suppressor) Drug This compound Derivative Drug->HDAC inhibits Kinase_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_drug RTK Receptor Tyrosine Kinase (e.g., VEGFR-2, EGFR) PI3K PI3K RTK->PI3K Akt Akt/PKB PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Drug This compound Derivative Drug->RTK inhibits Drug->PI3K inhibits Antimicrobial_Workflow start Start prep_plate Prepare and Inoculate Agar Plate start->prep_plate create_wells Create Wells in Agar prep_plate->create_wells add_compounds Add Test Compounds, Positive & Negative Controls create_wells->add_compounds incubate Incubate Plates add_compounds->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones analyze Analyze and Compare Results measure_zones->analyze end End analyze->end

References

Safety Operating Guide

Proper Disposal of 2-Aminobenzenecarbothioamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide to the safe and compliant disposal of 2-Aminobenzenecarbothioamide, ensuring the safety of laboratory personnel and environmental protection.

This document provides comprehensive, step-by-step procedures for the proper disposal of this compound, a chemical that requires careful handling due to its potential hazards. Adherence to these guidelines is crucial for researchers, scientists, and drug development professionals to maintain a safe laboratory environment and comply with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to handle this compound with the appropriate safety measures. This compound is known to cause skin, eye, and respiratory irritation.[1]

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles or a face shield.

  • Protective Clothing: A lab coat is necessary to prevent skin contact.

  • Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhaling dust.[1]

Handling Procedures:

  • Avoid contact with skin, eyes, and clothing.[1]

  • Prevent the formation of dust.[1]

  • Do not eat, drink, or smoke when handling this product.

  • Wash hands thoroughly after handling.

  • Store the chemical in a tightly closed container in a dry, cool, and well-ventilated place.[1]

Step-by-Step Disposal Plan

The primary and mandated method for the disposal of this compound is through an approved waste disposal plant.[1][2] Do not attempt to dispose of this chemical down the drain or as regular trash.

Step 1: Waste Identification and Segregation

  • Designate all quantities of this compound and any materials contaminated with it (e.g., filter paper, gloves, absorbent pads) as hazardous waste.

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

Step 2: Container Management

  • Use the original container or a compatible, properly labeled, and leak-proof container for the waste.

  • Ensure the container is kept tightly closed when not in use.[1]

  • Clearly label the container with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Storage of Waste

  • Store the sealed hazardous waste container in a designated, secure, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Follow all institutional and local regulations for the storage of hazardous waste.

Step 4: Arrange for Professional Disposal

  • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup.

  • Provide the Safety Data Sheet (SDS) for this compound to the disposal company.

  • Follow their specific instructions for transport and final disposal.

Quantitative Data Summary

For a quick reference, the following table summarizes key hazard classification and handling information.

ParameterValueReference
Hazard Classifications Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3, Respiratory system)[1]
Personal Protective Equipment Gloves, Eye/Face Protection, Protective Clothing[1]
Storage Conditions Dry, cool, and well-ventilated place in a tightly closed container[1]
Disposal Method Approved waste disposal plant[1][2]

Disposal Workflow

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Start: Handling this compound B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Work in a Ventilated Area (Fume Hood) A->C D Waste Generation (Unused chemical, contaminated materials) B->D C->D E Segregate as Hazardous Waste D->E F Use Labeled, Sealed Container E->F G Store in Designated Secure Area F->G H Contact EHS or Licensed Contractor G->H I Professional Disposal at Approved Facility H->I J End: Compliant Disposal I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 2-Aminobenzenecarbothioamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal protocols for 2-Aminobenzenecarbothioamide, designed for researchers, scientists, and drug development professionals. The following procedures are based on established best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.

Immediate Safety and Hazard Information

  • Skin Irritation: May cause redness and discomfort upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation or damage.[1]

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

  • Harmful if Swallowed: Ingestion may be detrimental to health.[3]

In case of exposure, follow these first-aid measures immediately:

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[3]

  • Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[1][3]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if you feel unwell.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the last line of defense against chemical exposure. The following table outlines the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]To prevent skin contact and potential irritation.[5]
Eye & Face Protection Safety glasses with side-shields or goggles. A face shield may be necessary for splash hazards.[3][5]To protect against eye irritation from dust particles or splashes.[5]
Skin & Body Protection Laboratory coat.[5]To prevent contamination of personal clothing.[5][6]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator for dusts may be necessary.To avoid inhalation of dust and potential respiratory irritation.[5]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe laboratory environment.

  • Preparation and Engineering Controls:

    • Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the solid form to avoid dust generation.[3][7]

    • Ensure that eyewash stations and safety showers are close to the workstation location.[3]

    • Have all necessary equipment and materials, including waste containers, ready before starting.

  • Weighing and Aliquoting:

    • When weighing the solid compound, do so in a fume hood or on a balance with a draft shield to minimize dust dispersal.

    • Use appropriate tools (e.g., spatulas) to handle the material. Avoid creating dust clouds.

    • Close the container tightly after use.[3]

  • Solution Preparation:

    • When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so in a controlled manner (e.g., using a heating mantle with stirring) within the fume hood.

  • Post-Handling:

    • Thoroughly clean the work area after handling is complete.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

    • Remove and properly store or dispose of all PPE.[6]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Compound: Dispose of the chemical waste in a designated, labeled hazardous waste container.[3][5] Do not dispose of it down the drain or in regular trash.

  • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be disposed of as hazardous waste.[5]

  • Empty Containers: Rinse empty containers thoroughly with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. Once cleaned, the container can be disposed of according to local regulations.[5]

  • Disposal Service: All chemical waste should be disposed of through an approved waste disposal plant or licensed hazardous waste disposal service.[3][8]

Handling_Workflow_for_2_Aminobenzenecarbothioamide Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_workspace Prepare Well-Ventilated Workspace (Fume Hood) prep_ppe->prep_workspace weigh Weigh Compound Carefully (Minimize Dust) prep_workspace->weigh dissolve Prepare Solution (Add Solid to Solvent Slowly) weigh->dissolve experiment Perform Experimental Procedure dissolve->experiment decontaminate Decontaminate Work Area experiment->decontaminate dispose_waste Dispose of Chemical Waste in Designated Hazardous Container decontaminate->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe wash_hands Wash Hands Thoroughly dispose_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Aminobenzenecarbothioamide
Reactant of Route 2
Reactant of Route 2
2-Aminobenzenecarbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.